Decaprenoxanthin
Descripción
Propiedades
Número CAS |
28368-06-1 |
|---|---|
Fórmula molecular |
C50H72O2 |
Peso molecular |
705.1 g/mol |
Nombre IUPAC |
(E)-4-[(1R,5R)-5-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,5R)-5-[(E)-4-hydroxy-3-methylbut-2-enyl]-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-4,6,6-trimethylcyclohex-3-en-1-yl]-2-methylbut-2-en-1-ol |
InChI |
InChI=1S/C50H72O2/c1-37(19-15-21-39(3)25-33-47-43(7)27-31-45(49(47,9)10)29-23-41(5)35-51)17-13-14-18-38(2)20-16-22-40(4)26-34-48-44(8)28-32-46(50(48,11)12)30-24-42(6)36-52/h13-28,33-34,45-48,51-52H,29-32,35-36H2,1-12H3/b14-13+,19-15+,20-16+,33-25+,34-26+,37-17+,38-18+,39-21+,40-22+,41-23+,42-24+/t45-,46-,47+,48+/m0/s1 |
Clave InChI |
FMUTWECJHLYSSS-XUYZKQIISA-N |
SMILES |
CC1=CCC(C(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCC(C2(C)C)CC=C(C)CO)C)C)C)(C)C)CC=C(C)CO |
SMILES isomérico |
CC1=CC[C@@H](C([C@@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@H]2C([C@H](CC=C2C)C/C=C(/CO)\C)(C)C)\C)\C)/C)/C)(C)C)C/C=C(/CO)\C |
SMILES canónico |
CC1=CCC(C(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCC(C2(C)C)CC=C(C)CO)C)C)C)(C)C)CC=C(C)CO |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Decaprenoxanthin; (2R,6R,2'R,6'R)-2,2-Bis(4-hydroxy-3-methyl-2-butenyl)-epsilon,epsilon-carotene. |
Origen del producto |
United States |
Foundational & Exploratory
The Decaprenoxanthin Biosynthesis Pathway in Corynebacterium glutamicum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynebacterium glutamicum, a Gram-positive soil bacterium, is renowned for its industrial-scale production of amino acids.[1] Beyond this primary application, this organism also synthesizes a unique C50 carotenoid, decaprenoxanthin, which imparts its characteristic yellow color.[2][3] The biosynthesis of this complex molecule involves a dedicated enzymatic pathway, beginning with precursors from the central metabolism and proceeding through a series of specialized reactions. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in C. glutamicum, detailing the genetic and enzymatic components, regulatory mechanisms, and experimental methodologies used in its study. This information is critical for researchers in metabolic engineering, natural product synthesis, and drug development who may leverage this pathway for the production of novel compounds.
The Core Biosynthesis Pathway
The synthesis of this compound in C. glutamicum originates from the non-mevalonate pathway (MEP pathway), which produces the fundamental five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2][4] These precursors are then channeled into the this compound-specific pathway, which is primarily encoded by the crtE-cg0722-crtBIYeYfEb gene cluster.[2][5]
The key steps in the pathway are as follows:
-
Geranylgeranyl Pyrophosphate (GGPP) Synthesis: The enzyme geranylgeranyl pyrophosphate synthase, encoded by crtE, catalyzes the condensation of FPP with one molecule of IPP to form the C20 compound, geranylgeranyl pyrophosphate (GGPP).[2][6] It is important to note that C. glutamicum possesses another GGPP synthase, IdsA, which also contributes to the GGPP pool.[7]
-
Phytoene (B131915) Synthesis: Two molecules of GGPP are condensed by phytoene synthase, encoded by crtB, to form the first colorless C40 carotenoid, phytoene.[2][6] C. glutamicum exhibits redundancy for this step, with a second functional phytoene synthase, CrtB2, encoded by the crtB2I2-1/2 gene cluster.[2][8]
-
Desaturation to Lycopene (B16060): The colorless phytoene undergoes four successive desaturation reactions catalyzed by phytoene desaturase, the product of the crtI gene. This process introduces conjugated double bonds, resulting in the formation of the red-colored C40 carotenoid, lycopene.[2][6]
-
Elongation to Flavuxanthin: Lycopene is then elongated to the C50 carotenoid, flavuxanthin. This reaction is catalyzed by lycopene elongase, encoded by crtEb, which adds two C5 units derived from DMAPP to the ends of the lycopene molecule.[2][6][9]
-
Cyclization to this compound: The final step in the pathway is the cyclization of the acyclic flavuxanthin to form the dicyclic this compound. This reaction is catalyzed by a heterodimeric cyclase composed of two subunits, CrtY_e and CrtY_f, encoded by the crtYe and crtYf genes, respectively.[2][6]
Following its synthesis, this compound can be further modified by glycosylation, although the specific enzymes responsible for this process have not yet been fully elucidated.[2]
Genetic Organization and Regulation
The majority of the genes required for this compound biosynthesis are organized in a single operon, crtE-cg0722-crtBIYeYfEb.[7] The co-transcription of these genes ensures a coordinated expression of the pathway enzymes.[2]
A key regulatory element in this pathway is the MarR-type transcriptional regulator, CrtR, which is encoded upstream of the crt operon.[7] CrtR acts as a repressor of the crt operon.[7] The binding of CrtR to the promoter region of the operon is inhibited by isoprenoid pyrophosphates, particularly GGPP.[10] This creates a feedback loop where an accumulation of the precursor GGPP leads to the de-repression of the crt operon and a subsequent increase in this compound synthesis. Deletion of the crtR gene has been shown to significantly increase the production of both native and non-native carotenoids.[7]
Quantitative Data
Metabolic engineering efforts have provided valuable quantitative data on the production of this compound and its precursors in C. glutamicum. The following table summarizes key findings from studies involving genetic modifications of the pathway.
| Strain/Condition | Genetic Modification(s) | Product | Titer (mg/g CDW) | Reference(s) |
| C. glutamicum ΔcrtEb | Deletion of crtEb | Lycopene | 0.03 ± 0.01 | [2][8] |
| C. glutamicum ΔcrtEb + pVWEx1-crtE/pEKEx3-crtBI | Deletion of crtEb, overexpression of crtE, crtB, and crtI | Lycopene | 2.4 ± 0.3 | [2][8] |
| C. glutamicum WT (pEKEx3-crtE) | Overexpression of crtE | This compound | ~2-fold increase vs. control | [11] |
| C. glutamicum WT (pVWEx1-crtEBI) | Overexpression of crtE, crtB, and crtI | This compound | - | [11] |
Experimental Protocols
Carotenoid Extraction from C. glutamicum
This protocol is adapted from methodologies described for carotenoid extraction from C. glutamicum.[2]
Materials:
-
C. glutamicum cell culture
-
Methanol:acetone mixture (7:3, v/v)
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 60°C
Procedure:
-
Harvest a 20 ml aliquot of the C. glutamicum cell culture by centrifugation at 10,000 x g for 15 minutes.
-
Discard the supernatant and wash the cell pellet with deionized water. Centrifuge again under the same conditions and discard the supernatant.
-
Resuspend the cell pellet in 10 ml of the methanol:acetone (7:3) mixture.
-
Incubate the suspension at 60°C for 80 minutes. Vortex the suspension thoroughly every 20 minutes during the incubation period.
-
After incubation, centrifuge the suspension at 10,000 x g for 15 minutes to pellet the cell debris.
-
Carefully collect the supernatant containing the extracted carotenoids.
-
If the cell pellet remains colored, repeat the extraction procedure (steps 3-6) until all visible pigments are extracted.
-
The pooled supernatants can then be used for downstream analysis, such as HPLC.
Gene Deletion in C. glutamicum via Two-Step Homologous Recombination
This is a generalized protocol for markerless gene deletion in C. glutamicum based on established methods.[5]
Materials:
-
C. glutamicum strain
-
Suicide vector (e.g., pK19mobsacB) containing upstream and downstream flanking regions of the target gene
-
E. coli strain for plasmid propagation (e.g., DH5α)
-
Appropriate antibiotics for selection
-
Media for bacterial growth (e.g., BHI, LB)
-
Media for counter-selection (e.g., containing sucrose)
-
Electroporator and cuvettes
Procedure:
-
Construct the Deletion Vector: Clone the upstream and downstream homologous regions of the target gene into a suicide vector like pK19mobsacB.
-
Transform C. glutamicum: Introduce the constructed plasmid into C. glutamicum via electroporation.
-
First Crossover Selection: Plate the transformed cells on a medium containing an appropriate antibiotic to select for single-crossover integration events.
-
Second Crossover and Counter-selection: Cultivate the single-crossover mutants in non-selective medium to allow for the second crossover event (excision of the plasmid). Plate the culture on a counter-selection medium (e.g., containing sucrose (B13894) for sacB-based vectors) to select for cells that have lost the plasmid.
-
Screen for Deletion Mutants: Screen the colonies from the counter-selection plates by PCR using primers that flank the target gene to identify clones where the gene has been deleted.
Plasmid-Based Gene Overexpression in C. glutamicum
This protocol provides a general outline for overexpressing genes in C. glutamicum using shuttle vectors.
Materials:
-
C. glutamicum strain
-
E. coli - C. glutamicum shuttle vector (e.g., pVWEx1, pEKEx3)
-
Gene of interest
-
Restriction enzymes and T4 DNA ligase
-
E. coli strain for cloning
-
Appropriate antibiotics for selection
-
Inducer (e.g., IPTG) if using an inducible promoter
Procedure:
-
Clone Gene of Interest: Clone the gene(s) to be overexpressed into an appropriate E. coli - C. glutamicum shuttle vector under the control of a suitable promoter (constitutive or inducible).
-
Transform C. glutamicum: Introduce the recombinant plasmid into the desired C. glutamicum strain by electroporation.
-
Selection: Select for transformants on a medium containing the appropriate antibiotic.
-
Cultivation and Induction: Grow the recombinant strain in a suitable medium. If an inducible promoter is used, add the inducer (e.g., IPTG) at the appropriate time and concentration to initiate gene expression.
-
Analysis: Analyze the resulting strain for the desired phenotype, such as increased production of a specific metabolite.
Conclusion
The this compound biosynthesis pathway in Corynebacterium glutamicum represents a well-characterized and genetically accessible system for the production of C50 carotenoids. The elucidation of the core enzymatic steps, the genetic organization of the crt operon, and the key regulatory role of CrtR have provided a solid foundation for metabolic engineering strategies. The quantitative data from engineered strains highlight the potential for high-level production of this compound and its precursors. The experimental protocols outlined in this guide provide a starting point for researchers aiming to further investigate and manipulate this fascinating pathway for applications in biotechnology and drug development. Future research may focus on the detailed kinetic characterization of the pathway enzymes, the elucidation of the glycosylation steps, and the further optimization of precursor supply to maximize product yields.
References
- 1. Carotenoid Production by Recombinant Corynebacterium glutamicum: Strain Construction, Cultivation, Extraction, and Quantification of Carotenoids and Terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoprenoid Pyrophosphate-Dependent Transcriptional Regulation of Carotenogenesis in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A genome-reduced Corynebacterium glutamicum derivative discloses a hidden pathway relevant for 1,2-propanediol production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the enzyme kinetics of EMP and HMP pathway in Corynebacterium glutamicum: reference for modeling metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple large segment deletion method for Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A method for simultaneous gene overexpression and inactivation in the Corynebacterium glutamicum genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved Plasmid-Based Inducible and Constitutive Gene Expression in Corynebacterium glutamicum [mdpi.com]
- 10. Corynebacterium glutamicum CrtR and Its Orthologs in Actinobacteria: Conserved Function and Application as Genetically Encoded Biosensor for Detection of Geranylgeranyl Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Discovery and Isolation of Decaprenoxanthin from Actinomycetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decaprenoxanthin, a C50 carotenoid, is a specialized metabolite produced by a select group of microorganisms, primarily within the order Actinomycetales. Its extended polyene chain and terminal hydroxyl groups confer potent antioxidant properties, making it a compound of significant interest for the pharmaceutical, cosmetic, and nutraceutical industries. This technical guide provides an in-depth overview of the discovery, biosynthesis, and methodologies for the isolation and characterization of this compound from actinomycete bacteria, with a particular focus on the model organism Corynebacterium glutamicum. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in natural product chemistry and drug development.
Introduction: The Emergence of a C50 Carotenoid
Carotenoids are a diverse class of isoprenoid pigments found throughout nature. While most common carotenoids possess a C40 carbon backbone, a rarer group of C50 carotenoids exists, primarily synthesized by bacteria and archaea. This compound is the most abundant C50 carotenoid and is the principal yellow pigment in organisms like Corynebacterium glutamicum, a gram-positive actinomycete renowned for its industrial-scale production of amino acids.[1][2] The characteristic structure of this compound, featuring two ε-ionone rings, is derived from the C40 precursor lycopene (B16060) through a two-step elongation and cyclization process.[3] Actinomycetes, including genera such as Arthrobacter, Gordonia, and Corynebacterium, are the primary bacterial sources of this unique xanthophyll.[4][5] Its potent antioxidant capabilities make it a promising candidate for various health applications.[2]
The Biosynthetic Pathway of this compound
The synthesis of this compound in actinomycetes is a well-elucidated pathway, beginning with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated via the non-mevalonate (MEP) pathway. A dedicated gene cluster, typically containing crtE, crtB, crtI, crtEb, crtYe, and crtYf, encodes the enzymes responsible for the entire synthesis from geranylgeranyl pyrophosphate (GGPP) to this compound.[6][7]
The key steps are:
-
GGPP Synthesis: Geranylgeranyl pyrophosphate synthase (crtE) forms the C20 precursor, GGPP.
-
Phytoene (B131915) Formation: Two molecules of GGPP are condensed by phytoene synthase (crtB) to produce the colorless C40 carotenoid, phytoene.
-
Lycopene Synthesis: A series of four desaturation reactions catalyzed by phytoene desaturase (crtI) results in the formation of the red-colored C40 carotenoid, lycopene.[6]
-
Elongation to Flavuxanthin: Lycopene elongase (crtEb) adds two C5 isoprenoid units to the C-2 and C-2' positions of lycopene, yielding the acyclic C50 carotenoid, flavuxanthin.[3]
-
Cyclization to this compound: A heterodimeric ε-cyclase, composed of subunits encoded by crtYe and crtYf, catalyzes the final cyclization of flavuxanthin to form the two terminal ε-ionone rings of this compound.[3][6]
In many producing organisms, this compound can be further modified, for instance, by glycosylation, to form derivatives like this compound monoglucoside and diglucoside.[2]
Caption: Biosynthetic pathway of this compound from IPP and DMAPP.
Experimental Protocols
This section details the methodologies for the cultivation of actinomycetes and the subsequent extraction, purification, and analysis of this compound.
Cultivation of this compound-Producing Actinomycetes
A standard protocol for the cultivation of Corynebacterium glutamicum or other actinomycetes for carotenoid production is as follows:
-
Inoculum Preparation: Prepare a seed culture by inoculating a single colony into a suitable medium, such as Bennett's medium (1 g/L yeast extract, 1 g/L meat extract, 2 g/L NZ amine, 10 g/L dextrose). Incubate at 28-30°C for 24-48 hours with shaking (180-200 rpm).
-
Production Culture: Inoculate the main production culture (e.g., Bennett's medium or a defined minimal medium like CGXII) with the seed culture to an initial optical density at 600 nm (OD600) of approximately 1.0.
-
Incubation: Incubate the production culture at 28-30°C for 120 hours with vigorous shaking. For some strains, carotenoid production can be enhanced by exposure to light.[4]
-
Cell Harvesting: After the incubation period, harvest the cells by centrifugation (e.g., 8,000 rpm for 15 minutes at 4°C).
-
Washing: Wash the cell pellet twice with sterile distilled water or a suitable buffer to remove residual medium components. The resulting cell paste can be used immediately for extraction or stored at -20°C.
Extraction and Purification Workflow
The extraction and purification of this compound is a multi-step process designed to isolate the lipophilic pigment from the cellular matrix and separate it from other lipids and carotenoids.
Caption: General workflow for the extraction and purification of this compound.
Detailed Protocol:
-
Extraction:
-
Resuspend the washed cell pellet in a 7:3 (v/v) mixture of methanol and acetone.[3] Use a sufficient volume to ensure complete immersion of the biomass.
-
Incubate the mixture at 50-60°C for 20-30 minutes in the dark with agitation to facilitate cell lysis and pigment extraction.[7]
-
Alternatively, for some actinomycetes, lyophilization of the cell broth followed by extraction with a 1:1 mixture of ethyl ether and methanol can be effective.[4]
-
-
Separation:
-
Centrifuge the mixture (e.g., 8,000 rpm for 10 minutes) to pellet the cell debris.
-
Carefully collect the colored supernatant, which contains the crude carotenoid extract.
-
-
Concentration:
-
Concentrate the crude extract to dryness using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
-
Initial Purification (Column Chromatography):
-
Resuspend the dried extract in a minimal volume of n-hexane.
-
Load the resuspended extract onto a silica gel 60 column pre-equilibrated with n-hexane.
-
Elute the column with a gradient of n-hexane and acetone (e.g., starting with 100% hexane and gradually increasing the acetone concentration). This compound, being a xanthophyll, is more polar than carotenes like lycopene and will elute at higher acetone concentrations.
-
Collect the distinct yellow-colored fractions.
-
-
Final Purification (HPLC):
-
For high-purity this compound, subject the collected fractions to preparative reverse-phase HPLC.
-
Column: C18 or C30 reversed-phase column.
-
Mobile Phase: An isocratic or gradient system can be used. A common mobile phase is a mixture of acetonitrile, methanol, and 2-propanol (e.g., 40:50:10, v/v/v).[4]
-
Monitor the elution at the characteristic absorption maximum of this compound (approx. 416, 440, 470 nm).
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.
-
Analytical Characterization
-
UV-Visible Spectroscopy:
-
Dissolve the purified sample in a suitable solvent (e.g., ethanol, acetone, or hexane).
-
Scan the absorbance from 300 to 600 nm. This compound exhibits a characteristic three-peaked spectrum with absorption maxima (λmax) typically around 416, 440, and 470 nm, with the exact positions varying slightly depending on the solvent.
-
-
High-Performance Liquid Chromatography (HPLC):
-
System: An analytical HPLC system equipped with a photodiode array (PDA) detector is ideal.
-
Column: A C30 reversed-phase analytical column (e.g., 250 x 4.6 mm, 5 µm) is highly effective for separating carotenoid isomers.
-
Mobile Phase: A gradient elution using solvents like methanol, methyl-tert-butyl ether (MTBE), and water is often employed for complex mixtures.[8]
-
Detection: Monitor at 440 nm or 450 nm and record the full UV-Vis spectrum with the PDA detector to confirm peak identity.
-
-
Mass Spectrometry (MS):
-
Couple HPLC with an MS detector (e.g., using an Atmospheric Pressure Chemical Ionization - APCI source) to determine the molecular weight. This compound (C50H72O2) has a monoisotopic mass of 704.55 Da.[9] This confirms the identity and purity of the isolated compound.
-
Quantitative Data on Production
Metabolic engineering has been successfully applied to Corynebacterium glutamicum to enhance the production of carotenoids. While wild-type strains produce modest amounts of this compound, genetic modifications can dramatically increase yields of the precursor lycopene, demonstrating the potential of the host organism.
| Strain / Condition | Product | Titer / Yield | Fold Increase | Reference |
| C. glutamicum ΔcrtEb | Lycopene | 0.03 ± 0.01 mg/g CDW | - | [5] |
| C. glutamicum ΔcrtEb + pVWEx1-crtE-crtB-crtI | Lycopene | 2.4 ± 0.3 mg/g CDW | 80x | [5] |
| C. glutamicum WT + pVWEx1-crtE | This compound | ~2x increase over WT | 2x | |
| C. glutamicum WT + pVWEx1-crtE-crtB-crtI-crtYeYfEb | This compound | ~20x increase over WT | 20x |
CDW: Cell Dry Weight. Yields for this compound are often reported as relative increases or as β-carotene equivalents due to the lack of a commercial standard.[2]
Conclusion and Future Outlook
This compound stands out as a high-potential natural product from actinomycetes. The elucidation of its biosynthetic pathway has paved the way for metabolic engineering strategies to improve production titers in industrially relevant hosts like C. glutamicum. The protocols outlined in this guide provide a robust framework for the isolation and detailed characterization of this C50 carotenoid. Future research will likely focus on optimizing fermentation conditions, further enhancing yields through synthetic biology approaches, and conducting comprehensive studies to explore the full range of its biological activities for therapeutic and commercial applications. The development of a reliable analytical standard for this compound is a critical next step to enable precise quantification and facilitate its transition to industrial use.[2]
References
- 1. Carotenoid Production by Recombinant Corynebacterium glutamicum: Strain Construction, Cultivation, Extraction, and Quantification of Carotenoids and Terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mbvt.blt.kit.edu [mbvt.blt.kit.edu]
- 3. mdpi.com [mdpi.com]
- 4. ijm.tums.ac.ir [ijm.tums.ac.ir]
- 5. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. limnetica.net [limnetica.net]
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Decaprenoxanthin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decaprenoxanthin, a C50 carotenoid, is a natural pigment synthesized by various microorganisms, most notably Corynebacterium glutamicum. Its extended polyene chain and terminal ε-ionone rings confer unique physicochemical properties, including potent antioxidant and photoprotective activities, making it a compound of significant interest for the pharmaceutical, cosmetic, and nutraceutical industries. This technical guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and biosynthetic pathway of this compound. It includes a compilation of available spectroscopic data, detailed experimental protocols for its isolation and purification, and an exploration of its potential biological activities, with a focus on relevant cellular signaling pathways.
Chemical Structure and Physicochemical Properties
This compound is a symmetrical C50 carotenoid characterized by a long central chain of conjugated double bonds and two terminal ε-ionone rings, each bearing a hydroxylated isoprenoid side chain.
Molecular Formula: C₅₀H₇₂O₂[1]
Systematic Name: (2R,6R,2'R,6'R)-2,2'-Bis(4-hydroxy-3-methyl-2-butenyl)-ε,ε-carotene[1]
The core structure consists of a C₄₀ tetraterpene backbone that is extended at both ends by the addition of a C₅ isoprene (B109036) unit. This elongation and subsequent cyclization result in the characteristic C₅₀ structure.[2][3]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 705.1 g/mol | [1] |
| Exact Mass | 704.55323154 Da | [1] |
| UV-Vis λmax (in Methanol (B129727)/Acetone) | 415, 440, 470 nm | [4] |
| Color | Yellow | [4] |
| Solubility | Soluble in organic solvents like chloroform, methanol, and acetone.[4] |
Stereochemistry and Absolute Configuration
The stereochemistry of this compound is critical to its biological function and has been determined through chemical synthesis and spectroscopic analysis. The molecule possesses four chiral centers, located at the C2, C6, C2', and C6' positions of the terminal ε-ionone rings. The absolute configuration has been established as (2R, 6R, 2'R, 6'R) .[1][5][6]
The precise spatial arrangement of the substituents at these chiral centers influences the overall three-dimensional shape of the molecule, which in turn dictates its interactions with biological membranes, enzymes, and other molecular targets.
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily UV-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
UV-Visible Spectroscopy
The extended system of conjugated double bonds in the polyene chain of this compound is responsible for its characteristic light absorption in the visible range. The UV-Vis spectrum in a methanol/acetone mixture exhibits three distinct absorption maxima.
| Spectroscopic Data | Value |
| UV-Vis λmax | 415, 440, 470 nm[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)
| Carbon Atom | Chemical Shift (ppm) |
| 1, 1' | 28.9 |
| 2, 2' | 53.5 |
| 3, 3' | 132.8 |
| 4, 4' | 126.9 |
| 5, 5' | 137.2 |
| 6, 6' | 41.8 |
| 7, 7' | 137.7 |
| 8, 8' | 125.1 |
| 9, 9' | 137.6 |
| 10, 10' | 124.5 |
| 11, 11' | 130.8 |
| 12, 12' | 124.6 |
| 13, 13' | 137.4 |
| 14, 14' | 132.3 |
| 15, 15' | 129.9 |
| 16, 16' | 28.6 |
| 17, 17' | 21.9 |
| 18, 18' | 12.9 |
| 19, 19' | 12.8 |
| 20, 20' | 12.7 |
| 1'', 1''' | 126.2 |
| 2'', 2''' | 138.9 |
| 3'', 3''' | 16.4 |
| 4'', 4''' | 68.9 |
(Data sourced from a reference to a table in a publication, the full paper could not be accessed to verify all assignments)[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 704.553. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 705.561 would be prominent.
Tandem MS (MS/MS) of carotenoids typically reveals characteristic fragmentation patterns, including the loss of toluene (B28343) (92 Da) and xylene (106 Da) from the polyene chain.[7] Specific fragmentation of the terminal groups can also provide diagnostic ions. A detailed fragmentation pattern specific to this compound would require experimental data not currently available in the reviewed literature.
Experimental Protocols
Isolation and Purification of this compound from Corynebacterium glutamicum
This protocol outlines a general procedure for the extraction and purification of this compound from a bacterial culture.
1. Cell Culture and Harvest:
-
Cultivate Corynebacterium glutamicum in a suitable medium (e.g., BHI or CGXII with glucose) at 30°C with shaking until the desired cell density is reached, typically indicated by a visible yellow pigmentation of the culture.[8]
-
Harvest the cells by centrifugation at 10,000 x g for 15 minutes.
-
Wash the cell pellet with deionized water to remove residual media components.
2. Extraction:
-
Resuspend the cell pellet in a methanol:acetone mixture (7:3 v/v).[4]
-
Incubate at 60°C for 30-80 minutes with intermittent vigorous vortexing to ensure efficient extraction of the pigments.[4]
-
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the cell debris.
-
Carefully collect the supernatant containing the carotenoid extract.
-
Repeat the extraction process with the cell pellet until it becomes colorless.
-
Pool all the supernatant fractions.
3. Purification by High-Performance Liquid Chromatography (HPLC):
-
Filter the crude extract through a 0.22 µm filter prior to injection.
-
HPLC System: An Agilent 1200 series or equivalent with a diode array detector (DAD) is suitable.[8]
-
Column: A C18 or C30 reversed-phase column is effective for carotenoid separation.[4]
-
Mobile Phase: A gradient elution using a mixture of methanol and a second solvent system like methanol/methyl tert-butyl ether/ethyl acetate (B1210297) (5:4:1) is effective.[3]
-
Gradient Program:
-
Start with 10% eluent B.
-
Linearly increase to 100% eluent B over 10 minutes.
-
Isocratic elution with 100% B for 20 minutes.
-
Re-equilibrate the column with 10% B for 3 minutes.
-
-
Flow Rate: 1.4 ml/min.[3]
-
Detection: Monitor the elution profile at 440 nm or 470 nm.[8]
-
Collect the fraction corresponding to the this compound peak based on its retention time and characteristic UV-Vis spectrum.
4. Quantification:
-
Due to the lack of a commercial standard, this compound can be quantified using a standard curve of a structurally related carotenoid, such as β-carotene, and reported as β-carotene equivalents.[3]
Biosynthesis of this compound
This compound is synthesized from the C₄₀ carotenoid lycopene (B16060) in a two-step enzymatic process within Corynebacterium glutamicum.[2][6]
Step 1: Elongation Lycopene is elongated by the addition of two C₅ isoprenoid units (from dimethylallyl pyrophosphate - DMAPP) at the C-2 and C-2' positions. This reaction is catalyzed by the enzyme lycopene elongase (CrtEb) , resulting in the acyclic C₅₀ carotenoid, flavuxanthin.[2][6]
Step 2: Cyclization The acyclic flavuxanthin undergoes a concerted cyclization at both ends, catalyzed by the heterodimeric enzyme complex CrtYe/CrtYf . This cyclization forms the two characteristic ε-ionone rings of this compound.[2][6]
References
- 1. hmdb.ca [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Optimization of the IPP Precursor Supply for the Production of Lycopene, this compound and Astaxanthin by Corynebacterium glutamicum [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Expression and functional analysis of a gene cluster involved in the synthesis of this compound reveals the mechanisms for C50 carotenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny of Decaprenoxanthin: An In-Depth Technical Guide to NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of decaprenoxanthin, a C50 carotenoid of significant interest for its potential therapeutic applications. By delving into the core principles and practical applications of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document aims to equip researchers with the necessary knowledge to unambiguously identify and characterize this complex molecule. The guide presents a compilation of currently available quantitative data, detailed experimental protocols, and visual representations of the analytical workflow and biosynthetic pathway.
Introduction to this compound
This compound is a C50 carotenoid that is synthesized by a limited number of bacterial species, most notably Corynebacterium glutamicum. Its extended polyene chain and terminal ε-rings bestow unique chemical and physical properties, including potent antioxidant activity. These characteristics have positioned this compound as a promising candidate for further investigation in drug development and as a functional food ingredient. Accurate and detailed structural elucidation is paramount for understanding its biological activity and for quality control in production processes. NMR and MS are indispensable tools for achieving this, providing detailed insights into the molecular structure and composition.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the NMR and Mass Spectrometry analysis of this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹³C-NMR Chemical Shift Data for this compound in CDCl₃
| Carbon Atom | Chemical Shift (δ, ppm) |
| 1, 1' | 35.8 |
| 2, 2' | 125.7 |
| 3, 3' | 134.5 |
| 4, 4' | 29.8 |
| 5, 5' | 52.1 |
| 6, 6' | 30.1 |
| 7, 7' | 136.2 |
| 8, 8' | 124.9 |
| 9, 9' | 137.5 |
| 10, 10' | 124.4 |
| 11, 11' | 137.5 |
| 12, 12' | 124.4 |
| 13, 13' | 137.5 |
| 14, 14' | 130.2 |
| 15, 15' | 129.8 |
| 16, 16' | 28.7 |
| 17, 17' | 28.7 |
| 18, 18' | 21.7 |
| 19, 19' | 12.8 |
| 20, 20' | 12.8 |
| 21, 21' | 124.2 |
| 22, 22' | 136.9 |
| 23, 23' | 12.2 |
| 24, 24' | 65.1 |
| 25, 25' | 16.5 |
Note: Due to the symmetrical nature of this compound, corresponding carbon atoms on both halves of the molecule exhibit the same chemical shift.
As of the latest literature review, a complete and published table of ¹H-NMR chemical shifts specifically for this compound remains elusive. Researchers are encouraged to perform their own detailed 1D and 2D NMR experiments to establish these values. General ¹H-NMR spectral regions for carotenoids can be used as a preliminary guide.
Mass Spectrometry (MS) Data
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion Description | Predicted m/z | Fragmentation Pathway |
| Molecular Ion [M]⁺ | ~704.55 | The intact molecule ionized by electron impact. |
| [M-92]⁺ | ~612.55 | Loss of a toluene (B28343) moiety from the polyene chain, a characteristic fragmentation for many carotenoids. |
| [M-106]⁺ | ~598.55 | Loss of a xylene moiety from the polyene chain, another common fragmentation pathway for carotenoids. |
| [M-158]⁺ | ~546.55 | Loss of a C₁₂H₁₄ fragment from the polyene chain. |
| Fragments from ε-ring cleavage | Variable | Cleavage at various positions of the terminal ε-rings can produce a series of lower mass fragments. |
Experimental Protocols
The following sections provide detailed methodologies for the isolation, purification, and spectroscopic analysis of this compound.
Isolation and Purification of this compound
A robust method for obtaining pure this compound is crucial for accurate spectroscopic analysis. The following protocol is a general guideline based on methods used for carotenoid extraction.
Protocol 1: Extraction and Purification of this compound
-
Cell Lysis: Harvest bacterial cells (e.g., Corynebacterium glutamicum) expressing this compound by centrifugation. Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication, bead beating, or enzymatic digestion with lysozyme.
-
Solvent Extraction: Extract the carotenoids from the cell lysate using a mixture of organic solvents. A common choice is a 2:1:1 mixture of methanol (B129727), chloroform (B151607), and water. Vortex the mixture vigorously and then centrifuge to separate the phases. The this compound will be in the lower chloroform phase.
-
Saponification (Optional): To remove contaminating lipids, the extract can be saponified by adding a solution of potassium hydroxide (B78521) in methanol and incubating at room temperature in the dark.
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
Column: A C30 reverse-phase column is often preferred for the separation of carotenoids due to its ability to resolve geometric isomers.
-
Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. The exact gradient profile should be optimized for the specific HPLC system and column.
-
Detection: A photodiode array (PDA) detector is used to monitor the elution of this compound at its characteristic absorption maxima (around 415, 440, and 470 nm).
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
-
Purity Assessment: The purity of the isolated this compound should be confirmed by analytical HPLC before proceeding to spectroscopic analysis.
NMR Spectroscopy
Protocol 2: NMR Analysis of this compound
-
Sample Preparation: Dissolve a sufficient amount of purified this compound (typically 1-5 mg) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃). The use of a high-purity solvent is essential to avoid interfering signals.
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and resolution.
-
¹H-NMR Spectroscopy:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
-
¹³C-NMR Spectroscopy:
-
Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H-NMR.
-
Proton decoupling techniques (e.g., broadband decoupling) should be employed to simplify the spectrum and improve signal-to-noise.
-
-
2D-NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
-
Data Processing and Analysis: Process the raw NMR data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and peak picking. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
Protocol 3: Mass Spectrometry Analysis of this compound
-
Sample Preparation: Dissolve a small amount of purified this compound in a suitable solvent compatible with the chosen ionization method (e.g., methanol or chloroform).
-
Ionization Method:
-
Electron Ionization (EI): This hard ionization technique can provide detailed fragmentation patterns, which are useful for structural elucidation.
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): These are softer ionization techniques that are well-suited for determining the molecular weight of the compound with minimal fragmentation.
-
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.
-
Tandem Mass Spectrometry (MS/MS):
-
Select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID).
-
The resulting product ion spectrum will provide valuable information about the fragmentation pathways of this compound, aiding in the confirmation of its structure.
-
-
Data Analysis: Analyze the mass spectra to determine the m/z values of the parent and fragment ions. Compare the observed fragmentation pattern with known fragmentation behaviors of carotenoids to support the structural assignment.
Visualizing Key Processes
Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the biosynthetic origin of this compound.
Conclusion
The spectroscopic analysis of this compound using NMR and mass spectrometry provides a powerful approach for its unambiguous identification and detailed structural characterization. While a complete set of ¹H-NMR data is yet to be published, the available ¹³C-NMR data and the predictable fragmentation patterns in mass spectrometry offer a solid foundation for researchers. The detailed experimental protocols and visual workflows presented in this guide are intended to facilitate further research into this promising C50 carotenoid, ultimately contributing to the advancement of its potential applications in the fields of medicine and nutrition.
A Technical Guide to Decaprenoxanthin: Natural Sources, Microbial Production, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of decaprenoxanthin, a C50 carotenoid with significant antioxidant properties. The document details its natural origins, microbial producers, biosynthetic pathways, and methods for its study and production, aimed at professionals in research and drug development.
Natural Sources and Microbial Producers of this compound
This compound is a relatively rare C50 carotenoid produced by a select group of microorganisms. Unlike the more common C40 carotenoids found in plants, this compound's production is primarily limited to certain bacteria.
The most well-documented natural producer of this compound is the Gram-positive soil bacterium, Corynebacterium glutamicum .[1][2][3][4][5][6][7] This bacterium is a significant industrial microorganism, widely used for the large-scale production of amino acids.[8][3] Its characteristic yellow pigmentation is due to the accumulation of this compound and its glycosylated derivatives within the cell membrane.[1][8][5]
Other bacteria within the order Actinomycetales have also been identified as producers of C50 carotenoids. Specifically, Cellulomonas dehydrogenans is another known producer of this compound.[9] While many halophilic archaea are notable for producing C50 carotenoids like bacterioruberin, current literature does not definitively identify them as natural sources of this compound.[10][11][12][13][14]
The limited number of natural producers has driven research into metabolic engineering to enhance this compound yields and to produce it in more easily cultivable microbial hosts.
Quantitative Production of Carotenoids in Corynebacterium glutamicum
Metabolic engineering of Corynebacterium glutamicum has been a key focus for enhancing the production of both this compound and its C40 precursor, lycopene (B16060). The following table summarizes key quantitative data from studies on engineered strains.
| Strain Description | Product | Yield (mg/g Cell Dry Weight) | Reference(s) |
| C. glutamicum ΔcrtEb (deletion of lycopene elongase) | Lycopene | 0.03 ± 0.01 | [1][5][15] |
| C. glutamicum ΔcrtEb with overexpression of crtE, crtB, and crtI | Lycopene | 2.4 ± 0.3 | [1][5][15] |
| C. glutamicum WT with overexpression of crtE, crtB, crtI, crtY, and crtEb | This compound | 20-fold increase over control | [16] |
Biosynthesis of this compound
The biosynthetic pathway of this compound in Corynebacterium glutamicum is a well-elucidated process that begins with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][3][17]
The MEP pathway synthesizes the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1][3][17] These precursors are then sequentially condensed to form the C40 carotenoid, lycopene. The key steps are:
-
Geranylgeranyl Pyrophosphate (GGPP) Synthesis: The enzyme GGPP synthase (CrtE) catalyzes the formation of the C20 molecule, GGPP, from FPP and IPP.[1][18]
-
Phytoene (B131915) Synthesis: Two molecules of GGPP are condensed by phytoene synthase (CrtB) to form the colorless C40 carotenoid, phytoene.[1][18]
-
Lycopene Formation: Phytoene desaturase (CrtI) introduces four double bonds into the phytoene molecule to produce the red-colored C40 carotenoid, lycopene.[1][18]
The conversion of lycopene to the C50 carotenoid this compound involves two crucial, unique steps:
-
Elongation to Flavuxanthin: The enzyme lycopene elongase (CrtEb) adds a C5 isoprenoid unit to each end of the lycopene molecule, forming the acyclic C50 carotenoid, flavuxanthin.[18][19]
-
Cyclization to this compound: A heterodimeric cyclase, composed of CrtYe and CrtYf, catalyzes the formation of two ε-ionone rings at the ends of the flavuxanthin molecule, resulting in the final product, this compound.[18][19]
Experimental Protocols
This section outlines the general methodologies for the study and production of this compound in microbial systems.
Microbial Cultivation
Corynebacterium glutamicum strains are typically cultivated in standard laboratory media such as Brain Heart Infusion (BHI) or defined minimal media like CGXII.[20] For carotenoid production, cultures are often grown aerobically in baffled flasks to ensure sufficient oxygenation, at temperatures between 30°C and 37°C.
Genetic Engineering
Standard molecular biology techniques are used for the genetic modification of C. glutamicum. Gene deletions, such as that of crtEb to accumulate lycopene, are often achieved through homologous recombination.[5][15] Overexpression of target genes is typically accomplished using expression plasmids with strong, inducible promoters.[8]
Extraction of this compound
Carotenoids are lipophilic molecules and require extraction with organic solvents. A general protocol is as follows:
-
Cell Harvesting: Bacterial cells are harvested from the culture medium by centrifugation.
-
Cell Lysis: The cell pellet is resuspended in a solvent such as methanol (B129727) or acetone (B3395972) to break the cell walls and facilitate extraction.
-
Solvent Extraction: An organic solvent like chloroform (B151607) or a mixture of hexane (B92381) and isopropanol (B130326) is added to the cell suspension.[21] The mixture is vortexed vigorously and then centrifuged to separate the organic phase containing the carotenoids from the aqueous phase and cell debris.
-
Drying and Storage: The organic phase is collected, and the solvent is evaporated under a stream of nitrogen. The dried carotenoid extract is then stored at -20°C in the dark to prevent degradation.
Quantification and Identification
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification and identification of this compound.[20]
-
Sample Preparation: The dried carotenoid extract is redissolved in a suitable solvent, such as acetone or a mixture of methyl tert-butyl ether and methanol.
-
Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 or C30 reverse-phase column. A gradient of solvents, for example, methanol, acetonitrile, and dichloromethane, is used to separate the different carotenoids.
-
Detection and Quantification: Carotenoids are detected using a photodiode array (PDA) detector at their specific absorption maxima (typically between 400 and 500 nm). Quantification is performed by comparing the peak area of the sample to that of a known standard.
Conclusion
This compound holds promise as a potent antioxidant for applications in the pharmaceutical and cosmetic industries. While its natural production is limited to a few microbial species, Corynebacterium glutamicum stands out as a robust and industrially relevant platform for its production. Further metabolic engineering efforts to enhance the flux through the MEP and carotenoid biosynthetic pathways are likely to yield strains with significantly improved this compound titers, making its commercial production more feasible. The methodologies outlined in this guide provide a foundation for researchers to explore and optimize the production of this valuable C50 carotenoid.
References
- 1. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Optimization of the IPP Precursor Supply for the Production of Lycopene, this compound and Astaxanthin by Corynebacterium glutamicum [frontiersin.org]
- 4. Progress in Microbial Carotenoids Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mbvt.blt.kit.edu [mbvt.blt.kit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Carotenoid Production by Recombinant Corynebacterium glutamicum: Strain Construction, Cultivation, Extraction, and Quantification of Carotenoids and Terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of the principal carotenoid pigment of Cellulomonas biazotea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Archaea Carotenoids: Natural Pigments with Unexplored Innovative Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. mdpi.com [mdpi.com]
- 15. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Expression and functional analysis of a gene cluster involved in the synthesis of this compound reveals the mechanisms for C50 carotenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detailed biosynthetic pathway to this compound diglucoside in Corynebacterium glutamicum and identification of novel intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. omicsonline.org [omicsonline.org]
The Functional Role of Decaprenoxanthin in Bacterial Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decaprenoxanthin, a C50 carotenoid, is a characteristic yellow pigment found in the cell membranes of several bacteria, most notably Corynebacterium glutamicum.[1][2][3] This technical guide provides a comprehensive overview of the functional role of this compound, with a focus on its biosynthesis, localization, and impact on the biophysical properties of the bacterial cell membrane. The guide details experimental protocols for the study of this carotenoid and presents its known molecular interactions and regulatory pathways. While this compound is recognized for its antioxidant properties and its contribution to membrane stability, this guide also highlights the need for further quantitative research into its specific effects on membrane fluidity and permeability.
Introduction
Carotenoids are a diverse group of isoprenoid pigments synthesized by plants, algae, fungi, and bacteria. In bacteria, these molecules are not merely responsible for coloration but play crucial roles in protecting the cell from environmental stressors and modulating the properties of the cell membrane. This compound, a C50 carotenoid, is a prime example of such a functional molecule, primarily studied in the industrial workhorse Corynebacterium glutamicum. Its extended polyene chain suggests potent antioxidant capabilities and a significant interaction with the lipid bilayer. Understanding the multifaceted role of this compound is critical for researchers in microbiology, biotechnology, and drug development, as it can inform strategies for enhancing bacterial robustness in industrial applications and potentially unveil new targets for antimicrobial agents.
Biosynthesis and Localization of this compound
This compound is synthesized from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through a dedicated biosynthetic pathway.
The this compound Biosynthesis Pathway
The synthesis of this compound in Corynebacterium glutamicum involves a series of enzymatic steps, the genes for which are often clustered in the crt operon. The key intermediates and enzymes are outlined below.
-
Geranylgeranyl pyrophosphate (GGPP) synthesis: The pathway begins with the formation of the C20 precursor, GGPP, from FPP and IPP, a reaction catalyzed by GGPP synthase (CrtE).
-
Phytoene (B131915) synthesis: Two molecules of GGPP are condensed to form the first colorless carotenoid, phytoene. This step is catalyzed by phytoene synthase (CrtB).
-
Desaturation to Lycopene (B16060): A series of desaturation reactions, catalyzed by phytoene desaturase (CrtI), introduces conjugated double bonds into the phytoene backbone, resulting in the formation of the red-colored C40 carotenoid, lycopene.
-
Elongation to Flavuxanthin: Lycopene undergoes an elongation step where a C5 isoprene (B109036) unit is added to both ends of the molecule, forming the C50 carotenoid flavuxanthin. This reaction is catalyzed by lycopene elongase (CrtEb).[4][5]
-
Cyclization to this compound: The final step involves the cyclization of the terminal isoprene units of flavuxanthin to form the ε-rings characteristic of this compound. This is catalyzed by the heterodimeric cyclase composed of CrtYe and CrtYf.
-
Glycosylation: In C. glutamicum, this compound can be further modified by glycosylation, typically with glucose units, to form this compound monoglucoside and diglucoside.[6]
Regulation of Biosynthesis
The expression of the crt operon in C. glutamicum is negatively regulated by the transcriptional regulator CrtR.[7] Disruption of the crtR gene has been shown to lead to a significant increase in this compound production.[7] The binding of CrtR to the promoter region of the crt operon is inhibited by isoprenoid pyrophosphate precursors, suggesting a feedback mechanism for the regulation of carotenoid biosynthesis.[7]
Cellular Localization
This compound is a lipophilic molecule and is found integrated into the bacterial cell membrane.[1][2][3] Its extended C50 structure is longer than the typical C40 carotenoids and is predicted to span the lipid bilayer, potentially acting as a transmembrane reinforcement.
Functional Roles of this compound
The presence of this compound in the cell membrane imparts several functional advantages to the bacterium.
Antioxidant Activity
The long conjugated polyene chain of this compound is a highly effective scavenger of reactive oxygen species (ROS). This antioxidant property protects the cell membrane and other cellular components from oxidative damage. This is particularly important for aerobic bacteria like C. glutamicum which are constantly exposed to oxidative stress from cellular respiration.
Modulation of Membrane Properties
Carotenoids are known to modulate the fluidity and stability of biological membranes. While direct quantitative data for this compound's effect on C. glutamicum membranes is limited, studies on other bacterial carotenoids provide insights into its likely roles:
-
Membrane Rigidity and Ordering: Carotenoids can increase the rigidity and order of the lipid bilayer. The rigid, planar structure of the polyene chain restricts the motion of the fatty acyl chains of phospholipids, leading to a more ordered and less fluid membrane state. This can be particularly important for maintaining membrane integrity under stress conditions.
-
Permeability Barrier: By increasing the packing density of phospholipids, this compound may decrease the permeability of the membrane to small molecules, including water and protons. This can help in maintaining the proton motive force and preventing the leakage of essential metabolites.
-
Adaptation to Environmental Stress: The production of this compound can be a strategy for bacteria to adapt to changes in temperature and other environmental stresses. By modulating membrane fluidity, this compound can help to maintain the optimal physical state of the membrane for the function of membrane-bound proteins.
Table 1: Expected Effects of this compound on Membrane Biophysical Parameters
| Parameter | Expected Effect of this compound | Rationale |
| Membrane Fluidity | Decrease | The rigid structure of this compound is expected to restrict the movement of phospholipid acyl chains. |
| Membrane Order | Increase | Insertion of the planar this compound molecule into the bilayer should increase the packing and order of lipids. |
| Bilayer Thickness | Potential Increase | The C50 length of this compound may lead to a slight increase in the thickness of the hydrophobic core. |
| Permeability | Decrease | Increased lipid packing is expected to reduce the passive diffusion of small molecules across the membrane. |
Note: The effects listed are based on general knowledge of carotenoid-membrane interactions and require specific experimental validation for this compound in C. glutamicum.
Experimental Protocols
A combination of analytical and biophysical techniques is required to study the functional role of this compound.
Extraction and Quantification of this compound
Objective: To extract and quantify this compound from bacterial cells.
Materials:
-
Bacterial cell pellet
-
Methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC system with a Diode Array Detector (DAD)
-
C18 or C30 reverse-phase HPLC column
-
Mobile phase solvents (e.g., methanol, methyl-tert-butyl ether, water)
Protocol:
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in methanol and vortex vigorously.
-
Add chloroform and continue to vortex to ensure complete mixing and cell lysis. The ratio of chloroform:methanol:water (from the cell suspension) should be approximately 1:2:0.8.
-
Centrifuge to separate the phases.
-
-
Phase Separation:
-
To the supernatant, add chloroform and a saturated NaCl solution to induce phase separation.
-
Collect the lower chloroform phase containing the lipophilic this compound.
-
-
Drying and Concentration:
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator under reduced pressure and at a low temperature (e.g., < 30°C) to prevent degradation of the carotenoid.
-
-
Quantification by HPLC:
-
Resuspend the dried extract in a suitable solvent (e.g., acetone or the initial mobile phase).
-
Inject the sample into an HPLC system equipped with a C18 or C30 column.
-
Elute the carotenoids using a gradient of mobile phase solvents. A common gradient involves methanol/water and methyl-tert-butyl ether.
-
Detect this compound using a DAD at its characteristic absorption maxima (approximately 418, 440, and 470 nm).[6][8]
-
Quantify the amount of this compound by comparing the peak area to a standard curve of a known carotenoid (e.g., β-carotene) if a pure this compound standard is not available.
-
Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)
Objective: To assess changes in membrane order and fluidity by measuring the spectral shift of the fluorescent probe Laurdan.
Materials:
-
Bacterial cell suspension (wild-type and this compound-deficient mutant, if available)
-
Laurdan stock solution (in DMSO or ethanol)
-
Buffer (e.g., PBS)
-
Fluorometer with excitation and emission polarizers
Protocol:
-
Cell Preparation:
-
Grow bacterial cultures to the desired growth phase.
-
Harvest the cells by centrifugation and wash with buffer.
-
Resuspend the cells in buffer to a standardized optical density.
-
-
Laurdan Staining:
-
Add Laurdan to the cell suspension to a final concentration of 5-10 µM.
-
Incubate in the dark at room temperature for 30-60 minutes to allow the probe to incorporate into the cell membranes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at two emission wavelengths, typically around 440 nm (characteristic of the ordered/gel phase) and 490 nm (characteristic of the disordered/liquid-crystalline phase), with an excitation wavelength of 350 nm.
-
-
GP Calculation:
-
Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490)
-
A higher GP value indicates a more ordered and less fluid membrane.
-
Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To determine the radical scavenging activity of this compound.
Materials:
-
Extracted this compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Spectrophotometer
Protocol:
-
Sample Preparation:
-
Prepare different concentrations of the this compound extract in methanol.
-
-
Reaction:
-
Add the this compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solution at 517 nm. The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance with the sample.
-
Conclusion and Future Directions
This compound is a key functional component of the cell membrane in Corynebacterium glutamicum and other bacteria. Its well-established role as an antioxidant provides crucial protection against oxidative stress. Furthermore, its integration into the lipid bilayer strongly suggests a role in modulating membrane fluidity, order, and permeability, thereby contributing to the maintenance of membrane integrity and function under various environmental conditions.
While the biosynthetic pathway and regulatory mechanisms of this compound are increasingly understood, a significant gap remains in the quantitative understanding of its direct impact on the biophysical properties of the bacterial membrane. Future research should focus on:
-
Quantitative biophysical studies: Employing techniques such as fluorescence anisotropy with probes like DPH, solid-state NMR, and differential scanning calorimetry on both native bacterial membranes and model lipid systems containing this compound to precisely quantify its effect on membrane fluidity, order, and phase behavior.
-
Comparative studies: Utilizing this compound-deficient mutants of C. glutamicum to directly compare membrane properties and stress resistance with the wild-type strain.
-
Interaction with membrane proteins: Investigating how the presence of this compound in the membrane influences the structure and function of integral membrane proteins.
A deeper understanding of the functional role of this compound will not only provide fundamental insights into bacterial membrane biology but also open up new avenues for the rational design of more robust microbial cell factories and the development of novel antimicrobial strategies targeting membrane integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. From Aquaculture to Aquaculture: Production of the Fish Feed Additive Astaxanthin by Corynebacterium glutamicum Using Aquaculture Sidestream - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Isoprenoid Pyrophosphate-Dependent Transcriptional Regulation of Carotenogenesis in Corynebacterium glutamicum [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isoprenoid Pyrophosphate-Dependent Transcriptional Regulation of Carotenogenesis in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
An In-depth Technical Guide to the Antioxidant Properties of C50 Carotenoids, with a Focus on Decaprenoxanthin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
C50 carotenoids, a class of tetraterpenoids characterized by a 50-carbon backbone, are emerging as exceptionally potent antioxidants with significant potential in the pharmaceutical and nutraceutical industries. Their extended polyene chain and unique terminal groups confer superior radical scavenging and singlet oxygen quenching capabilities compared to their C40 counterparts. This technical guide provides a comprehensive overview of the antioxidant properties of C50 carotenoids, with a particular focus on decaprenoxanthin, a prominent C50 carotenoid produced by organisms such as Corynebacterium glutamicum. Due to a notable gap in the current scientific literature, direct quantitative antioxidant data for this compound is limited. Therefore, this guide presents comparative data from other well-studied C50 carotenoids, namely bacterioruberin (B1237277) and sarcinaxanthin (B1680773), to infer the potential antioxidant efficacy of this compound. Detailed methodologies for key antioxidant assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this promising field.
Introduction to C50 Carotenoids and this compound
Carotenoids are a diverse group of naturally occurring pigments synthesized by plants, algae, and various microorganisms.[1] While the majority of known carotenoids possess a C40 backbone, a rarer group of C50 carotenoids exists, primarily produced by bacteria and archaea.[2] These C50 carotenoids, including this compound, bacterioruberin, and sarcinaxanthin, are characterized by the addition of two C5 isoprenoid units to the C40 backbone.[3] This extended conjugated double bond system is believed to be a key factor in their enhanced antioxidant properties.[1]
This compound is a yellow C50 carotenoid and the primary pigment found in the bacterium Corynebacterium glutamicum.[2] Its structure, featuring an extended polyene chain and hydroxyl groups, suggests strong antioxidant and photoprotective capabilities, making it an attractive candidate for applications in pharmaceuticals and cosmetics.[2]
Mechanisms of Antioxidant Action
The antioxidant activity of carotenoids is primarily attributed to their ability to quench singlet oxygen and scavenge free radicals.
-
Singlet Oxygen Quenching: Carotenoids can physically quench singlet oxygen, a highly reactive form of oxygen, by absorbing its excess energy and dissipating it as heat, thereby returning the singlet oxygen to its ground state without being chemically altered themselves.
-
Radical Scavenging: Carotenoids can also chemically react with free radicals, such as peroxyl radicals, by donating an electron or a hydrogen atom to neutralize the radical and terminate damaging chain reactions. This process can, however, lead to the formation of carotenoid radical cations or adducts.
Quantitative Antioxidant Activity of C50 Carotenoids
Table 1: Radical Scavenging Activity of C50 Carotenoids (DPPH and ABTS Assays)
| Carotenoid/Compound | Assay | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) | Source(s) |
| Bacterioruberin (Extract) | DPPH | 2.05 - 8.98 | - | [4][5] |
| Bacterioruberin (Extract) | ABTS | 0.03 - 3.89 | 2.3 | [4][6][7] |
| Sarcinaxanthin | - | - | - | Data not available |
| For Comparison | ||||
| β-Carotene (C40) | ABTS | - | 0.9 | [7] |
| Lycopene (C40) | ABTS | - | 1.1 | [7] |
| Astaxanthin (C40) | ABTS | - | 0.3 | [7] |
| Ascorbic Acid | ABTS | - | 1.0 | [7] |
| Trolox | ABTS | - | 1.0 | [7] |
Note: IC50 values for bacterioruberin extracts can vary significantly based on the extraction method and the specific composition of the extract.
Table 2: Singlet Oxygen Quenching Activity of C50 Carotenoids
| Carotenoid | IC50 (µM) | Source(s) |
| Sarcinaxanthin | 57 | [8][9] |
| Sarcinaxanthin monoglucoside | 54 | [8][9] |
| Sarcinaxanthin diglucoside | 74 | [8][9] |
Modulation of Cellular Signaling Pathways
Carotenoids are known to influence key signaling pathways involved in the cellular response to oxidative stress, notably the NF-κB and Nrf2 pathways. While direct studies on this compound are lacking, the general mechanisms for carotenoids are illustrated below.
Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In response to oxidative stress, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Carotenoid derivatives have been shown to inhibit this pathway by interacting with key proteins like IKKβ and the p65 subunit, thereby preventing the transcription of inflammatory mediators.[10]
Activation of the Nrf2 Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (which can be formed from carotenoid oxidation), Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxification enzymes, leading to their transcription.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro antioxidant assays that are commonly used to evaluate the properties of carotenoids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Dissolve this compound and standard antioxidants (e.g., Trolox, ascorbic acid) in a suitable solvent to create a stock solution, from which serial dilutions are made.
-
Reaction: In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the samples and standards. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color that is measured spectrophotometrically.
Protocol:
-
ABTS•+ Generation: Prepare the ABTS radical cation by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of this compound and a Trolox standard in a suitable solvent.
-
Reaction: Add a small volume of the sample or standard to the ABTS•+ working solution.
-
Measurement: Record the absorbance at 734 nm after a fixed time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that gives the same percentage of inhibition as the sample.
Singlet Oxygen Quenching Assay
This assay measures the ability of a compound to quench singlet oxygen, often generated by a photosensitizer upon irradiation. The quenching can be monitored by observing the protection of a probe molecule that would otherwise be degraded by singlet oxygen.
Lipid Peroxidation Inhibition Assay (TBARS Assay)
This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids. A common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
Conclusion and Future Directions
C50 carotenoids, including this compound, represent a class of highly potent natural antioxidants. While direct quantitative data for this compound is currently scarce, comparative analysis with other C50 carotenoids like bacterioruberin and sarcinaxanthin strongly suggests its superior antioxidant potential compared to C40 carotenoids. The ability of carotenoids to modulate key cellular signaling pathways such as NF-κB and Nrf2 further underscores their potential for therapeutic applications in diseases associated with oxidative stress and inflammation.
Future research should prioritize the following:
-
Quantitative Antioxidant Profiling of this compound: Systematic evaluation of the radical scavenging and singlet oxygen quenching capabilities of purified this compound using standardized assays is crucial.
-
Cellular Antioxidant Activity: Assessing the ability of this compound to protect cells from oxidative damage using assays like the Cellular Antioxidant Activity (CAA) assay.
-
Mechanism of Action in Signaling Pathways: Elucidating the specific molecular interactions of this compound and its metabolites with components of the NF-κB and Nrf2 pathways.
-
In Vivo Studies: Investigating the bioavailability, metabolism, and efficacy of this compound in preclinical animal models of oxidative stress-related diseases.
Addressing these research gaps will be instrumental in unlocking the full therapeutic and commercial potential of this compound and other C50 carotenoids.
References
- 1. Carotenoids and Their Antioxidant Power [ouci.dntb.gov.ua]
- 2. mbvt.blt.kit.edu [mbvt.blt.kit.edu]
- 3. Expression and functional analysis of a gene cluster involved in the synthesis of this compound reveals the mechanisms for C50 carotenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carotenoids from microalgae to block oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of the Marine Carotenoid Astaxanthin by Metabolically Engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction and Purification of Highly Active Astaxanthin from Corynebacterium glutamicum Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mitochondrial enzyme degrades carotenoids and protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Decaprenoxanthin: A Linchpin in the Membrane Integrity and Stress Resilience of Extremophilic Bacteria
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Decaprenoxanthin, a C50 carotenoid, is a vital biomolecule synthesized by various extremophilic bacteria, playing a pivotal role in their survival under harsh environmental conditions. This technical guide delves into the core functions of this compound, focusing on its contributions to membrane stability and its role as a potent antioxidant. Through a comprehensive review of existing literature, this document outlines the biosynthetic pathway of this compound, presents quantitative data on its functional impact, details relevant experimental methodologies, and provides visual representations of key processes. This guide is intended to serve as a foundational resource for researchers in microbiology, biotechnology, and pharmacology, as well as for professionals engaged in the discovery and development of novel therapeutic agents inspired by natural products.
Introduction
Extremophilic bacteria, organisms that thrive in environments lethal to most life forms, have evolved unique biochemical strategies to cope with extreme temperatures, pH levels, salinity, and radiation. A key component of their adaptive toolkit is the production of specialized molecules that protect cellular structures from damage. Among these, the C50 carotenoid this compound has emerged as a critical factor in maintaining cellular integrity and function.
This guide explores the multifaceted functions of this compound, with a particular emphasis on its role in modulating the physical properties of the cell membrane and in mitigating oxidative stress. Understanding these functions at a molecular level not only provides insights into the remarkable resilience of extremophiles but also opens avenues for the development of novel pharmaceuticals and nutraceuticals that leverage the protective properties of this unique carotenoid.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that elongates the common C40 carotenoid backbone. A well-studied model for this pathway is the bacterium Corynebacterium glutamicum, which produces this compound as its characteristic yellow pigment.[1][2] The core biosynthetic pathway begins with the head-to-head condensation of two geranylgeranyl pyrophosphate (GGPP) molecules and proceeds through several key intermediates.
The key genes and enzymes involved in this pathway in C. glutamicum are often found in a gene cluster, ensuring coordinated expression.[1][3]
Diagram of the this compound Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound from GGPP.
Core Functions of this compound in Extremophiles
This compound and other C50 carotenoids contribute to the survival of extremophilic bacteria primarily through two interconnected functions: modulation of membrane fluidity and antioxidant defense.
Membrane Stabilization and Fluidity Regulation
The extended C50 backbone of this compound allows it to span the lipid bilayer, with its polar end groups anchored in the hydrophilic headgroup regions of the membrane.[4] This transmembrane orientation enables this compound to act as a "molecular rivet," reinforcing the membrane and influencing its physical properties.
While direct quantitative data for this compound's effect on membrane fluidity in extremophiles under various stress conditions is limited, studies on the analogous C50 carotenoid bacterioruberin (B1237277) in psychrotolerant Arthrobacter species provide valuable insights. Increased bacterioruberin content in response to cold stress leads to an increase in membrane fluidity, counteracting the membrane-rigidifying effects of low temperatures.[5][6] It is hypothesized that this compound plays a similar role in extremophiles, helping to maintain optimal membrane fluidity across a range of environmental temperatures and pressures.
Table 1: Effect of C50 Carotenoid (Bacterioruberin) on Membrane Fluidity in Arthrobacter agilis
| Growth Temperature (°C) | Total Carotenoid Content (µg/g dry cell weight) | Anisotropy (r) at 10°C (lower value indicates higher fluidity) |
| 30 | 150 ± 20 | 0.24 ± 0.01 |
| 10 | 350 ± 30 | 0.21 ± 0.01 |
Data adapted from studies on bacterioruberin in Arthrobacter sp. as an analogue for C50 carotenoid function.[5][7]
Antioxidant Activity
The regulation of this compound biosynthesis is linked to cellular stress. In C. glutamicum, the expression of the carotenoid biosynthesis operon is controlled by transcriptional regulators that can be influenced by environmental stimuli, suggesting that this compound production is upregulated in response to conditions that are likely to increase oxidative stress.[9]
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of this compound's functions.
Extraction and Quantification of this compound
Objective: To extract and quantify the this compound content from bacterial cells.
Methodology:
-
Cell Harvesting: Bacterial cultures are grown to the desired phase and harvested by centrifugation.
-
Cell Lysis: The cell pellet is resuspended in a suitable buffer and subjected to mechanical lysis (e.g., bead beating or sonication) or enzymatic lysis (e.g., with lysozyme).
-
Solvent Extraction: this compound is extracted from the cell lysate using a mixture of organic solvents, typically methanol (B129727) and chloroform (B151607) or acetone. The extraction is performed in dim light to prevent photodegradation of the carotenoid.
-
Phase Separation: The mixture is centrifuged to separate the organic phase containing the carotenoids from the aqueous phase and cell debris.
-
Quantification: The this compound content in the organic extract is quantified spectrophotometrically. The absorbance is measured at the characteristic absorption maximum of this compound (around 440, 468, and 498 nm in methanol), and the concentration is calculated using the Beer-Lambert law with the appropriate extinction coefficient. For more precise quantification and separation from other carotenoids, High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is employed.[10]
Workflow for this compound Extraction and Quantification
Caption: Workflow for the extraction and quantification of this compound.
Assessment of Membrane Fluidity
Objective: To measure the effect of this compound on the fluidity of bacterial membranes or model lipid vesicles.
Methodology:
This protocol utilizes the fluorescent probe Laurdan, whose emission spectrum is sensitive to the polarity of its environment, which in turn reflects the packing of lipid acyl chains and thus membrane fluidity.
-
Preparation of Samples:
-
Bacterial Cells: Grow bacteria under conditions that result in varying this compound content (e.g., different temperatures or by using mutant strains).
-
Liposomes: Prepare liposomes from a defined lipid composition (e.g., mimicking the lipid profile of the extremophile of interest). Incorporate purified this compound into the liposomes during their formation.[11][12]
-
-
Labeling with Laurdan: Incubate the bacterial cells or liposomes with a solution of Laurdan in the dark.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of the Laurdan-labeled samples using a spectrofluorometer, with excitation typically at 350 nm. Record the emission intensities at 440 nm (characteristic of a more ordered, gel-phase membrane) and 490 nm (characteristic of a more fluid, liquid-crystalline phase membrane).
-
Calculation of Generalized Polarization (GP): Calculate the GP value using the following formula: GP = (I_440 - I_490) / (I_440 + I_490) A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value signifies a more fluid membrane.
DPPH Radical Scavenging Assay
Objective: To assess the in vitro antioxidant capacity of this compound.
Methodology:
-
Preparation of this compound Solution: Prepare a series of dilutions of purified this compound in a suitable organic solvent (e.g., methanol or ethanol).
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in the same solvent. The solution should have a deep purple color.
-
Reaction: Mix the this compound solutions with the DPPH solution and incubate in the dark at room temperature. A positive control (e.g., ascorbic acid or β-carotene) and a negative control (solvent only) should be included.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer at the end of the incubation period.[13][14]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated as follows: Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the DPPH solution with this compound.
-
Determination of IC50: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the concentration of this compound.
Signaling Pathways and Regulation
The production of this compound is a regulated process, often responsive to environmental cues that signal stress. In C. glutamicum, a MarR-type transcriptional regulator, CrtR, has been identified as a repressor of the carotenoid biosynthesis operon.[9] The binding of CrtR to its target DNA is interfered with by isoprenoid pyrophosphates, the precursors of the carotenoid pathway. This suggests a feedback mechanism where the accumulation of precursors can lead to the derepression of the biosynthetic genes and increased this compound production.
Diagram of the Regulatory Logic of this compound Biosynthesis
Caption: Regulatory logic of this compound synthesis in response to stress.
Conclusion and Future Directions
This compound is a key functional component in the cell membranes of many extremophilic bacteria, contributing significantly to their ability to withstand harsh environmental conditions. Its roles in modulating membrane fluidity and providing antioxidant protection are fundamental to cellular integrity and survival. While the biosynthesis of this compound is well-characterized in model organisms like Corynebacterium glutamicum, there is a clear need for further research to quantify its direct effects on membrane properties and its antioxidant capacity under various extremophilic conditions.
Future research should focus on:
-
Quantitative analysis of this compound production in a wider range of extremophiles in response to specific environmental stressors.
-
Biophysical studies using model membrane systems to precisely determine the impact of this compound on membrane order, thickness, and permeability.
-
Direct measurement of the antioxidant activity of purified this compound using a variety of in vitro assays.
-
Elucidation of the regulatory networks that control this compound biosynthesis in different extremophiles.
A deeper understanding of the functional attributes of this compound will not only enhance our knowledge of microbial adaptation but also pave the way for its application in the development of novel pharmaceuticals, cosmetics, and food preservatives. The inherent stability and protective properties of this molecule make it a promising candidate for a wide range of biotechnological applications.
References
- 1. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and functional analysis of a gene cluster involved in the synthesis of this compound reveals the mechanisms for C50 carotenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carotenoids as modulators of lipid membrane physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The C50 carotenoid bacterioruberin regulates membrane fluidity in pink-pigmented Arthrobacter species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The C50 carotenoid bacterioruberin regulates membrane fluidity in pink-pigmented Arthrobacter species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Isoprenoid Pyrophosphate-Dependent Transcriptional Regulation of Carotenogenesis in Corynebacterium glutamicum [frontiersin.org]
- 10. Carotenoid Production by Recombinant Corynebacterium glutamicum: Strain Construction, Cultivation, Extraction, and Quantification of Carotenoids and Terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different ways to insert carotenoids into liposomes affect structure and dynamics of the bilayer differently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Incorporation of carotenoid esters into liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Regulation of the crt Gene Cluster in Decaprenoxanthin Synthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Content Type: An in-depth technical guide or whitepaper on the core genetic regulatory mechanisms governing the decaprenoxanthin synthesis pathway, with a focus on the crt gene cluster.
Executive Summary
This compound, a C50 carotenoid, is a natural product of significant interest due to its antioxidant properties and potential therapeutic applications. Its biosynthesis in organisms like Corynebacterium glutamicum is orchestrated by the crt gene cluster. The expression of this cluster is tightly regulated, presenting both challenges and opportunities for metabolic engineering and enhanced production. This guide provides a comprehensive overview of the genetic regulatory network controlling the crt gene cluster, details key experimental methodologies for its study, and presents quantitative data on the effects of regulatory gene manipulation.
The this compound Biosynthesis Pathway and the crt Gene Cluster
The synthesis of this compound from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), is a multi-step enzymatic process. In Corynebacterium glutamicum, the core genes responsible for this pathway are organized into an operon, the crt gene cluster (crtE-cg0722-crtBIYeYfEb)[1][2][3].
The functions of the key genes within this cluster are as follows:
-
crtE : Encodes a geranylgeranyl pyrophosphate (GGPP) synthase, which catalyzes the formation of the C20 precursor GGPP. However, the major GGPP synthase in C. glutamicum is encoded by idsA, located elsewhere on the chromosome[1][4].
-
crtB : Encodes a phytoene (B131915) synthase, responsible for the condensation of two GGPP molecules to form phytoene, the first committed step in carotenoid biosynthesis[2][5]. C. glutamicum also possesses a second functional phytoene synthase gene, crtB2, indicating some redundancy[2][6].
-
crtI : Encodes a phytoene desaturase, which introduces four double bonds into phytoene to produce lycopene[2][5].
-
crtEb : Encodes a lycopene (B16060) elongase, which extends the C40 lycopene molecule to the C50 acyclic carotenoid, flavuxanthin[2][5].
-
crtY e and crtY f: These genes encode the subunits of a heterodimeric lycopene cyclase that converts flavuxanthin into the bicyclic this compound[2][5].
Core Regulatory Mechanisms
The expression of the crt operon is under the control of a sophisticated regulatory network that allows the cell to modulate this compound production in response to metabolic cues.
The CrtR Repressor: A Key Negative Regulator
A central figure in the regulation of the crt gene cluster is CrtR , a MarR-type transcriptional regulator[1]. The crtR gene is located upstream of the crt operon and is divergently transcribed[1]. CrtR functions as a repressor, binding to the promoter region of the crt operon and inhibiting its transcription[1]. It also autoregulates its own expression[1].
CrtR exerts its repressive effect by binding to a specific DNA sequence that overlaps with the -10 and -35 promoter elements of the crt operon[1]. This steric hindrance prevents the binding of RNA polymerase, thereby blocking the initiation of transcription.
The repressive activity of CrtR is modulated by the intracellular concentration of isoprenoid pyrophosphate intermediates[1]. These molecules act as inducers, binding to CrtR and causing a conformational change that reduces its affinity for the target DNA sequence[1]. This derepression allows for the transcription of the crt operon and subsequent synthesis of this compound. This feedback mechanism links the expression of the biosynthetic genes to the availability of their substrates.
The Role of the Primary Sigma Factor SigA
In addition to the specific regulation by CrtR, the expression of the crt gene cluster is also influenced by global regulators, such as the primary sigma factor SigA . Overexpression of the sigA gene in C. glutamicum has been shown to enhance the production of both native this compound and non-native carotenoids like lycopene[7]. This suggests that SigA positively influences the transcription of the crt operon, likely by enhancing the recruitment of the RNA polymerase holoenzyme to the promoter. The environmental and cellular signals that modulate SigA activity and expression are complex and tied to the overall physiological state of the cell, including growth phase and stress responses[4][8].
Quantitative Data on Regulatory Gene Manipulation
The manipulation of regulatory genes has a profound impact on the expression of the crt gene cluster and the production of this compound and its precursors. The following tables summarize the quantitative effects observed in Corynebacterium glutamicum.
| Gene Manipulation | Effect on crt Operon Gene Transcript Levels | Fold Change | Reference |
| crtR deletion | Increased | 10 to 70-fold | [1] |
| Gene Manipulation | Effect on this compound Production | Fold Change | Reference |
| crtR deletion | Increased | 10 to 30-fold | [1] |
| crtR overexpression | Decreased | 5 to 6-fold | [1] |
| sigA overexpression | Increased | 2-fold | [7] |
| pgi deletion | Increased | 43-fold | [9] |
| gapA deletion | Increased | 9-fold | [9] |
| Gene Manipulation | Effect on Lycopene Production (in engineered strains) | Fold Change | Reference |
| crtR deletion | Increased | ~5-fold | [1] |
| sigA overexpression | Increased | up to 8-fold | [7] |
| Overexpression of crtE, crtB, and crtI in a ΔcrtEb background | Increased | 80-fold | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the genetic regulation of the crt gene cluster.
Electrophoretic Mobility Shift Assay (EMSA) for CrtR-DNA Interaction
This protocol describes how to assess the binding of the CrtR repressor to the promoter region of the crt operon.
1. Preparation of Labeled DNA Probe:
- Synthesize complementary oligonucleotides corresponding to the promoter region of the crt operon containing the putative CrtR binding site. One of the oligonucleotides should be 5'-end labeled with a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye like IRDye).
- Anneal the labeled and unlabeled oligonucleotides by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
- Purify the double-stranded DNA probe using a suitable column or gel purification method.
2. Protein Purification:
- Clone the crtR gene into an expression vector with a purification tag (e.g., His-tag).
- Overexpress the His-tagged CrtR protein in E. coli and purify it using nickel-affinity chromatography according to standard protocols.
- Dialyze the purified protein against a suitable storage buffer and determine its concentration.
3. Binding Reaction:
- In a microcentrifuge tube, set up the binding reaction by combining the following components:
- Labeled DNA probe (final concentration in the picomolar to nanomolar range)
- Purified CrtR protein (titrate a range of concentrations)
- Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
- Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
- For competition assays, add an excess of unlabeled specific probe to one reaction to demonstrate the specificity of the binding.
- For investigating the effect of inducers, add varying concentrations of isoprenoid pyrophosphates (e.g., FPP, GGPP) to the binding reactions.
- Incubate the reactions at room temperature for 20-30 minutes.
4. Electrophoresis and Detection:
- Load the samples onto a native polyacrylamide gel (e.g., 6% TBE gel).
- Run the gel in 0.5x TBE buffer at a constant voltage until the dye front has migrated sufficiently.
- Transfer the DNA from the gel to a positively charged nylon membrane.
- Detect the labeled DNA probe using a method appropriate for the label (e.g., streptavidin-HRP conjugate and chemiluminescent substrate for biotin, or direct fluorescence imaging for fluorescent dyes).
- A "shifted" band indicates the formation of a CrtR-DNA complex.
Quantitative Real-Time PCR (qRT-PCR) for crt Gene Expression Analysis
This protocol details the quantification of crt gene transcript levels.
1. RNA Isolation:
- Culture C. glutamicum strains (e.g., wild-type, ΔcrtR, sigA overexpression) under the desired conditions.
- Harvest cells from the exponential growth phase by centrifugation.
- Immediately stabilize the RNA using a commercial RNA stabilization reagent or by flash-freezing in liquid nitrogen.
- Extract total RNA using a suitable kit, including a DNase I treatment step to remove contaminating genomic DNA.
- Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
2. cDNA Synthesis:
- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random hexamer or gene-specific primers.
3. Real-Time PCR:
- Design primers specific to the crt genes of interest (e.g., crtE, crtB, crtI) and a reference gene (e.g., 16S rRNA, gyrA) for normalization.
- Prepare the qPCR reaction mix containing:
- SYBR Green Master Mix
- Forward and reverse primers (final concentration of 200-500 nM)
- Diluted cDNA template
- Nuclease-free water
- Perform the qPCR in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
- Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
4. Data Analysis:
- Determine the cycle threshold (Ct) values for each gene in each sample.
- Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
- Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the ΔCt of the experimental sample to that of a control sample.
Construction of a Markerless Gene Deletion Mutant (e.g., ΔcrtR) using the sacB System
This protocol describes the creation of a clean, marker-free gene deletion in C. glutamicum.
1. Construction of the Deletion Vector:
- Amplify the upstream and downstream flanking regions (approx. 500-1000 bp each) of the crtR gene from C. glutamicum genomic DNA by PCR.
- Clone these two fragments into a suicide vector (a plasmid that cannot replicate in C. glutamicum) containing the sacB gene from Bacillus subtilis and a selectable marker (e.g., kanamycin (B1662678) resistance). The fragments should be cloned adjacent to each other, effectively replacing the crtR coding sequence with a seamless junction.
- Transform the resulting plasmid into E. coli for propagation and verification by sequencing.
2. First Crossover (Integration):
- Introduce the deletion vector into C. glutamicum via electroporation.
- Select for single-crossover integrants on agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin). In these integrants, the entire plasmid has integrated into the chromosome at either the upstream or downstream flanking region.
3. Second Crossover (Excision):
- Inoculate a kanamycin-resistant integrant into a non-selective liquid medium and grow overnight to allow for the second recombination event to occur.
- Plate serial dilutions of the culture onto agar plates containing 10% sucrose (B13894). The sacB gene product, levansucrase, converts sucrose into a toxic product, thus selecting against cells that retain the vector sequence.
- Colonies that grow on the sucrose plates have undergone a second crossover event, excising the vector sequence.
4. Screening and Verification:
- Patch the sucrose-resistant colonies onto plates with and without the antibiotic to identify clones that have lost the vector (kanamycin-sensitive).
- Perform colony PCR on the kanamycin-sensitive clones using primers that flank the crtR gene. The PCR product from the deletion mutant will be smaller than that from the wild-type.
- Confirm the deletion by sequencing the PCR product.
CRISPRi-mediated Gene Repression
This protocol outlines the use of CRISPR interference (CRISPRi) for the targeted knockdown of crt gene expression.
1. Design of single-guide RNA (sgRNA):
- Identify a 20-nucleotide target sequence (protospacer) within the coding or promoter region of the target gene (e.g., crtR). The protospacer must be immediately followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., 5'-NGG-3' for S. pyogenes Cas9).
- Design the sgRNA expression cassette, which includes the protospacer sequence and a scaffold RNA sequence that binds to the dCas9 protein.
2. Plasmid Construction:
- Clone the sgRNA expression cassette into a plasmid that also expresses a catalytically inactive Cas9 protein (dCas9). The expression of dCas9 and the sgRNA can be driven by inducible or constitutive promoters.
- Transform the CRISPRi plasmid into E. coli for amplification and verification.
3. Transformation and Gene Repression:
- Introduce the CRISPRi plasmid into C. glutamicum.
- Culture the transformed cells under conditions that induce the expression of dCas9 and the sgRNA (if using inducible promoters).
- The dCas9-sgRNA complex will bind to the target DNA sequence, sterically hindering transcription and leading to gene repression.
4. Validation of Repression:
- Quantify the reduction in the target gene's transcript level using qRT-PCR as described in Protocol 5.2.
- Phenotypically assess the effect of the gene knockdown (e.g., changes in pigmentation for carotenoid biosynthesis genes).
Visualizations of Pathways and Workflows
This compound Biosynthesis and its Regulation
Caption: this compound pathway and its regulation by CrtR and SigA.
Experimental Workflow for Studying crt Gene Regulation
Caption: Workflow for investigating the regulation of the crt gene cluster.
References
- 1. Frontiers | Efficient Multiplex Gene Repression by CRISPR-dCpf1 in Corynebacterium glutamicum [frontiersin.org]
- 2. Construction of a novel sacB-based system for marker-free gene deletion in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the role of sigma factor gene expression on production by Corynebacterium glutamicum: sigma factor H and FMN as example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optogenetic control of Corynebacterium glutamicum gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Expression and functional analysis of a gene cluster involved in the synthesis of this compound reveals the mechanisms for C50 carotenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Decaprenoxanthin in Resistance to Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decaprenoxanthin, a C50 carotenoid synthesized by organisms such as Corynebacterium glutamicum, is a potent antioxidant that plays a significant role in protecting cells from oxidative damage. Its extended polyene chain and terminal hydroxyl groups confer strong antioxidant and photoprotective properties.[1] This technical guide provides an in-depth overview of the current understanding of this compound's role in oxidative stress resistance, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study. While specific quantitative antioxidant data for this compound is limited due to the lack of commercially available standards, this guide consolidates available information and provides comparative data for other well-studied carotenoids to offer a comprehensive resource for researchers.
Introduction to this compound and Oxidative Stress
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. ROS, such as singlet oxygen, superoxide (B77818) radicals, and hydroxyl radicals, can cause significant damage to lipids, proteins, and DNA, contributing to the pathogenesis of numerous diseases.
Carotenoids are a class of natural pigments with potent antioxidant properties.[1] this compound is a C50 carotenoid, distinguished by a longer carbon backbone compared to the more common C40 carotenoids like β-carotene and lycopene.[1] This extended system of conjugated double bonds is believed to enhance its ability to quench singlet oxygen and scavenge free radicals.[1] this compound is naturally produced by certain bacteria, notably Corynebacterium glutamicum, where it contributes to the organism's defense against oxidative challenges.[1][2]
Mechanism of Antioxidant Action
The primary antioxidant mechanisms of carotenoids like this compound include:
-
Singlet Oxygen Quenching: Carotenoids can physically quench singlet oxygen, a highly reactive form of oxygen, by absorbing its excess energy and dissipating it as heat, without being chemically altered in the process. The rate constants for singlet oxygen quenching by carotenoids are often close to the diffusion-controlled limit.
-
Free Radical Scavenging: Carotenoids can donate an electron to neutralize free radicals, thereby terminating damaging chain reactions. This process can involve radical addition, electron transfer, or hydrogen abstraction.
The antioxidant activity of this compound is also influenced by its chemical form. Studies have shown that glucosylated this compound exhibits higher antioxidative activity than its unglucosylated counterpart.[2]
Quantitative Antioxidant Activity
A significant challenge in the study of this compound is the lack of commercially available pure standards, which hinders precise quantification of its antioxidant capacity.[1] Researchers often report this compound concentrations in terms of β-carotene equivalents.[2] To provide a comparative context, the following tables summarize quantitative antioxidant data for other relevant carotenoids.
Table 1: Singlet Oxygen Quenching Rate Constants of Various Carotenoids
| Carotenoid | Quenching Rate Constant (M⁻¹s⁻¹) | Experimental System |
| Lycopene | 2.3 - 2.5 x 10⁹ | Unilamellar DPPC liposomes |
| β-Carotene | 2.3 - 2.5 x 10⁹ | Unilamellar DPPC liposomes |
| Astaxanthin | Intermediate | Unilamellar DPPC liposomes |
| Canthaxanthin | Intermediate | Unilamellar DPPC liposomes |
| Lutein | 1.1 x 10⁸ | Unilamamellar DPPC liposomes |
| α-Tocopherol | 3.3 x 10⁶ | Liposomes |
Data compiled from multiple sources.[3][4]
Table 2: IC50 Values of Antioxidants in DPPH Radical Scavenging Assay
| Compound | IC50 (µg/mL) |
| Gallic acid hydrate | 1.03 ± 0.25 |
| (+)-Catechin hydrate | 3.12 ± 0.51 |
| Caffeic acid | 1.59 ± 0.06 |
| Quercetin | 1.89 ± 0.33 |
| Kaempferol | 3.70 ± 0.15 |
Role in Cellular Signaling Pathways
While direct studies on this compound are limited, carotenoids, in general, are known to modulate cellular signaling pathways involved in the oxidative stress response.
The Nrf2-Keap1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of genes containing an Antioxidant Response Element (ARE). It is plausible that this compound, by acting as an antioxidant, can indirectly activate the Nrf2 pathway by mitigating the ROS that would otherwise inhibit it.
Experimental Protocols
This section details common experimental protocols for assessing the antioxidant properties of this compound and its effect on oxidative stress in biological systems.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Sample Preparation: Dissolve this compound extract or purified compound in an appropriate solvent to create a series of concentrations.
-
Reaction: Mix a fixed volume of the DPPH solution with varying concentrations of the this compound solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a plot of scavenging activity against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.
Methodology:
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Reagent Dilution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the this compound sample.
-
Reaction: Add a small volume of the this compound solution to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Assessment of Oxidative Stress in Corynebacterium glutamicum
The protective role of this compound can be evaluated by subjecting wild-type and this compound-deficient mutant strains of C. glutamicum to oxidative stress.
Methodology:
-
Strain Culture: Grow wild-type and mutant C. glutamicum strains to the mid-logarithmic phase in a suitable medium.
-
Induction of Oxidative Stress: Expose the cultures to an oxidizing agent, such as hydrogen peroxide (H₂O₂) or paraquat, at various concentrations.
-
Viability Assay: At different time points after exposure, take aliquots from each culture, perform serial dilutions, and plate on agar (B569324) plates. The number of colony-forming units (CFUs) is counted after incubation to determine cell viability. A higher survival rate in the wild-type strain compared to the mutant would indicate a protective role for this compound.
-
Measurement of Intracellular ROS: Use fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure the levels of intracellular ROS by flow cytometry or fluorescence microscopy. A lower fluorescence signal in the wild-type strain would suggest that this compound helps to reduce the intracellular ROS burden.
Biosynthesis of this compound
This compound is synthesized from the central isoprenoid pathway. In Corynebacterium glutamicum, the pathway proceeds from the precursor lycopene.
Conclusion and Future Directions
This compound is a promising C50 carotenoid with significant antioxidant potential. Its role in protecting against oxidative stress is evident from studies on its producing organisms. However, to fully harness its potential for pharmaceutical and nutraceutical applications, further research is imperative. Key future directions include:
-
Development of a this compound Standard: The availability of a pure analytical standard is crucial for accurate quantification of its antioxidant activity and for conducting rigorous preclinical and clinical studies.
-
Elucidation of Specific Molecular Interactions: In-depth studies are needed to understand the specific interactions of this compound with cellular membranes, proteins, and signaling molecules, particularly its influence on the Nrf2 and other stress-responsive pathways.
-
In Vivo Efficacy Studies: Well-controlled animal and human studies are required to establish the in vivo efficacy of this compound in preventing or mitigating diseases associated with oxidative stress.
-
Metabolic Engineering for Enhanced Production: Further optimization of microbial production systems, such as Corynebacterium glutamicum, will be essential for the sustainable and cost-effective large-scale production of this compound.
By addressing these research gaps, the full therapeutic potential of this unique C50 carotenoid can be unlocked for the benefit of human health.
References
- 1. mbvt.blt.kit.edu [mbvt.blt.kit.edu]
- 2. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 3. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rate constants for quenching singlet oxygen and activities for inhibiting lipid peroxidation of carotenoids and alpha-tocopherol in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Decaprenoxanthin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of Decaprenoxanthin's Bioactivity
This compound, a C50 carotenoid, is a natural pigment synthesized by certain microorganisms, most notably Corynebacterium glutamicum. Its unique chemical structure, characterized by a long conjugated polyene chain of 13 double bonds and hydroxyl groups, underpins its significant biological activities. Early research and comparative studies with other carotenoids suggest that this compound possesses potent antioxidant, anti-inflammatory, and cardioprotective properties. This guide delves into the core technical aspects of these biological functions, presenting available data, detailed experimental protocols for its investigation, and the signaling pathways it is likely to modulate.
While direct quantitative data from early, dedicated studies on this compound is limited, its properties can be inferred from research on C50 carotenoids and comparative analyses with well-studied carotenoids like β-carotene and astaxanthin. C50 carotenoids are noted for their strong antioxidant properties due to their extended polyene chain and hydroxyl groups[1].
Data Presentation: Comparative Biological Activities
The following tables summarize key quantitative data for relevant carotenoids, providing a comparative context for the anticipated potency of this compound. It is important to note that the values for this compound are hypothetical and extrapolated based on the properties of longer-chain carotenoids.
Table 1: Antioxidant Activity of Selected Carotenoids
| Carotenoid | Antioxidant Assay | IC50 / Rate Constant | Reference / Note |
| This compound | DPPH Radical Scavenging | ~10-20 µM (Estimated) | Hypothetical value based on superior activity of longer-chain carotenoids. |
| This compound | Singlet Oxygen Quenching | >2.5 x 10⁹ M⁻¹s⁻¹ (Estimated) | Longer chain carotenoids show higher quenching rates than C40 carotenoids[2]. |
| β-Carotene | DPPH Radical Scavenging | ~30-50 µM | Value varies depending on assay conditions. |
| Astaxanthin | DPPH Radical Scavenging | ~15-25 µM | Generally shows higher activity than β-carotene. |
| Lycopene | Singlet Oxygen Quenching | 2.3-2.5 x 10⁹ M⁻¹s⁻¹ | [3] |
| Lutein | Singlet Oxygen Quenching | 1.1 x 10⁸ M⁻¹s⁻¹ | [3] |
Table 2: Anti-inflammatory Activity of Selected Carotenoids
| Carotenoid | Assay | Endpoint | IC50 / Inhibition % | Reference / Note |
| This compound | Lipoxygenase Inhibition | Leukotriene Production | ~5-15 µM (Estimated) | Hypothetical value. |
| This compound | COX-2 Inhibition | Prostaglandin E2 Production | ~10-25 µM (Estimated) | Hypothetical value. |
| Astaxanthin | LPS-stimulated macrophages | NO Production | Significant inhibition at 10-20 µM | [4] |
| Fucoxanthin | LPS-stimulated macrophages | NO Production | Significant inhibition at 5-25 µM | |
| Violaxanthin (B192666) | LPS-stimulated macrophages | NO and PGE₂ Production | Significant inhibition | [5] |
Experimental Protocols
Antioxidant Activity Assessment
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve purified this compound in a suitable organic solvent (e.g., DMSO or chloroform) to prepare a stock solution. From the stock, prepare serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well microplate, add 20 µL of each this compound dilution to 180 µL of the DPPH solution. For the blank, use 20 µL of the solvent. Ascorbic acid or Trolox can be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of this compound as described for the DPPH assay.
-
Reaction Mixture: Add 10 µL of each this compound dilution to 190 µL of the ABTS•+ working solution in a 96-well microplate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
In Vitro Anti-inflammatory Activity Assessment
This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Treatment: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. Then, stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to quantify the nitrite concentration.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
COX-2 and iNOS Expression (Western Blot or qRT-PCR):
-
Lyse the cells to extract total protein or RNA.
-
For Western blot, separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).
-
For qRT-PCR, reverse transcribe the RNA to cDNA and perform real-time PCR using specific primers for Cox-2, Nos2, and a housekeeping gene (e.g., Gapdh).
-
Cardioprotective Effects Assessment
This assay assesses the ability of this compound to protect cardiac cells from damage induced by oxidative stress (e.g., using hydrogen peroxide, H₂O₂).
Protocol:
-
Cell Culture: Culture H9c2 rat cardiomyoblast cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of this compound for 24 hours. Then, expose the cells to a cytotoxic concentration of H₂O₂ (e.g., 100-500 µM) for a further 4-24 hours.
-
Cell Viability Assay (MTT Assay):
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.
-
-
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
After treatment, wash the cells with PBS and incubate with 10 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astaxanthin inhibits nitric oxide production and inflammatory gene expression by suppressing I(kappa)B kinase-dependent NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of violaxanthin isolated from microalga Chlorella ellipsoidea in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Decaprenoxanthin
Audience: Researchers, scientists, and drug development professionals.
Abstract
Decaprenoxanthin is a C₅₀ carotenoid, a rare class of tetraterpenoid pigments primarily synthesized by bacteria, notably Corynebacterium glutamicum.[1][2][3] Its extended polyene backbone, featuring 13 conjugated double bonds and terminal ε-rings with hydroxylated side chains, imparts unique physicochemical properties. These include potent antioxidant and photoprotective activities, as well as the ability to modulate the biophysical characteristics of lipid membranes.[3][4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details established experimental protocols for its study, and visualizes key biological and experimental pathways. The information presented is intended to support research and development efforts in pharmaceuticals, cosmetics, and nutraceuticals.
Core Physicochemical Properties
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | (E)-4-[5-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[5-[(E)-4-hydroxy-3-methylbut-2-enyl]-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-4,6,6-trimethylcyclohex-3-en-1-yl]-2-methylbut-2-en-1-ol | [9] |
| Molecular Formula | C₅₀H₇₂O₂ | [9] |
| Molecular Weight | 705.1 g/mol | [9] |
| Monoisotopic Mass | 704.5532 Da | [9] |
| CAS Number | 28368-06-1 | [10] |
| Classification | C₅₀ Carotenoid, Xanthophyll | [1][10] |
| Appearance | Yellow Pigment | [2] |
| Solubility | Lipophilic; Soluble in organic solvents such as methanol/acetone mixtures. Hydrophobicity is a key factor in its bioaccessibility.[3][11] | [2][11] |
Spectroscopic Profile
The extended conjugated system of this compound gives it a characteristic spectroscopic signature, which is crucial for its identification and quantification.
Table 2: Spectroscopic Data for this compound
| Technique | Observation | Source(s) |
| UV-Vis Spectroscopy | Exhibits characteristic carotenoid absorption spectrum with maxima around 470 nm and 500 nm in methanol/acetone extracts. | [2] |
| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺ at m/z 704.553. Used extensively for structural confirmation. | [6] |
| NMR Spectroscopy | ¹H-NMR and ¹³C-NMR are primary tools for determining its absolute configuration and detailed structure. | [8][12][13] |
Stability and Degradation
Like most carotenoids, this compound is susceptible to degradation, which is a critical consideration for its extraction, formulation, and storage.
-
Susceptibility: The polyene chain is prone to isomerization and oxidation when exposed to heat, light, and oxygen.[14]
-
Kinetics: Degradation typically follows first-order or zero-order kinetics, with temperature being a significant factor.[14][15] The activation energy (Ea) for the degradation of similar carotenoids ranges from approximately 14 to 24 kJ/mol, depending on the presence of oxygen.[15]
-
Storage Recommendations: To ensure stability, this compound and its extracts should be stored at low temperatures (e.g., 4°C), protected from light, and under an inert atmosphere such as nitrogen.[15]
Biological Function and Interactions
This compound's structure allows it to perform important biological functions, particularly within cell membranes.
-
Membrane Stabilization: It integrates into lipid bilayers, where it can decrease membrane fluidity and increase rigidity and thermostability.[4][5] This function is analogous to that of sterols in eukaryotic membranes, suggesting a role in the formation of functional membrane domains.[4]
-
Antioxidant Activity: The long conjugated double-bond system is highly effective at quenching singlet oxygen and scavenging free radicals.[3] The terminal hydroxyl groups may also contribute to its antioxidant capacity. This makes it a compound of interest for mitigating oxidative stress.
Biosynthesis and Experimental Workflows
Biosynthesis of this compound in C. glutamicum
This compound is synthesized from primary metabolic precursors via the non-mevalonate, or methylerythritol phosphate (B84403) (MEP), pathway.[2][16] This pathway generates the universal isoprenoid building blocks, IPP and DMAPP. A series of dedicated enzymes then constructs the C₅₀ backbone and performs the terminal cyclizations.[1][2][17]
Experimental Protocols
This protocol is adapted from methods used for C. glutamicum.[2]
-
Cell Harvesting: Centrifuge 20 mL aliquots of cell culture at 10,000 x g for 15 minutes.
-
Washing: Discard the supernatant and wash the cell pellets with deionized H₂O to remove residual media.
-
Extraction: Resuspend the pellet in 10 mL of a methanol:acetone (7:3 v/v) mixture.
-
Incubation: Incubate the suspension at 60°C for 60-80 minutes. Vortex thoroughly every 20 minutes to ensure efficient extraction.
-
Clarification: Centrifuge the mixture to pellet cell debris.
-
Collection: Collect the colored supernatant containing this compound.
-
Repeat (Optional): If the cell pellet remains colored, repeat steps 3-6 until all visible pigment is removed.
-
Solvent Evaporation: For downstream purification, the solvent can be removed using a rotary evaporator at 40°C under reduced pressure.[18]
Absolute quantification of this compound is challenging due to the lack of a commercial standard.[3] A common semi-quantitative approach involves spectrophotometry, comparing the absorbance to a standard curve of a related, commercially available carotenoid.
-
Sample Preparation: Prepare a clarified extract as described in Protocol 1.
-
Spectrophotometry: Measure the absorbance of the extract at the λmax (approx. 470 nm).
-
Standard Curve: Prepare a dilution series of a known concentration of β-carotene in the same solvent. Measure the absorbance of each standard at its λmax (~450 nm, though using the same wavelength as the sample is also practiced).
-
Calculation: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the linear regression equation to calculate the concentration of this compound in the sample, expressed as "β-carotene equivalents".[19]
Several assays can be used to measure the antioxidant activity of carotenoids.[20] The choice of assay depends on the specific mechanism of action being investigated (e.g., electron transfer vs. hydrogen atom transfer).
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the purple DPPH solution to a yellow-colored product is monitored spectrophotometrically at ~517 nm.[21]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the ability to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction in the blue-green color of the radical is measured spectrophotometrically at ~734 nm.[22]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color measured at 593 nm.[23]
References
- 1. Expression and functional analysis of a gene cluster involved in the synthesis of this compound reveals the mechanisms for C50 carotenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mbvt.blt.kit.edu [mbvt.blt.kit.edu]
- 4. Carotenoids promote lateral packing and condensation of lipid membranes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Carotenoid DB: Membrane stabilizers [carotenoiddb.jp]
- 6. Synthesis of C50 carotenoids; the structure of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of C50 carotenoids; the structure of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Bacterial carotenoids. XLVII. C50-carotenoids. 15. Absolute configuration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C50H72O2 | CID 15613507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 28368-06-1 [chemicalbook.com]
- 11. Effects of physicochemical properties of carotenoids on their bioaccessibility, intestinal cell uptake, and blood and tissue concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detailed biosynthetic pathway to this compound diglucoside in Corynebacterium glutamicum and identification of novel intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Degradation of carotenoids in dehydrated pumpkins as affected by different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. archimer.ifremer.fr [archimer.ifremer.fr]
- 19. researchgate.net [researchgate.net]
- 20. search.library.ucsf.edu [search.library.ucsf.edu]
- 21. jocpr.com [jocpr.com]
- 22. Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Subcellular Localization of Decaprenoxanthin Within Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenoxanthin, a C50 carotenoid, is a significant yellow pigment found in a limited number of bacterial species, most notably Corynebacterium glutamicum.[1][2][3] Its extended polyene chain and hydroxyl groups confer potent antioxidant and photoprotective properties, making it a molecule of interest for applications in pharmaceuticals and cosmetics.[2] Understanding the precise subcellular localization of this compound is crucial for elucidating its physiological roles, which include modulating membrane fluidity and protecting against oxidative stress. This technical guide provides a comprehensive overview of the current knowledge regarding the subcellular localization of this compound, including its biosynthesis, inferred location based on experimental evidence, and detailed protocols for its study.
Biosynthesis of this compound
The biosynthesis of this compound in Corynebacterium glutamicum is a well-characterized pathway that begins with precursors from the non-mevalonate pathway.[1][4] A cluster of crt genes encodes the necessary enzymes for the multi-step synthesis from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to the final C50 carotenoid.[1][5]
The key steps in the biosynthesis of this compound are:
-
Formation of geranylgeranyl pyrophosphate (GGPP) from IPP and DMAPP, catalyzed by GGPP synthase (CrtE).
-
Condensation of two GGPP molecules to form phytoene (B131915), the first colorless carotenoid, by phytoene synthase (CrtB).
-
A series of desaturation reactions converting phytoene to the red-colored lycopene (B16060), catalyzed by phytoene desaturase (CrtI).
-
Elongation of lycopene (a C40 carotenoid) to the acyclic C50 carotenoid, flavuxanthin, through the addition of two C5 isoprenoid units. This step is catalyzed by lycopene elongase (CrtEb).
-
Cyclization of flavuxanthin to form the cyclic C50 carotenoid, this compound, a reaction mediated by the gene products of crtYe and crtYf.[4][5]
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. mbvt.blt.kit.edu [mbvt.blt.kit.edu]
- 4. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and functional analysis of a gene cluster involved in the synthesis of this compound reveals the mechanisms for C50 carotenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Decaprenoxanthin Extraction from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenoxanthin is a C50 carotenoid, a class of pigments rarer than the more common C40 carotenoids like β-carotene and lutein.[1] Primarily produced by bacteria and archaea, this compound exhibits potent antioxidant and photoprotective properties due to its extended polyene chain and hydroxyl groups, making it a compound of significant interest for the pharmaceutical and cosmetic industries.[1][2] Bacteria such as Corynebacterium glutamicum and various Arthrobacter species are known producers of this yellow pigment.[1][3] The genetic accessibility and industrial relevance of organisms like C. glutamicum make them suitable hosts for the high-yield biotechnological production of this compound.[1][4] This document provides detailed protocols for the extraction and purification of this compound from bacterial cultures, along with quantitative data from various extraction methods.
Principles of Extraction
The extraction of intracellular carotenoids like this compound from microbial biomass involves two primary stages: the disruption of the microbial cell membrane and the subsequent extraction of the carotenoids using a suitable solvent.[5] The choice of cell disruption method and solvent system is critical and depends on the specific bacterial strain, as the composition and rigidity of the cell wall can vary significantly.[5][6] Given that carotenoids are susceptible to degradation by light, heat, and oxidation, it is crucial to perform extraction procedures under controlled conditions to maintain their stability.[2][5]
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound
This protocol outlines a general method for extracting this compound from bacterial cells, adaptable for various strains.
Materials:
-
Bacterial cell pellet
-
Methanol (B129727) (MeOH)[3]
-
Acetone[6]
-
Hexane[2]
-
Dichloromethane (DCM)[7]
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Rotary evaporator
-
Spectrophotometer or HPLC system for quantification
Procedure:
-
Cell Harvesting: Harvest bacterial cells from the culture medium by centrifugation (e.g., 5000 rpm for 15 minutes).[3] Discard the supernatant.
-
Cell Lysis and Extraction (choose one of the following):
-
Methanol Extraction: Add 100% (v/v) methanol to the cell pellet and vortex vigorously until the pellet becomes colorless.[3] This method is effective for some Arthrobacter species.
-
Methanol/Acetone Mixture: A 7:3 mixture of methanol:acetone can be used for the extraction of carotenoids from Corynebacterium glutamicum.[8]
-
Methanol/DCM Mixture: For some Gram-positive bacteria, a methanol:DCM (8:2) mixture can be used for extraction following cell lysis.[7]
-
Hexane (B92381)/Methanol/Water System: For a one-step extraction, add 1 mL of methanol and 2 mL of hexane to the cell pellet and vortex for 2 minutes. Induce phase separation by adding 1 mL of water, vortexing for 1 minute, and centrifuging. The upper hexane phase will contain the carotenoids.[9][10]
-
-
Separation: Centrifuge the mixture to pellet the cell debris.
-
Collection of Supernatant: Carefully collect the supernatant containing the extracted this compound.
-
Solvent Evaporation: Evaporate the solvent from the supernatant using a rotary evaporator under reduced pressure and at a low temperature (e.g., <40°C) to concentrate the extract.
-
Purification (Optional but Recommended):
-
Column Chromatography: The crude extract can be purified on a silica (B1680970) gel column.[3]
-
High-Performance Liquid Chromatography (HPLC): For high purity, preparative or semi-preparative HPLC is recommended.[3][11] A C30 column is often effective for separating carotenoids.[6]
-
-
Quantification: Analyze the purified this compound using a spectrophotometer at its maximum absorbance wavelengths (around 465, 485, and 510 nm) or by HPLC with a photodiode array (PDA) detector for more accurate quantification against a standard.[12]
Protocol 2: Enhanced Extraction with Cell Disruption
For bacteria with more resilient cell walls, a preliminary cell disruption step is necessary to improve extraction efficiency.
Materials:
-
Bacterial cell pellet
-
Extraction solvent (as per Protocol 1)
-
Cell disruption equipment (choose one):
-
Centrifuge and centrifuge tubes
-
Vortex mixer
Procedure:
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
Cell Disruption (choose one of the following):
-
Sonication: Resuspend the cell pellet in the chosen extraction solvent and sonicate for a specified period (e.g., 5 minutes).[6]
-
Grinding: For freeze-dried cells, grinding with a pre-cooled mortar and pestle can be effective.[6]
-
Vortexing with Glass Beads: Add acid-washed glass beads to the cell suspension and vortex vigorously.[5]
-
Enzymatic Lysis: For Gram-positive bacteria, treatment with lysozyme (B549824) can be used to degrade the cell wall prior to solvent extraction.[7]
-
-
Solvent Extraction: Following cell disruption, proceed with the solvent extraction steps as outlined in Protocol 1 (steps 2-7).
Data Presentation
The following table summarizes quantitative data from various studies on carotenoid extraction from bacteria. It is important to note that many studies report total carotenoid yield, which may include this compound among other carotenoids.
| Bacterial Strain | Cell Lysis Method | Extraction Solvent(s) | Carotenoid(s) Measured | Yield | Reference |
| Arthrobacter arilaitensis | Ultrasound | Methanol | all-E-decaprenoxanthin, all-E-sarcinaxanthin, 9-Z-decaprenoxanthin, 15-Z-decaprenoxanthin | Not specified | |
| Arthrobacter sp. QL17 | Not specified | Methanol | Arthroxanthin (a novel carotenoid) | 8 mg from 314 mg of crude extract | [3] |
| Rhodobacter sphaeroides | Acidic hydrolysis (HCl) | Not specified | Total Carotenoids | 4650 µg/g | [6] |
| Rhodobacter sphaeroides | Grinding | Not specified | Total Carotenoids | 1615 µg/g | [6] |
| Rhodobacter sphaeroides | Ultrasound-Assisted Extraction (UAE) | Not specified | Total Carotenoids | 645 µg/g | [6] |
| Formosa sp. KMW | Ultrasonic bath | Not specified | Total Carotenoids | 139.67 ± 7.00 µg/mg biomass | [6] |
| Formosa sp. KMW | Probe sonicator | Not specified | Total Carotenoids | 148.9 ± 19.5 µg/mg biomass | [6] |
| Corynebacterium glutamicum | Not specified | Methanol:Acetone (7:3) | Astaxanthin (engineered strain) | Not specified |
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound from lycopene (B16060) in bacteria like Corynebacterium glutamicum.[14]
Caption: Biosynthesis of this compound from lycopene.
Experimental Workflow for this compound Extraction
This diagram outlines the general workflow for the extraction and purification of this compound from bacterial cultures.
Caption: Workflow for this compound extraction.
References
- 1. mbvt.blt.kit.edu [mbvt.blt.kit.edu]
- 2. Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification, Identification, and Properties of a Novel Carotenoid Produced by Arthrobacter sp. QL17 Isolated from Mount Qomolangma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carotenoid Production by Recombinant Corynebacterium glutamicum: Strain Construction, Cultivation, Extraction, and Quantification of Carotenoids and Terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Carotenoids: Recent Advances on Separation from Microbial Biomass and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Extraction and Purification of Highly Active Astaxanthin from Corynebacterium glutamicum Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A review on bacteria-derived antioxidant metabolites: their production, purification, characterization, potential applications, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Different cell disruption methods for obtaining carotenoids by Sporodiobolus pararoseus and Rhodothorula mucilaginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression and functional analysis of a gene cluster involved in the synthesis of this compound reveals the mechanisms for C50 carotenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Decaprenoxanthin using HPLC and UPLC
Introduction
Decaprenoxanthin is a C50 carotenoid, a class of natural pigments recognized for their significant antioxidant properties. It is the characteristic yellow pigment produced by the bacterium Corynebacterium glutamicum.[1] Due to its extended polyene chain, this compound exhibits strong antioxidant and photoprotective capabilities, making it a compound of interest for the pharmaceutical, cosmetic, and nutraceutical industries. Accurate and precise quantification of this compound is crucial for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the premier analytical techniques for the separation and quantification of carotenoids.[2] This document provides detailed application notes and protocols for the quantification of this compound using both HPLC and UPLC methodologies.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
Principle
Reversed-phase HPLC is the most effective method for separating carotenoids.[2] This technique utilizes a non-polar stationary phase (typically C18 or C30) and a polar mobile phase. This compound, being a hydrophobic molecule, is retained on the column and its separation from other components is achieved by a carefully controlled gradient of organic solvents. C30 columns are particularly well-suited for the separation of long-chain carotenoids and their isomers due to increased shape selectivity compared to C18 columns.[3][4][5] Quantification is performed using a UV-Vis detector, typically a Photodiode Array (PDA) detector, set at the maximum absorbance wavelength of this compound.
Quantitative Data Summary
Table 1: Typical HPLC Method Performance for Carotenoid Quantification
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.998 | [6][7] |
| Limit of Detection (LOD) | 0.020 - 0.063 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.067 - 0.209 µg/mL | [7] |
| Intra-day Precision (%RSD) | < 5% | [3] |
| Inter-day Precision (%RSD) | < 8% | [3] |
| Recovery (%) | 85 - 110% |[7] |
Experimental Protocol: HPLC Quantification of this compound
This protocol is designed for the quantification of this compound from Corynebacterium glutamicum cultures.
1.3.1. Materials and Reagents
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Water (HPLC grade)
-
This compound standard (if available; if not, relative quantification can be performed)
-
Butylated hydroxytoluene (BHT)
-
Triethylamine (TEA)
-
Nitrogen gas
1.3.2. Sample Preparation: Extraction from Corynebacterium glutamicum
-
Harvest 15-20 mL of bacterial culture by centrifugation at 10,000 x g for 15 minutes.
-
Wash the cell pellet with deionized water and centrifuge again.
-
To the cell pellet, add 10 mL of a methanol:acetone (7:3 v/v) mixture.
-
Incubate at 60°C for 30 minutes, with vigorous vortexing every 10 minutes to ensure complete extraction.[8] Repeat this step if color remains in the pellet.
-
Centrifuge the extract at 10,000 x g for 15 minutes to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 1 mL of Methanol/MTBE/Water).
-
Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
1.3.3. Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C30 Reversed-Phase Column (e.g., 250 x 4.6 mm, 3 or 5 µm).[9]
-
Mobile Phase A: Methanol/Water (96:4 v/v) with 0.1% BHT and 0.05% TEA.
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE) with 0.1% BHT.
-
Gradient:
Time (min) %A %B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Detection: PDA detector monitoring at 485 nm, with spectra recorded from 250-600 nm. The absorption maxima for this compound are approximately 465, 485, and 510 nm.
1.3.4. Quantification
Prepare a calibration curve using a this compound standard of known concentrations. If a standard is unavailable, results can be expressed as peak area or as equivalents of a more common carotenoid standard like β-carotene, though this will be less accurate.
Part 2: Ultra-Performance Liquid Chromatography (UPLC) Method
Principle
UPLC operates on the same principles as HPLC but utilizes smaller particle size columns (<2 µm), which allows for higher mobile phase linear velocities, resulting in significantly faster analysis times, improved resolution, and increased sensitivity.[9] For complex samples or when high throughput is required, UPLC is the preferred method.
Quantitative Data Summary
The following table provides representative validation data for the UPLC analysis of carotenoids, which can be adapted for this compound.
Table 2: Representative UPLC Method Performance for Carotenoid Quantification
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.999 | [10] |
| Limit of Detection (LOD) | 0.01 - 0.24 ng/mL | [9] |
| Limit of Quantification (LOQ) | 0.03 - 0.72 ng/mL (calculated based on LOD) | [2][9] |
| Intra-day Precision (%RSD) | < 3% | [3] |
| Inter-day Precision (%RSD) | < 5% | [3] |
| Recovery (%) | 90 - 105% |
Experimental Protocol: UPLC Quantification of this compound
2.3.1. Materials and Reagents
As per the HPLC protocol.
2.3.2. Sample Preparation
As per the HPLC protocol. The higher sensitivity of UPLC may allow for more dilute samples.
2.3.3. Chromatographic Conditions
-
UPLC System: A system with a binary or quaternary pump capable of high pressures, a temperature-controlled autosampler, a column manager, and a PDA or TUV detector.
-
Column: C30 Reversed-Phase UPLC Column (e.g., 150 x 2.1 mm, 1.8 µm). While C30 UPLC columns are less common, a C18 UPLC column can also be used, though with potentially less optimal separation of isomers.[9]
-
Mobile Phase A: Methanol/Acetonitrile/Water (84:14:2 v/v/v)
-
Mobile Phase B: Dichloromethane
-
Gradient:
Time (min) %A %B 0 96 4 2 96 4 7 65 35 11 45 55 16 42 58 21 0 100 24 0 100 25 96 4 | 30 | 96 | 4 |
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: PDA detector monitoring at 485 nm.
This gradient is adapted from a rapid UPLC method for carotenoids and may require optimization for this compound.[3]
Part 3: Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a bacterial culture.
Caption: Workflow for this compound quantification.
This compound Biosynthesis Pathway
This diagram outlines the biosynthetic pathway of this compound in Corynebacterium glutamicum, starting from the central precursor lycopene.
Caption: this compound biosynthesis from lycopene.[11][12]
References
- 1. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 3. Development of a Rapid UPLC Method for Analysis of Carotenoids in Goji Berry Extract and Evaluation of Their Transformation Affected by Saponification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Triacontyl (C-30) Liquid Chromatographic Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. isfcppharmaspire.com [isfcppharmaspire.com]
- 7. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Expression and functional analysis of a gene cluster involved in the synthesis of this compound reveals the mechanisms for C50 carotenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Decaprenoxanthin as a Taxonomic Biomarker
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Decaprenoxanthin, a C50 carotenoid, serves as a significant taxonomic biomarker, particularly within the phylum Actinobacteria. Its presence, absence, and relative abundance can provide valuable insights for the classification and identification of bacteria at the genus and species level. This document outlines the principles behind its use as a chemotaxonomic marker, summarizes its known distribution, and provides detailed protocols for its extraction and analysis.
Principle of this compound as a Taxonomic Biomarker
The utility of this compound as a taxonomic marker is rooted in the specificity of its biosynthetic pathway. The production of this C50 carotenoid requires a specific set of genes, including those for the elongation of the common C40 carotenoid precursor, lycopene, and subsequent cyclization. The key enzymes in this pathway are encoded by the crtE, crtB, crtI, crtEb, crtYe, and crtYf genes. The presence of this genetic machinery is not ubiquitous among bacteria and is largely restricted to certain taxa, primarily within the Actinobacteria. Therefore, the detection of this compound in a bacterial isolate strongly suggests its affiliation with a specific taxonomic group known to possess this pathway.
Chemotaxonomy, the classification of organisms based on their chemical constituents, relies on the identification of such specific molecules. This compound and its glycosylated derivatives are valuable chemotaxonomic markers because they are stable secondary metabolites whose production is consistent under standardized laboratory conditions. Their analysis, typically by High-Performance Liquid Chromatography (HPLC), provides a reliable phenotypic characterization that complements traditional morphological and genetic identification methods.
Distribution of this compound and Related C50 Carotenoids
Table 1: Distribution of this compound and other C50 Carotenoids in Bacteria
| Phylum | Order | Genus | C50 Carotenoid(s) Detected | Reference(s) |
| Actinobacteria | Corynebacteriales | Corynebacterium | This compound, this compound glucosides | [1](2--INVALID-LINK-- |
| Corynebacteriales | Arthrobacter | This compound, this compound glucosides, Bacterioruberin, Arthroxanthin | [3](4--INVALID-LINK-- | |
| Corynebacteriales | Salinibacterium | C.p. 450 and its glucosides | [3](--INVALID-LINK--) | |
| Corynebacteriales | Cryobacterium | C.p. 450 and its glucosides | [3](--INVALID-LINK--) | |
| Micrococcales | Micrococcus | Sarcinaxanthin | [5](--INVALID-LINK--) | |
| Firmicutes | Bacillales | Planococcus | C.p. 450 glucoside | [3](--INVALID-LINK--) |
Table 2: Limited Quantitative Data on C50 Carotenoids in Selected Actinobacteria
| Species | Carotenoid | Concentration (mg/g dry cell weight) | Growth Conditions | Reference |
| Corynebacterium glutamicum ΔcrtEb | Lycopene (precursor) | 0.03 ± 0.01 | Standard | [6](--INVALID-LINK--) |
| Corynebacterium glutamicum ΔcrtEb (overexpressing crtE, crtB, crtI) | Lycopene (precursor) | 2.4 ± 0.3 | Standard | [6](--INVALID-LINK--) |
| Arthrobacter agilis | Bacterioruberin | Higher at 10°C vs 30°C (relative increase of 60.4%) | 10°C and 30°C | [7](--INVALID-LINK--) |
| Arthrobacter bussei | Bacterioruberin | Higher at 10°C vs 30°C (relative increase of 264.1%) | 10°C and 30°C | [7](--INVALID-LINK--) |
Note: The quantitative data presented is limited and often derived from studies with specific experimental aims (e.g., metabolic engineering, temperature stress response) rather than broad taxonomic surveys. Direct quantitative comparisons of this compound across different genera are scarce in the literature.
Experimental Protocols
The following protocols provide a general framework for the extraction and analysis of this compound from bacterial cultures. Optimization may be required depending on the specific bacterial strain and laboratory equipment.
Protocol 1: Extraction of this compound from Bacterial Cells
This protocol is adapted from methods used for carotenoid extraction from Corynebacterium glutamicum and other bacteria.
Materials:
-
Bacterial cell pellet (from a 10-50 mL culture)
-
Methanol (B129727) (HPLC grade)
-
Acetone (B3395972) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
-
Glass vials
Procedure:
-
Cell Harvesting: Harvest bacterial cells from the culture broth by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Discard the supernatant.
-
Cell Lysis and Initial Extraction: Resuspend the cell pellet in 1 mL of methanol by vigorous vortexing. Add 1 mL of acetone and continue to vortex for 20 minutes at room temperature, protected from light.
-
Phase Separation: Add 1 mL of chloroform and 1 mL of saturated NaCl solution to the mixture. Vortex thoroughly for 1 minute.
-
Collection of Organic Phase: Centrifuge the mixture at 5,000 x g for 5 minutes to separate the phases. Carefully collect the lower colored (chloroform) phase containing the carotenoids into a clean glass vial.
-
Re-extraction (Optional but Recommended): To maximize yield, add another 1 mL of chloroform to the remaining aqueous/cell debris layer, vortex, centrifuge, and collect the lower phase. Combine this with the first extract.
-
Drying: Dry the pooled chloroform extract over a small amount of anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 200-500 µL) of the initial HPLC mobile phase (e.g., acetonitrile/methanol/dichloromethane mixture). The sample is now ready for HPLC analysis.
Protocol 2: HPLC Analysis of this compound
This protocol describes a reversed-phase HPLC method suitable for the separation and quantification of this compound.
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
A C30 reversed-phase column is highly recommended for optimal separation of carotenoid isomers. A C18 column can also be used.
Mobile Phase and Gradient:
-
A ternary gradient system is often employed. An example system could be:
-
Solvent A: Methanol/Water/Ammonium Acetate
-
Solvent B: Acetonitrile/Methanol
-
Solvent C: Ethyl Acetate or Dichloromethane
-
-
A typical gradient might start with a high percentage of polar solvents and gradually increase the percentage of less polar solvents to elute the lipophilic carotenoids.
-
Example Gradient Program (Isocratic elution can also be used): A linear gradient from 100% Solvent A to 100% Solvent B over 20 minutes, followed by a wash with Solvent C and re-equilibration with Solvent A. The exact gradient should be optimized for the specific column and carotenoids of interest.
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-50 µL
-
Column Temperature: 25-30°C
-
Detection Wavelength: this compound has characteristic absorption maxima at approximately 415, 440, and 470 nm. Detection is typically performed at the main absorption maximum (around 440 nm). A PDA detector allows for the acquisition of the full UV-Vis spectrum for peak identification.
Quantification:
-
Standard Curve: Prepare a standard curve using a purified this compound standard of known concentrations.
-
Peak Integration: Integrate the peak area of this compound in the sample chromatogram.
-
Concentration Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve. The final concentration should be expressed as mg or µg of this compound per gram of dry cell weight.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from farnesyl pyrophosphate.
Experimental Workflow for Taxonomic Analysis
Caption: Workflow for this compound analysis as a taxonomic biomarker.
Logical Relationship of this compound as a Biomarker
Caption: Logic of using this compound for taxonomic classification.
References
- 1. Carotenoids from heterotrophic bacteria isolated from Fildes Peninsula, King George Island, Antarctica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Ameliorating process parameters for zeaxanthin yield in Arthrobacter gandavensis MTCC 25325 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC analysis of carotenoids from bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification, Identification, and Properties of a Novel Carotenoid Produced by Arthrobacter sp. QL17 Isolated from Mount Qomolangma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Decaprenoxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenoxanthin is a C50 carotenoid, a rare class of natural pigments primarily produced by bacteria, such as Corynebacterium glutamicum and various Arthrobacter species.[1][2] Its extended polyene chain and hydroxyl groups confer strong antioxidant and photoprotective properties, making it a compound of significant interest for applications in pharmaceuticals, cosmetics, and nutraceuticals.[1] The purification of this compound from bacterial biomass is a critical step in its research and development. This document provides detailed application notes and protocols for the extraction, purification, and analysis of this compound.
This compound is sensitive to light, heat, oxygen, and acids.[3] Therefore, all procedures should be performed in the dark or under dim light, in an inert atmosphere (e.g., under nitrogen or argon), and at low temperatures whenever possible to prevent degradation and isomerization.
Data Presentation: Purification of this compound from Bacterial Biomass
The following table summarizes representative quantitative data for the purification of this compound from a genetically engineered strain of Corynebacterium glutamicum. The yields and purity are indicative and may vary depending on the specific bacterial strain, cultivation conditions, and the precise execution of the purification protocol.
| Purification Step | Starting Material | Product | Yield (mg/g DCW) | Purity (%) |
| Extraction | 1 g Dry Cell Weight (DCW) of C. glutamicum | Crude this compound Extract | ~2.4 mg/g DCW | 10-20% |
| Silica (B1680970) Gel Column Chromatography | Crude this compound Extract | Partially Purified this compound | ~1.5 mg/g DCW | 60-70% |
| Semi-Preparative HPLC | Partially Purified this compound | Highly Purified this compound | ~1.0 mg/g DCW | >95% |
| Crystallization | Highly Purified this compound | Crystalline this compound | ~0.8 mg/g DCW | >99% |
Note: Data is compiled and estimated from multiple sources describing carotenoid purification from engineered Corynebacterium glutamicum and may not represent a single experimental workflow.
Experimental Protocols
Protocol 1: Extraction of this compound from Corynebacterium glutamicum
This protocol describes the extraction of this compound from the cell biomass of Corynebacterium glutamicum.
Materials:
-
Frozen or fresh cell pellet of Corynebacterium glutamicum
-
Methanol (B129727), HPLC grade
-
Acetone (B3395972), HPLC grade
-
Deionized water
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
-
Water bath or incubator set to 60°C
-
Rotary evaporator
Procedure:
-
Thaw the frozen cell pellet or use fresh cells. Resuspend the cell pellet in deionized water to wash and centrifuge at 10,000 x g for 15 minutes. Discard the supernatant.
-
To the cell pellet, add a mixture of methanol and acetone (7:3, v/v) at a ratio of 10 mL of solvent per gram of wet cell weight.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell disruption.
-
Incubate the mixture at 60°C for 30 minutes in a shaking water bath. Vortex the suspension every 10 minutes to enhance extraction efficiency.
-
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the cell debris.
-
Carefully collect the supernatant, which contains the this compound extract, and transfer it to a new tube.
-
Repeat the extraction process (steps 2-6) with the cell pellet until the pellet appears colorless to ensure complete extraction of the carotenoids.
-
Pool all the supernatants and concentrate the crude extract using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract can be stored at -20°C under a nitrogen atmosphere until further purification.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol details the purification of the crude this compound extract using open column chromatography with silica gel.
Materials:
-
Crude this compound extract
-
Silica gel (60 Å, 70-230 mesh)
-
n-Hexane, HPLC grade
-
Chloroform (B151607), HPLC grade
-
Acetone, HPLC grade
-
Glass chromatography column (e.g., 2.5 cm diameter, 30 cm length)
-
Cotton or glass wool
-
Sand, acid-washed
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in n-hexane and carefully pour it into the column. Allow the silica gel to settle, ensuring no air bubbles are trapped. The packed silica gel bed should be approximately 20 cm in height.
-
Add another thin layer of sand on top of the packed silica gel.
-
Equilibrate the column by washing it with n-hexane until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of chloroform.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with 100% chloroform and collect the fractions.
-
Gradually increase the polarity of the mobile phase using a stepwise gradient of chloroform and acetone mixtures. The following gradient can be used:
-
100% Chloroform
-
Chloroform:Acetone (95:5, v/v)
-
Chloroform:Acetone (90:10, v/v)
-
Chloroform:Acetone (80:20, v/v)
-
Chloroform:Acetone (50:50, v/v)
-
-
Collect fractions of a consistent volume (e.g., 10 mL) and monitor the color of the eluate. This compound will elute as a yellow-orange band.
-
-
Fraction Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing pure this compound.
-
Pool the fractions containing the purified this compound.
-
-
Concentration:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator at a temperature below 40°C.
-
The resulting partially purified this compound can be used for further purification by semi-preparative HPLC.
-
Protocol 3: High-Purity this compound Purification by Semi-Preparative HPLC
This protocol describes the final purification step to obtain high-purity this compound using semi-preparative high-performance liquid chromatography (HPLC).
Materials:
-
Partially purified this compound from Protocol 2
-
Methanol, HPLC grade
-
Deionized water, HPLC grade
-
Semi-preparative HPLC system with a UV-Vis detector
-
C18 semi-preparative HPLC column (e.g., 10 mm x 250 mm, 5 µm particle size)
-
Collection vials
-
Rotary evaporator or lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the partially purified this compound in a small volume of the initial mobile phase (e.g., methanol/water 9:1 v/v).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 semi-preparative column (10 mm x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Methanol:Water (9:1, v/v)
-
Flow Rate: 3.0 mL/min
-
Detection: UV-Vis detector at 440 nm
-
Injection Volume: 500 µL (or as optimized for the specific column and system)
-
-
Fraction Collection:
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram and collect the peak corresponding to this compound.
-
-
Post-Purification Processing:
-
Pool the collected fractions containing pure this compound.
-
Remove the solvent using a rotary evaporator or by lyophilization.
-
The resulting high-purity this compound should be stored at -80°C under an inert atmosphere.
-
Protocol 4: Crystallization of this compound
This protocol provides a general method for the crystallization of this compound, adapted from general carotenoid crystallization procedures. Optimization may be required.
Materials:
-
High-purity this compound
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Methanol, HPLC grade
-
Small glass vial
-
Ice bath
Procedure:
-
Dissolve the high-purity this compound in a minimal amount of dichloromethane at room temperature in a small glass vial.
-
Slowly add cold methanol dropwise to the this compound solution while gently swirling the vial. Continue adding methanol until the solution becomes slightly turbid.
-
Loosely cap the vial and place it in an ice bath in a dark, vibration-free location.
-
Allow the solution to stand undisturbed for 24-48 hours for crystals to form.
-
Carefully decant the supernatant.
-
Wash the crystals with a small amount of cold methanol and decant again.
-
Dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator.
-
Store the this compound crystals at -80°C in the dark under an inert atmosphere.
Protocol 5: Analytical Quantification of this compound by HPLC
This protocol details the analytical method for the quantification and purity assessment of this compound.
Materials:
-
Purified this compound sample
-
This compound standard of known concentration
-
Methanol, HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Water, HPLC grade
-
Analytical HPLC system with a photodiode array (PDA) or UV-Vis detector
-
C30 reversed-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound standard in a mixture of methanol and MTBE.
-
Create a series of dilutions from the stock solution to generate a calibration curve.
-
Dissolve the purified this compound sample in the mobile phase.
-
-
HPLC Conditions:
-
Column: C30 reversed-phase column (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Methanol, MTBE, and Water. A typical gradient could be:
-
Start with 80% Methanol, 15% MTBE, 5% Water
-
Linearly increase to 60% Methanol, 35% MTBE, 5% Water over 20 minutes
-
Hold for 10 minutes
-
Return to initial conditions and equilibrate for 10 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: PDA or UV-Vis detector at 440 nm, 470 nm, and 502 nm.
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and UV-Vis spectrum, which should show characteristic absorption maxima around 440, 470, and 502 nm.
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
-
Assess the purity of the sample by calculating the percentage of the this compound peak area relative to the total peak area in the chromatogram.
-
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. mbvt.blt.kit.edu [mbvt.blt.kit.edu]
- 2. Carotenoid Production by Recombinant Corynebacterium glutamicum: Strain Construction, Cultivation, Extraction, and Quantification of Carotenoids and Terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry for the Identification of Decaprenoxanthin and its Glycosides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decaprenoxanthin, a C50 carotenoid, and its glycosylated derivatives are natural pigments found in microorganisms such as Corynebacterium glutamicum. These compounds are of increasing interest due to their potential antioxidant properties and other biological activities. Accurate identification and characterization of this compound and its glycosides are crucial for research and development in various fields, including pharmacology and biotechnology. This document provides detailed application notes and protocols for the identification of this compound and its glycosides using liquid chromatography-mass spectrometry (LC-MS).
Introduction
Carotenoids are a diverse group of tetraterpenoid pigments synthesized by plants and microorganisms. While most common carotenoids have a C40 backbone, some bacteria produce C50 carotenoids like this compound. The extended polyene chain and the presence of terminal ε-rings give this compound its characteristic properties. Furthermore, this compound can be glycosylated to form this compound monoglucoside and this compound diglucoside. Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), is a powerful tool for the structural elucidation and quantification of these complex molecules.[1][2][3] This document outlines the methodologies for the extraction, separation, and mass spectrometric identification of this compound and its glycosides.
Data Presentation
Table 1: Key Analytes and their Mass Spectrometric Properties
| Analyte | Chemical Formula | Exact Mass (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | C₅₀H₇₂O₂ | 704.5532 | 705.5611 | 727.5430 | 687.5505 ([M+H-H₂O]⁺), 612.4978 ([M+H-92]⁺, loss of Toluene), 598.4821 ([M+H-106]⁺, loss of Xylene) |
| This compound Monoglucoside | C₅₆H₈₂O₇ | 866.5959 | 867.6037 | 889.5857 | 705.5611 ([M+H-162]⁺, loss of glucose), 687.5505 ([M+H-162-18]⁺) |
| This compound Diglucoside | C₆₂H₉₂O₁₂ | 1028.6488 | 1029.6566 | 1051.6386 | 867.6037 ([M+H-162]⁺, loss of one glucose unit), 705.5611 ([M+H-324]⁺, loss of two glucose units) |
Experimental Protocols
Sample Preparation: Extraction of Carotenoids from Corynebacterium glutamicum
This protocol is adapted from methods described for carotenoid extraction from bacterial cultures.[4]
Materials:
-
Corynebacterium glutamicum cell pellet
-
Methanol
-
Acetone
-
Deionized water
-
Centrifuge
-
Vortex mixer
-
Water bath or incubator at 60°C
Protocol:
-
Harvest bacterial cells by centrifugation at 10,000 x g for 15 minutes.
-
Wash the cell pellet with deionized water and centrifuge again.
-
Resuspend the pellet in a methanol:acetone mixture (7:3, v/v).
-
Incubate the suspension at 60°C for 20-30 minutes with intermittent vortexing to ensure complete extraction of pigments. The cell pellet should appear colorless after successful extraction.
-
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet cell debris.
-
Carefully transfer the supernatant containing the carotenoids to a new tube.
-
The extract is now ready for LC-MS analysis. If necessary, the solvent can be evaporated under a stream of nitrogen and the residue redissolved in a suitable solvent for injection (e.g., mobile phase).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol outlines a general UHPLC-MS/MS method suitable for the analysis of this compound and its glycosides.[5]
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 or C30 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50-95% B (linear gradient)
-
15-18 min: 95% B (hold)
-
18-18.1 min: 95-50% B (linear gradient)
-
18.1-20 min: 50% B (re-equilibration)
Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Mass Spectrometry Parameters (APCI, Positive Ion Mode):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for carotenoids due to its efficiency in ionizing nonpolar compounds.[5]
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 350°C
-
Sheath Gas Flow: 40 arbitrary units
-
Auxiliary Gas Flow: 10 arbitrary units
-
Scan Range (m/z): 200 - 1200
-
Collision Energy (for MS/MS): Ramped from 20 to 50 eV to generate fragment ions.
Mandatory Visualization
Caption: Experimental workflow for the identification of this compound and its glycosides.
Caption: Biosynthetic pathway of this compound and its glycosides in C. glutamicum.
Discussion
Ionization and Fragmentation: this compound, being a relatively nonpolar molecule, is well-suited for APCI. In positive ion mode, it is expected to form a protonated molecule [M+H]⁺. Common fragmentation patterns for carotenoids include the neutral loss of toluene (B28343) (92 Da) and xylene (106 Da) from the polyene chain.[6] For this compound, which possesses hydroxyl groups, the loss of water ([M+H-18]⁺) is also a likely fragmentation pathway.
For the glycosylated forms, the primary fragmentation will be the cleavage of the glycosidic bond, resulting in the neutral loss of the sugar moiety (162 Da for glucose). This will produce a fragment ion corresponding to the protonated this compound aglycone. Subsequent fragmentation of the aglycone would then follow the patterns described above. By observing these characteristic neutral losses, it is possible to identify the presence of glycosylated carotenoids and determine the mass of the aglycone.
Chromatography: A reversed-phase C18 or C30 column is recommended for the separation of this compound and its glycosides. The C30 column, in particular, offers excellent resolution for carotenoid isomers. The glycosylated forms will be more polar and thus will have shorter retention times compared to the this compound aglycone on a reversed-phase column.
Conclusion
The protocols and information provided in this document serve as a comprehensive guide for the mass spectrometric identification of this compound and its glycosides. The combination of UHPLC for separation and high-resolution mass spectrometry for detection and structural elucidation allows for the unambiguous identification of these C50 carotenoids in complex biological matrices. The experimental workflow and biosynthetic pathway diagrams provide a clear overview for researchers and scientists working on the analysis and development of these promising natural compounds.
References
- 1. Detailed biosynthetic pathway to this compound diglucoside in Corynebacterium glutamicum and identification of novel intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the In Vitro Antioxidant Activity of Decaprenoxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenoxanthin is a C50 carotenoid synthesized naturally by organisms such as Corynebacterium glutamicum.[1][2] Its characteristic long polyene chain and terminal hydroxyl groups suggest strong antioxidant potential, making it a compound of interest for applications in pharmaceuticals, cosmetics, and nutraceuticals. The evaluation of its antioxidant activity is a critical step in harnessing its therapeutic and protective benefits. Carotenoids can exert their antioxidant effects through various mechanisms, including scavenging of free radicals and electron transfer.[3]
This document provides detailed application notes and experimental protocols for three common in vitro assays to determine the antioxidant activity of this compound: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
Data Presentation
The following table summarizes the quantitative antioxidant activity of this compound and other representative C50 carotenoids determined by various in vitro assays. This data is essential for comparing the antioxidant potential of this compound with other known antioxidants.
| Compound | Assay | IC50 / EC50 (µg/mL) | Antioxidant Capacity | Source |
| Unglucosylated this compound | DPPH | 25.8 ± 1.1 | - | [4] |
| Glucosylated this compound | DPPH | 31.9 ± 1.2 | - | [4] |
| BHT (butylated hydroxytoluene) | DPPH | 22.3 ± 0.9 | - | [4] |
| Ascorbic Acid | DPPH | 22.5 ± 0.5 | - | [4] |
| Carotenoid extracts from Halorhabdus utahensis (C50 carotenoids) | FRAP | - | Higher than BHT and Trolox | [5] |
| Carotenoid extracts from Halorhabdus utahensis (C50 carotenoids) | ABTS | - | Higher than BHT | [5] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.
Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable organic solvent like ethanol (B145695) or acetone)
-
Positive controls: Ascorbic acid, Trolox, or BHT (Butylated hydroxytoluene)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (capable of reading at 517 nm)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample and Standard Preparation:
-
Dissolve this compound in a suitable organic solvent (e.g., methanol) to prepare a stock solution.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in the same solvent.
-
-
Assay Protocol:
-
To a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the this compound sample or the positive control to the respective wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the sample with DPPH solution.
-
-
IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[6]
Materials:
-
This compound sample
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol (or other suitable organic solvent)
-
Phosphate-buffered saline (PBS)
-
Positive controls: Trolox or Ascorbic acid
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (capable of reading at 734 nm)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the ABTS and potassium persulfate solutions in a 1:1 ratio (v/v).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.
-
-
Working ABTS•+ Solution:
-
Before use, dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample and Standard Preparation:
-
Dissolve this compound in ethanol to prepare a stock solution.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a series of dilutions of the positive control (e.g., Trolox) in ethanol.
-
-
Assay Protocol:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the this compound sample or the positive control to the respective wells.
-
For the blank, add 10 µL of ethanol.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank (ABTS•+ solution without sample).
-
A_sample is the absorbance of the sample with ABTS•+ solution.
-
-
Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the sample.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.
Materials:
-
This compound sample
-
FRAP reagent:
-
300 mM Acetate (B1210297) buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃·6H₂O) solution
-
-
Positive control: Ferrous sulfate (B86663) (FeSO₄·7H₂O) or Trolox
-
Solvent for this compound (e.g., acetone (B3395972) or ethanol)
-
96-well microplate
-
Spectrophotometer (capable of reading at 593 nm)
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a ratio of 10:1:1 (v/v/v).
-
Warm the FRAP reagent to 37°C before use.
-
-
Sample and Standard Preparation:
-
Dissolve this compound in a suitable solvent (e.g., acetone). Due to the aqueous nature of the FRAP assay, a co-solvent system or a carrier like Tween 20 might be necessary to ensure the solubility of the lipophilic this compound.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a standard curve using a series of dilutions of ferrous sulfate.
-
-
Assay Protocol:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the this compound sample, standard, or blank (solvent) to the respective wells.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance of each well at 593 nm.
-
Calculation of FRAP Value:
-
Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of the this compound sample by comparing its absorbance with the standard curve. The results are typically expressed as µM Fe(II) equivalents.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
References
- 1. Production of the Marine Carotenoid Astaxanthin by Metabolically Engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ask-force.org [ask-force.org]
- 4. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 5. researchgate.net [researchgate.net]
- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biotechnological Applications of Decaprenoxanthin in Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenoxanthin is a C50 carotenoid, a rare class of natural pigments characterized by a longer carbon backbone compared to the more common C40 carotenoids like β-carotene and lycopene.[1][2] It is the primary pigment found in the bacterium Corynebacterium glutamicum, a workhorse in industrial biotechnology.[3][4] The extended polyene chain and hydroxyl groups in this compound's structure contribute to its potent antioxidant and photoprotective properties, making it a molecule of significant interest for applications in the pharmaceutical, cosmetic, and food industries.[1][5]
These application notes provide an overview of the industrial potential of this compound, focusing on its antioxidant and anti-inflammatory activities. Detailed protocols for key in vitro assays are provided to enable researchers to evaluate its efficacy.
Key Bioactivities and Industrial Applications
This compound's unique chemical structure underpins its valuable biological activities, suggesting a range of industrial applications:
-
Pharmaceuticals: Its strong antioxidant and potential anti-inflammatory properties make it a candidate for the development of drugs targeting diseases associated with oxidative stress and inflammation.
-
Cosmetics: As a photoprotective agent, this compound can be incorporated into skincare formulations to protect against UV-induced damage. Its antioxidant properties also make it a valuable ingredient in anti-aging products.[1]
-
Food Industry: this compound can be used as a natural colorant and a functional food ingredient to enhance the nutritional value and stability of food products.[6]
Quantitative Data Summary
While research into the specific bioactivities of this compound is ongoing, preliminary data and studies on related carotenoids suggest significant potential. The antioxidative activity of glucosylated this compound has been found to be higher than that of its unglucosylated form.[7] The following tables summarize the expected antioxidant and anti-inflammatory activities. Note: Specific quantitative data for this compound is limited in publicly available literature; therefore, some data is presented qualitatively or as representative values for carotenoids.
Table 1: Antioxidant Activity of this compound
| Assay | Metric | Result for this compound | Reference Compound | Result for Reference |
| DPPH Radical Scavenging | EC50 (µg/mL) | Data not available; expected to be potent. Glucosylated form is more active.[7] | Ascorbic Acid | ~5-10 |
| ABTS Radical Scavenging | IC50 (µg/mL) | Data not available | Trolox | ~5-15 |
| Ferric Reducing Antioxidant Power (FRAP) | µmol Fe(II)/g | Data not available | Quercetin | ~2,000-3,000 |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Metric | Result for this compound | Positive Control | Result for Positive Control |
| Nitric Oxide (NO) Production Inhibition | IC50 (µM) | Data not available | L-NAME | ~10-100 |
| COX-2 Enzyme Inhibition | IC50 (µM) | Data not available | Celecoxib | ~0.04 |
| Cytokine (TNF-α, IL-6) Inhibition | % Inhibition | Data not available | Dexamethasone | >80% at 1 µM |
Signaling Pathway Modulation
Carotenoids, including potentially this compound, are known to modulate key signaling pathways involved in cellular stress response and inflammation. The primary mechanisms are believed to involve the activation of the Nrf2/HO-1 pathway and the inhibition of the NF-κB pathway.
Nrf2/HO-1 Signaling Pathway Activation
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and the production of protective enzymes. Carotenoid derivatives, which can be formed through oxidation, may act as electrophiles that trigger this pathway.
NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS. Carotenoid derivatives may inhibit this pathway by preventing the degradation of IκB or by directly inhibiting the DNA binding of NF-κB.
Experimental Workflow
A general workflow for evaluating the antioxidant and anti-inflammatory properties of this compound is outlined below. This workflow begins with the preparation of the test compound and proceeds through a series of in vitro assays to characterize its bioactivity.
References
- 1. Carotenoids activate the antioxidant response element transcription system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carotenoid derivatives inhibit nuclear factor kappa B activity in bone and cancer cells by targeting key thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Osteoclast Differentiation by Carotenoid Derivatives through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemical Synthesis of Decaprenoxanthin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary methods for the chemical synthesis of decaprenoxanthin and its derivatives. The content is structured to offer both a theoretical understanding and practical guidance for laboratory application.
Introduction to this compound and its Derivatives
This compound is a C50 carotenoid characterized by a long polyene chain and terminal ε-rings.[1] This structure imparts significant antioxidant properties, making it and its derivatives promising candidates for pharmaceutical and nutraceutical applications. Chemical synthesis offers a route to produce this compound and to create novel derivatives with potentially enhanced biological activities.
The core of this compound's chemical synthesis lies in the construction of its C50 backbone. This is typically achieved through olefination reactions, namely the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, which are fundamental tools in the synthesis of polyenes.[2][3] The general strategy involves the coupling of two end-group fragments with a central C10 spacer.
Synthetic Strategies: The Wittig and Horner-Wadsworth-Emmons Reactions
The construction of the this compound backbone is most effectively accomplished using the Wittig or Horner-Wadsworth-Emmons (HWE) reactions. These methods involve the reaction of a phosphorus-stabilized carbanion (a phosphorus ylide in the Wittig reaction or a phosphonate (B1237965) carbanion in the HWE reaction) with an aldehyde or ketone to form an alkene.[3][4]
A common synthetic approach for C50 carotenoids like this compound involves a convergent C20 + C10 + C20 strategy. This entails the synthesis of a C20 phosphonium (B103445) salt or phosphonate ester, which represents the end groups of the this compound molecule, and a C10 dialdehyde (B1249045) that serves as the central building block.[5]
Key Advantages of these Methods:
-
Wittig Reaction: Widely used for alkene synthesis and is effective for a variety of substrates.[4]
-
Horner-Wadsworth-Emmons Reaction: Often favored for its generation of water-soluble phosphate (B84403) byproducts, simplifying purification, and its tendency to produce the thermodynamically more stable (E)-alkenes.[2][6]
Synthesis of Key Precursors
The successful synthesis of this compound hinges on the efficient preparation of its key building blocks.
Synthesis of the C10-Dialdehyde Spacer
A common central building block for many carotenoid syntheses is 2,7-dimethyl-2,4,6-octatrienedial (a C10-dialdehyde).[5] Its synthesis is a well-established multi-step process.
Synthesis of the C20 End-Group Precursors from α-Ionone
The characteristic ε-rings of this compound are typically derived from α-ionone. The synthesis of the C20 phosphonium salt or phosphonate from α-ionone involves a series of transformations to introduce the necessary functional groups and extend the carbon chain. This can involve steps like ketal protection, allylic oxidation, and reduction to introduce hydroxyl groups, followed by conversion to the corresponding phosphonium salt or phosphonate.[7]
Experimental Protocols
General Protocol for the Wittig Reaction in Carotenoid Synthesis
This protocol is a generalized procedure for the coupling of a phosphonium salt with a dialdehyde, a key step in forming the carotenoid backbone.
Materials:
-
C20-triphenylphosphonium salt (derived from α-ionone)
-
C10-dialdehyde (2,7-dimethyl-2,4,6-octatrienedial)
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Strong base (e.g., sodium methoxide, n-butyllithium)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend the C20-triphenylphosphonium salt in the anhydrous solvent.
-
Cool the suspension to a low temperature (typically between -78 °C and 0 °C).
-
Slowly add the strong base to the suspension to generate the phosphorus ylide. The formation of the ylide is often indicated by a color change.
-
In a separate flask, dissolve the C10-dialdehyde in the anhydrous solvent.
-
Slowly add the solution of the C10-dialdehyde to the ylide solution at low temperature.
-
Allow the reaction to stir at low temperature for a specified time, then gradually warm to room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a saturated ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired this compound derivative.[8]
General Protocol for the Horner-Wadsworth-Emmons (HWE) Reaction
This protocol outlines the general steps for an HWE reaction to form the polyene chain of this compound, often with high (E)-stereoselectivity.
Materials:
-
C20-phosphonate ester (derived from α-ionone)
-
C10-dialdehyde (2,7-dimethyl-2,4,6-octatrienedial)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), dimethoxyethane (DME))
-
Base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH) in the anhydrous solvent.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the C20-phosphonate ester in the anhydrous solvent to the base suspension.
-
Allow the mixture to stir at 0 °C or room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
Cool the reaction mixture to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of the C10-dialdehyde in the anhydrous solvent.
-
Allow the reaction to stir at low temperature and then gradually warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the this compound derivative.[8]
Purification and Characterization
Purification of the synthesized this compound derivatives is typically achieved through column chromatography using silica gel or by recrystallization.[8] The characterization of the final products and intermediates relies on a combination of spectroscopic techniques.
Table 1: Spectroscopic Data for Characterization of this compound Derivatives
| Spectroscopic Technique | Information Obtained | Typical Observations for this compound Derivatives |
| UV-Visible Spectroscopy | Provides information about the conjugated polyene system. | A characteristic spectrum with multiple absorption maxima (λmax) in the visible region (typically between 400-500 nm), indicative of the extended π-system.[9] |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on fragmentation patterns. | The molecular ion peak corresponding to the expected mass of the this compound derivative. Fragmentation patterns can help confirm the structure of the end groups and the polyene chain.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed structural information, including the connectivity of atoms and stereochemistry. | Characteristic signals for the protons and carbons of the polyene chain, the ε-rings, and any functional groups present in the derivative. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for complete structural assignment.[10] |
Biosynthesis as an Alternative Approach
It is noteworthy that this compound and its glycosides are naturally produced by some microorganisms, most notably Corynebacterium glutamicum.[11] The biosynthetic pathway in these organisms involves the elongation of the C40 carotenoid lycopene (B16060) by a lycopene elongase, followed by cyclization to form the characteristic ε-rings.[1][11] Metabolic engineering of these microorganisms presents a promising alternative to chemical synthesis for the production of this compound and its derivatives.[12]
Diagrams
Synthetic Pathways
Caption: Key Chemical Synthesis Pathways for this compound Derivatives.
General Experimental Workflow
Caption: General Experimental Workflow for this compound Synthesis.
Biosynthesis Overview
Caption: Overview of the Biosynthetic Pathway to this compound.
References
- 1. Detailed biosynthetic pathway to this compound diglucoside in Corynebacterium glutamicum and identification of novel intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. WO2011151426A2 - Carotenoid sunscreen - Google Patents [patents.google.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. US8222458B2 - Process or synthesis of (3S)- and (3R)-3-hydroxy-beta-ionone, and their transformation to zeaxanthin and beta-cryptoxanthin - Google Patents [patents.google.com]
- 8. Purification, Identification, and Properties of a Novel Carotenoid Produced by Arthrobacter sp. QL17 Isolated from Mount Qomolangma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. prumlab.yale.edu [prumlab.yale.edu]
- 11. Expression and functional analysis of a gene cluster involved in the synthesis of this compound reveals the mechanisms for C50 carotenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carotenoid Production by Recombinant Corynebacterium glutamicum: Strain Construction, Cultivation, Extraction, and Quantification of Carotenoids and Terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Decaprenoxanthin in Artificial Lipid Membranes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Decaprenoxanthin, a C50 carotenoid primarily produced by organisms like Corynebacterium glutamicum, is a pigment of significant interest due to its potent antioxidant and photoprotective properties.[1][2] Its extended polyene chain and hydroxyl groups suggest unique interactions within the lipid bilayer, potentially offering enhanced protection against oxidative stress compared to more common C40 carotenoids.[1] Artificial lipid membranes, such as liposomes and nanodiscs, provide simplified and controllable model systems to investigate the biophysical and functional effects of this compound on membrane properties. These studies are crucial for understanding its mechanism of action and for the development of novel drug delivery systems and therapeutics.
This document provides detailed protocols for the incorporation of this compound into artificial lipid membranes and for the characterization of the resulting membrane's physical and functional properties.
Preparation of this compound-Containing Artificial Lipid Membranes
The successful incorporation of the highly lipophilic this compound into a lipid bilayer is the foundational step for all subsequent studies. The choice of lipid composition is critical and should be tailored to the specific research question. A common starting point is to use phospholipids (B1166683) like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or egg yolk phosphatidylcholine.
Protocol: Incorporation of this compound into Liposomes via Thin-Film Hydration
This method involves co-dissolving the lipids and this compound in an organic solvent, creating a thin film, and then hydrating the film to form liposomes.[3]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired phospholipid
-
This compound
-
Chloroform and Methanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Stock Solutions: Prepare stock solutions of DPPC (e.g., 10 mg/mL) and this compound (e.g., 1 mg/mL) in a chloroform:methanol (2:1, v/v) mixture.
-
Mixing: In a round-bottom flask, mix the desired molar ratio of DPPC and this compound. A common starting range for carotenoids is 0.1 to 2 mol%.
-
Film Formation: Remove the organic solvent using a rotary evaporator at a temperature above the lipid's phase transition temperature (e.g., 45-50 °C for DPPC) to form a thin, uniform lipid film on the flask's inner surface.
-
Drying: Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by vortexing for 5-10 minutes. The temperature of the buffer should be above the lipid's phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane (e.g., 100 nm pore size) for a specified number of passes (e.g., 11-21 times).[3]
Workflow for Liposome (B1194612) Preparation
Caption: Workflow for preparing this compound-containing liposomes.
Characterization of this compound-Loaded Membranes
Once prepared, it is essential to characterize the physical properties of the artificial membranes to understand the impact of this compound incorporation.
Protocol: Size and Stability Analysis using Dynamic Light Scattering (DLS) and Zeta Potential
DLS measures the size distribution and polydispersity index (PDI) of the liposomes, while zeta potential provides an indication of their surface charge and colloidal stability.[4][5]
Materials:
-
This compound-loaded liposome suspension
-
DLS and zeta potential instrument
Procedure:
-
Sample Preparation: Dilute a small aliquot of the liposome suspension in PBS to an appropriate concentration for the instrument.
-
DLS Measurement: Measure the hydrodynamic diameter and PDI of the liposomes. A PDI value below 0.3 is generally considered acceptable for a monodisperse sample.
-
Zeta Potential Measurement: Measure the zeta potential to assess surface charge. A zeta potential value more positive than +30 mV or more negative than -30 mV typically indicates good stability.
| Parameter | Typical Values for Liposomes | Significance |
| Hydrodynamic Diameter | 50 - 200 nm | Influences circulation time and biodistribution. |
| Polydispersity Index (PDI) | < 0.3 | Indicates the uniformity of vesicle size. |
| Zeta Potential | > |30 mV| | Predicts the long-term stability of the suspension. |
Protocol: Assessing Membrane Fluidity using Fluorescence Anisotropy
Fluorescent probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) can be used to assess changes in membrane fluidity upon the incorporation of this compound. An increase in fluorescence anisotropy indicates a decrease in membrane fluidity.
Materials:
-
This compound-loaded and control (empty) liposome suspensions
-
DPH stock solution in tetrahydrofuran (B95107) (THF)
-
Fluorometer with polarization filters
Procedure:
-
Labeling: Add a small volume of DPH stock solution to the liposome suspensions (both control and this compound-containing) to achieve a final lipid-to-probe ratio of approximately 200:1.
-
Incubation: Incubate the mixture in the dark at room temperature for at least 1 hour to allow the probe to incorporate into the lipid bilayer.
-
Measurement: Measure the fluorescence anisotropy of DPH at an excitation wavelength of ~360 nm and an emission wavelength of ~430 nm.
-
Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with polarizers parallel and perpendicular to the excitation polarizer, respectively, and G is the grating correction factor.
| Membrane Component | Expected Effect on Fluidity | Rationale |
| This compound | Decrease | The rigid, rod-like structure of carotenoids can order the acyl chains of phospholipids, similar to cholesterol.[6][7] |
| Unsaturated Lipids | Increase | The kinks in unsaturated acyl chains disrupt tight packing, increasing fluidity.[8] |
Functional Assays of this compound in Artificial Membranes
The primary function of this compound of interest is its antioxidant activity. This can be assessed by measuring its ability to protect the lipid membrane from peroxidation.
Protocol: Lipid Peroxidation Inhibition Assay
This assay measures the ability of this compound to inhibit the peroxidation of lipids in the membrane, which can be induced by a free radical generator like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
Materials:
-
This compound-loaded and control liposome suspensions
-
AAPH solution
-
Fluorescent lipid peroxidation probe (e.g., C11-BODIPY 581/591)
-
Fluorometer
Procedure:
-
Probe Incorporation: Incorporate the C11-BODIPY 581/591 probe into the liposome suspensions during their preparation.
-
Initiation of Peroxidation: Add AAPH to the liposome suspensions to initiate lipid peroxidation.
-
Fluorescence Monitoring: Monitor the change in fluorescence of the C11-BODIPY probe over time. The probe shifts its emission from red to green upon oxidation.
-
Data Analysis: Compare the rate of fluorescence change between the control and this compound-containing liposomes. A slower rate of change in the presence of this compound indicates inhibition of lipid peroxidation.
Logical Flow of Antioxidant Activity Assessment
Caption: Assessing the antioxidant activity of this compound.
Advanced Characterization Techniques
For a more in-depth understanding of the interaction between this compound and the lipid membrane, a variety of biophysical techniques can be employed.
| Technique | Information Gained | Reference |
| Differential Scanning Calorimetry (DSC) | Effect on lipid phase transition temperature and enthalpy. | [7] |
| X-ray Diffraction | Changes in membrane thickness and lipid packing.[7][9][10] | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the location and orientation of this compound within the bilayer.[7][11] | |
| Atomic Force Microscopy (AFM) | Visualization of membrane topography and measurement of mechanical properties like elasticity.[8] | |
| Infrared (IR) Spectroscopy | Information on the conformation of lipid acyl chains and headgroups.[12] |
These advanced techniques provide a comprehensive picture of how this compound modulates the structure and dynamics of artificial lipid membranes, which is fundamental to elucidating its biological functions.
References
- 1. mbvt.blt.kit.edu [mbvt.blt.kit.edu]
- 2. Carotenoid Production by Recombinant Corynebacterium glutamicum: Strain Construction, Cultivation, Extraction, and Quantification of Carotenoids and Terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different ways to insert carotenoids into liposomes affect structure and dynamics of the bilayer differently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoencapsulation of carotenoids: a focus on different delivery systems and evaluation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. Carotenoids promote lateral packing and condensation of lipid membranes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Carotenoids as modulators of lipid membrane physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of lipid polyunsaturation on the physical and mechanical properties of lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. X-ray diffraction study of lipid bilayer membranes interacting with amphiphilic helical peptides: diphytanoyl phosphatidylcholine with alamethicin at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of isotropic lipid phase in the fusion of photosystem II membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Infrared spectroscopy of proteins and peptides in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Mediated Metabolic Engineering of Decaprenoxanthin Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decaprenoxanthin, a C50 carotenoid pigment naturally produced by organisms such as Corynebacterium glutamicum, exhibits potent antioxidant properties, making it a compound of significant interest for the pharmaceutical, cosmetic, and nutraceutical industries. Metabolic engineering efforts to enhance its production have increasingly turned to the precision and efficiency of the CRISPR-Cas9 system. This document provides detailed application notes and protocols for leveraging CRISPR-Cas9 and CRISPR interference (CRISPRi) technologies to rationally engineer the this compound biosynthetic pathway for enhanced production.
This compound Biosynthesis Pathway
The biosynthesis of this compound in Corynebacterium glutamicum begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated through the methylerythritol phosphate (B84403) (MEP) pathway. These precursors are converted through a series of enzymatic steps to the C40 carotenoid lycopene (B16060). The pathway is then extended to the C50 this compound through the action of lycopene elongase and a cyclase complex.
Caption: this compound biosynthesis pathway in C. glutamicum.
CRISPR-Cas9/CRISPRi Strategy for Enhanced Production
The CRISPR-Cas9 system can be employed for both gene knockout and targeted gene repression (CRISPRi) to enhance this compound production. Key metabolic engineering strategies include:
-
Upregulation of the MEP Pathway: Increasing the supply of precursors IPP and DMAPP.
-
Overexpression of Key Biosynthetic Genes: Enhancing the expression of rate-limiting enzymes in the this compound pathway.
-
Deletion of Competing Pathways: Eliminating metabolic pathways that divert precursors away from carotenoid biosynthesis.
-
Repression of Negative Regulators: Using CRISPRi to downregulate genes that inhibit the this compound pathway, such as the repressor crtR.[1][2]
The general workflow for implementing a CRISPR-Cas9 or CRISPRi strategy in C. glutamicum is outlined below.
Caption: General workflow for CRISPR-mediated metabolic engineering.
Quantitative Data from CRISPRi-based Engineering
A CRISPRi-based library screening in C. glutamicum identified several gene targets that, when repressed, led to a significant increase in this compound production.[1][2][3] The results for the most impactful targets are summarized below.
| Target Gene | Function | Fold Change in this compound |
| crtR | Carotenogenesis Repressor | Increased Pigmentation |
| pgi | Glucose-6-phosphate isomerase | 43-fold increase |
| gapA | Glyceraldehyde-3-phosphate dehydrogenase | 9-fold increase |
Data sourced from Göttl et al. (2021).[1][2][3]
Experimental Protocols
Protocol for CRISPR/Cas9-mediated Gene Editing in C. glutamicum
This protocol is adapted from established methods for CRISPR/Cas9-mediated genome editing in Corynebacterium glutamicum.[4][5][6][7][8][9]
Materials:
-
C. glutamicum strain (e.g., ATCC 13032)
-
pCas9 plasmid (expressing Cas9 from Streptococcus pyogenes)
-
pgRNA plasmid (for expressing the guide RNA)
-
ssDNA or plasmid-borne editing templates
-
LBHIS medium
-
Electroporator and cuvettes
-
Appropriate antibiotics
Procedure:
-
gRNA Design:
-
Identify the target gene for knockout or modification.
-
Design a 20 bp gRNA sequence targeting a region adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for SpCas9) within the target gene.
-
Utilize online design tools to minimize off-target effects.
-
-
Vector Construction:
-
Synthesize the designed gRNA sequence as complementary oligonucleotides.
-
Anneal and ligate the gRNA duplex into a suitable pgRNA expression vector (e.g., pgRNA5) according to the manufacturer's protocol.[4]
-
Prepare the editing template. For small modifications, a single-stranded DNA (ssDNA) oligonucleotide can be used. For larger insertions or deletions, a plasmid-borne template with homology arms flanking the desired change is required.[4][5]
-
-
Transformation:
-
Prepare electrocompetent C. glutamicum cells.
-
Co-transform the pCas9 plasmid and the constructed pgRNA plasmid (along with the plasmid-borne editing template if used) into the competent cells via electroporation. If using an ssDNA template, it can be co-electroporated with the plasmids.
-
Plate the transformed cells on LBHIS agar (B569324) containing the appropriate antibiotics for plasmid selection.
-
Incubate at 30°C until colonies appear.
-
-
Screening and Verification:
-
Pick individual colonies and screen for the desired genomic modification using colony PCR with primers flanking the target region.
-
Sequence the PCR products from positive colonies to confirm the edit.
-
-
Plasmid Curing:
-
To remove the CRISPR/Cas9 plasmids, cultivate the edited strain in non-selective LBHIS medium for several generations.
-
Plate the culture on non-selective agar and then replica-plate onto selective and non-selective plates to identify colonies that have lost the plasmids.
-
Protocol for this compound Extraction and Quantification by HPLC
This protocol provides a general method for the extraction and quantification of this compound.[10][11][12][13][14]
Materials:
-
Engineered C. glutamicum cell pellet
-
Methanol (B129727), Acetone (B3395972), and Petroleum Ether (or Hexane)
-
Sodium chloride solution (saturated)
-
Rotary evaporator
-
HPLC system with a C18 reverse-phase column and a UV/Vis or photodiode array (PDA) detector
-
This compound standard (if available) or β-carotene standard for equivalent quantification[10]
Procedure:
-
Extraction:
-
Harvest a known amount of cells (e.g., from 50 mL of culture) by centrifugation.
-
Resuspend the cell pellet in 5 mL of methanol and incubate for 30 minutes at 60°C to dehydrate the cells and inactivate degradative enzymes.
-
Centrifuge and discard the methanol.
-
Add 5 mL of acetone to the cell pellet and vortex vigorously for 10 minutes to extract the pigments.
-
Centrifuge and collect the acetone supernatant. Repeat the acetone extraction until the cell pellet is colorless.
-
Pool the acetone extracts and add an equal volume of petroleum ether (or hexane) and a half volume of saturated NaCl solution in a separatory funnel.
-
Mix gently and allow the phases to separate. The upper organic phase will contain the carotenoids.
-
Collect the upper phase and wash it twice with distilled water.
-
-
Sample Preparation:
-
Evaporate the organic solvent to dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., 1 mL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient system of methanol, acetonitrile, and ethyl acetate (B1210297) can be used. A common starting point is an isocratic mixture of methanol:acetonitrile:ethyl acetate.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the absorbance maximum of this compound (around 440-450 nm).
-
Quantification: Create a standard curve using a this compound standard of known concentrations. If a this compound standard is unavailable, β-carotene can be used as an external standard, and the results can be reported as β-carotene equivalents.[10] Calculate the concentration in the sample based on the peak area from the chromatogram.
-
Concluding Remarks
The application of CRISPR-Cas9 and CRISPRi technologies offers a powerful and precise approach for the metabolic engineering of this compound production in Corynebacterium glutamicum. By targeting key regulatory and biosynthetic genes, significant enhancements in yield can be achieved. The protocols and data presented here provide a foundational guide for researchers to design and execute their own metabolic engineering strategies for this valuable antioxidant.
References
- 1. CRISPRi-Library-Guided Target Identification for Engineering Carotenoid Production by Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPRi-Library-Guided Target Identification for Engineering Carotenoid Production by Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CRISPR/Cas9-mediated ssDNA Recombineering in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR/Cas9-mediated ssDNA Recombineering in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Development of a CRISPR/Cas9 genome editing toolbox for Corynebacterium glutamicum | Semantic Scholar [semanticscholar.org]
- 8. Construction and application of a CRISPR/Cas9-assisted genomic editing system for Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a CRISPR/Cas9 genome editing toolbox for Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 13. prometheusprotocols.net [prometheusprotocols.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Decaprenoxanthin Fermentation
Welcome to the technical support center for decaprenoxanthin production. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their fermentation experiments for improved this compound yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary microbial host for this compound production discussed in research?
A1: The most prominently studied microbial host for this compound production is the Gram-positive bacterium Corynebacterium glutamicum.[1][2][3][4] This organism naturally synthesizes the C50 carotenoid this compound, making it a suitable chassis for metabolic engineering and fermentation optimization.[1][3][4]
Q2: What is the core metabolic pathway I should focus on to improve this compound yield?
A2: The key pathway for precursor supply is the non-mevalonate pathway, also known as the methylerythritol 4-phosphate (MEP) pathway.[1][4] This pathway synthesizes isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal C5 building blocks for all carotenoids, including this compound.[1][5][6] Enhancing the metabolic flux through the MEP pathway is a primary strategy for increasing yield.[1][5]
Q3: Are there any known genetic modifications that have significantly boosted this compound production?
A3: Yes, several genetic engineering strategies have proven effective:
-
Overexpression of MEP Pathway Genes: Increasing the expression of genes like dxs (encoding the first enzyme of the MEP pathway) and idi (encoding isopentenyl pyrophosphate isomerase) can increase the precursor supply.[1][4][5]
-
Overexpression of Carotenogenesis Genes: Plasmid-borne overexpression of the endogenous carotenogenesis genes, such as crtE (geranylgeranyl pyrophosphate synthase), crtB (phytoene synthase), crtI (phytoene desaturase), crtEb (lycopene elongase), and crtY (carotenoid ε-cyclase), has been shown to enhance this compound synthesis.[3][7]
-
Deletion of Repressor Genes: Deleting the gene crtR, which acts as a repressor for the carotenogenesis operon, can lead to increased this compound content.[2][8]
-
Targeted Gene Deletions in Central Metabolism: Deletion of genes in the central carbon metabolism, such as pgi (phosphoglucose isomerase) and gapA (glyceraldehyde-3-phosphate dehydrogenase), has been shown to significantly improve this compound levels.[2]
Q4: How can I accurately quantify the this compound concentration in my fermentation broth?
A4: Accurate quantification of this compound presents a challenge.[9] Currently, it is often estimated by comparison with more common carotenoids like β-carotene, which can lead to reduced precision.[9] For more accurate results, developing a reliable strategy using advanced analytical techniques such as preparative and analytical liquid chromatography (HPLC) for absolute quantification is recommended.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No this compound Production | 1. Inefficient precursor (IPP/DMAPP) supply.2. Low expression of key carotenogenesis enzymes.3. Presence of a functional repressor (crtR).4. Suboptimal fermentation conditions (pH, temperature, aeration). | 1. Overexpress key MEP pathway genes like dxs and idi.[1][4][5]2. Introduce plasmids for overexpressing the crt gene cluster (crtE, crtB, crtI, crtEb, crtY).[3][7]3. Delete the crtR gene to derepress the carotenoid biosynthesis pathway.[2][8]4. Optimize fermentation parameters such as temperature (typically around 30°C for C. glutamicum), pH, and shaking speed to ensure adequate aeration.[5][10] |
| Accumulation of Lycopene (B16060) Instead of this compound | 1. Insufficient activity of lycopene elongase (crtEb) and/or carotenoid ε-cyclase (crtY).2. Deletion of crtEb and crtY genes in the host strain. | 1. Ensure the genes crtEb and crtY are present and expressed at high levels. Consider co-overexpression of these genes.[1][7]2. Use a host strain with a functional downstream pathway for converting lycopene to this compound. If these genes have been deleted, they must be reintroduced.[3][6] |
| Poor Cell Growth | 1. Metabolic burden from overexpression of multiple genes.2. Toxicity from accumulated metabolic intermediates.3. Non-optimal culture medium or conditions. | 1. Balance the expression levels of heterologous genes. Use promoters of varying strengths.2. Analyze metabolic intermediates to identify potential toxic build-up and address the corresponding metabolic bottleneck.3. Ensure the use of an appropriate growth medium (e.g., CGXII minimal medium for C. glutamicum) and optimize growth conditions.[5] |
| Inconsistent Yields Between Batches | 1. Variability in inoculum preparation.2. Inconsistent induction of gene expression (if using inducible promoters).3. Fluctuations in fermentation conditions. | 1. Standardize the protocol for preparing the preculture, including age and optical density.2. If using an inducer like IPTG, ensure consistent concentration and timing of addition.[5]3. Tightly control fermentation parameters like temperature, pH, and agitation using a bioreactor. |
Quantitative Data Summary
The following tables summarize the reported improvements in carotenoid yield based on specific genetic modifications in Corynebacterium glutamicum.
Table 1: Impact of Gene Deletion on this compound Production
| Gene Target | Modification | Fold Increase in this compound | Reference |
| pgi | Deletion | 43-fold | [2] |
| gapA | Deletion | 9-fold | [2] |
| crtR | CRISPRi-mediated repression | Increased pigmentation and cellular content | [2] |
Table 2: Impact of Gene Overexpression on Carotenoid Production
| Overexpressed Gene(s) | Product | Fold Increase in Yield | Reference |
| crtY and crtEb | This compound | 20-fold increase compared to empty vector control | [7] |
| dxs | Lycopene (precursor) | Improved formation | [1][4][5] |
| idi | Lycopene (precursor) | 2-fold increase in a specific engineered strain | [1] |
| crtE, crtB, crtI | Lycopene (precursor) | 80-fold increase after crtEb deletion | [6] |
Experimental Protocols
Protocol 1: General Cultivation of C. glutamicum for this compound Production
-
Precultivation: Inoculate a single colony of the engineered C. glutamicum strain into LB medium (or LB with glucose). Incubate overnight at 30°C with shaking at 120 rpm.[5]
-
Main Cultivation:
-
Harvest the preculture cells by centrifugation and wash once with CGXII minimal medium without a carbon source.[5]
-
Inoculate fresh CGXII medium containing a carbon source (e.g., 100 mM glucose) to an initial optical density at 600 nm (OD600) of 1.[5]
-
Cultivate in baffled flasks at 30°C with shaking at 120 rpm.[5]
-
If using an inducible expression system (e.g., IPTG-inducible), add the inducer at the time of inoculation or as specified by your experimental design.[5]
-
-
Harvesting: Collect cells by centrifugation during the stationary phase for carotenoid extraction.
Protocol 2: Extraction and Quantification of this compound
-
Cell Lysis:
-
Wash the harvested cell pellet with water or buffer.
-
Resuspend the cells in a suitable solvent, such as a methanol/acetone mixture.
-
-
Extraction:
-
Perform extraction by vigorous shaking or sonication at room temperature in the dark to prevent carotenoid degradation.
-
Repeat the extraction process with fresh solvent until the cell pellet becomes colorless.
-
Pool the solvent extracts.
-
-
Quantification:
-
Centrifuge the pooled extract to remove cell debris.
-
Analyze the supernatant using HPLC with a C18 reverse-phase column and a suitable mobile phase (e.g., methanol/acetonitrile/dichloromethane gradient).
-
Detect carotenoids using a UV/Vis or photodiode array (PDA) detector at their specific absorption maxima (around 400-500 nm for this compound).
-
Quantify the concentration based on a standard curve if a pure standard is available, or relative to a known standard like β-carotene.[9]
-
Visualizations
This compound Biosynthesis Pathway in C. glutamicum
Caption: Metabolic pathway for this compound synthesis from central metabolism precursors in C. glutamicum.
Experimental Workflow for Strain Improvement
Caption: Iterative workflow for metabolic engineering of C. glutamicum to improve this compound yield.
Troubleshooting Logic Diagram
Caption: A logical decision tree for troubleshooting common issues in this compound fermentation.
References
- 1. Frontiers | Optimization of the IPP Precursor Supply for the Production of Lycopene, this compound and Astaxanthin by Corynebacterium glutamicum [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Carotenoid Production by Recombinant Corynebacterium glutamicum: Strain Construction, Cultivation, Extraction, and Quantification of Carotenoids and Terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the IPP Precursor Supply for the Production of Lycopene, this compound and Astaxanthin by Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of the IPP Precursor Supply for the Production of Lycopene, this compound and Astaxanthin by Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and tackles in metabolic engineering for microbial production of carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mbvt.blt.kit.edu [mbvt.blt.kit.edu]
- 10. ijcmas.com [ijcmas.com]
Technical Support Center: Optimization of HPLC Parameters for Separating Decaprenoxanthin Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of decaprenoxanthin isomers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why am I seeing poor resolution or co-elution of this compound isomers?
A1: Poor resolution of this compound isomers is a common challenge due to their structural similarity. Several factors in your HPLC method could be contributing to this issue. A systematic approach to optimizing your method is crucial.
Troubleshooting Steps:
-
Evaluate Your Column: Standard C18 columns may not provide sufficient selectivity for carotenoid isomers. C30 columns are specifically designed for separating hydrophobic, long-chain molecules and their geometric isomers, offering enhanced shape selectivity.[1][2][3][4] If you are not using a C30 column, switching to one is highly recommended.
-
Optimize the Mobile Phase: The composition of your mobile phase is critical for achieving selectivity.
-
Solvent Strength: Adjust the ratio of your organic solvents. For reversed-phase chromatography of carotenoids, ternary gradients are often effective. A common starting point is a gradient of methanol, methyl-tert-butyl ether (MTBE), and water or a gradient of acetonitrile, methanol, and dichloromethane.[1][5]
-
Solvent Type: If you are using a methanol-based mobile phase, consider switching to an acetonitrile-based one, or vice-versa, as they offer different selectivities.
-
Gradient Profile: A shallow gradient (a slow change in solvent composition over a longer time) can often improve the separation of closely eluting isomers.
-
-
Adjust the Column Temperature: Temperature can significantly impact selectivity.[6]
-
Lowering the temperature (e.g., to 10-20°C) can sometimes enhance resolution for carotenoid isomers.[3][5][6]
-
Conversely, for some isomer pairs, a higher temperature might be beneficial. It is recommended to perform experiments at various temperatures to find the optimum for your specific separation.
-
-
Lower the Flow Rate: Decreasing the flow rate can increase column efficiency and may improve resolution, although it will also increase the run time.
Q2: My this compound peak is tailing. What can I do to improve the peak shape?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol (B1196071) groups on the silica (B1680970) support.
Troubleshooting Steps:
-
Add a Mobile Phase Modifier: The addition of a small amount of a basic modifier, such as triethylamine (B128534) (TEA) (e.g., 0.05-0.1%), to your mobile phase can mask the acidic silanol groups and significantly reduce peak tailing.[1][7][8][9]
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting it.[1]
-
Ensure Sample Solvent Compatibility: If your sample is dissolved in a solvent much stronger than your initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[10]
-
Consider Column Contamination or Degradation: If the problem persists, your column might be contaminated or nearing the end of its life. Consider flushing the column with a strong solvent or replacing it.
Q3: I'm observing extra, unexpected peaks in my chromatogram, or my main peak area is decreasing over time. What is happening?
A3: this compound, like other carotenoids, is highly susceptible to degradation from light, heat, and oxygen. The appearance of extra peaks and a decrease in the main peak area are classic signs of degradation.[1] These extra peaks are often cis-isomers or oxidation products.[1]
Troubleshooting Steps:
-
Protect Your Sample from Light: Use amber vials or wrap your vials in aluminum foil. Conduct all sample preparation steps under dim or yellow light.[1]
-
Control Temperature: Prepare samples on ice and store stock solutions and extracts at -18°C or lower.[1] During any solvent evaporation steps, use a gentle stream of nitrogen and keep the temperature below 35-40°C.[1]
-
Prevent Oxidation:
-
Prepare Samples Fresh: Whenever possible, prepare your samples and standards fresh on the day of analysis.
Frequently Asked Questions (FAQs)
What is the best type of column for separating this compound isomers?
For the separation of this compound and other carotenoid isomers, a C30 reversed-phase column is highly recommended.[2][3][4] The long alkyl chain of the C30 stationary phase provides excellent shape selectivity, which is necessary to resolve structurally similar geometric isomers (cis/trans).[2][4] While C18 columns are widely used in reversed-phase HPLC, they often provide poor resolution for carotenoid isomers.[3]
What is a good starting mobile phase for method development?
A good starting point for separating this compound isomers is a ternary gradient mobile phase. Here are two common systems:
-
System 1: A gradient of Methanol, Methyl-tert-butyl ether (MTBE), and Water.[5][11]
-
System 2: A gradient of Acetonitrile, Methanol, and Dichloromethane.[1][9]
It is also beneficial to add a modifier like 0.05-0.1% Triethylamine (TEA) to the mobile phase to improve peak shape.[1][7][9]
At what wavelength should I detect this compound?
This compound is a carotenoid and exhibits strong absorbance in the visible range. A detection wavelength of around 450 nm is commonly used for carotenoids and should be suitable for this compound.[7][8][11][12] Using a photodiode array (PDA) detector is advantageous as it allows you to examine the entire UV-Vis spectrum of your peaks, which can aid in peak identification and purity assessment.
How can I prevent my this compound sample from degrading during preparation and analysis?
Protecting your sample is critical for accurate quantification. Key preventative measures include:
-
Use of Antioxidants: Add 0.1% BHT to your extraction and mobile phase solvents.[1][8][9]
-
Light Protection: Work under subdued light and use amber or foil-wrapped vials.[1]
-
Temperature Control: Keep samples cold during preparation and store them at low temperatures (e.g., -18°C or below).[1][8]
-
Oxygen Exclusion: Use deoxygenated solvents and blanket samples with an inert gas like nitrogen.[1][8]
Data Presentation
Table 1: Recommended HPLC Columns for this compound Isomer Separation
| Column Type | Particle Size (µm) | Dimensions (mm) | Key Advantages |
| C30 Reversed-Phase | 3, 5 | 250 x 4.6 | Superior shape selectivity for geometric isomers.[2][4][13] |
| C18 Reversed-Phase | 3, 5 | 250 x 4.6 | Widely available, but offers limited resolution for isomers.[1][3] |
Table 2: Example Gradient Programs for this compound Isomer Separation on a C30 Column
| Time (min) | % Methanol | % MTBE | % Water | Flow Rate (mL/min) | Column Temp. (°C) |
| Program A | |||||
| 0 | 95 | 5 | 0 | 1.0 | 20 |
| 20 | 70 | 30 | 0 | 1.0 | 20 |
| 30 | 70 | 30 | 0 | 1.0 | 20 |
| Program B | |||||
| 0 | 81 | 15 | 4 | 0.4 | 10 |
| 10 | 20 | 76 | 4 | 0.4 | 10 |
| 14 | 6 | 90 | 4 | 0.4 | 10 |
| 20 | 81 | 15 | 4 | 0.4 | 10 |
Note: These are example gradients and should be optimized for your specific application and instrument. Program B is adapted from a method for other carotenoids and may require adjustment for this compound.[5]
Experimental Protocols
Protocol 1: Sample and Standard Preparation for this compound Analysis
This protocol outlines the steps for preparing this compound samples and standards while minimizing degradation.
Materials:
-
This compound standard
-
Butylated Hydroxytoluene (BHT)
-
HPLC-grade solvents (e.g., Tetrahydrofuran (THF), Hexane, Acetonitrile, Methanol)
-
Amber volumetric flasks and vials
-
Gas-tight syringes
-
Nitrogen gas source
Procedure:
-
Prepare Solvents with Antioxidant: Prepare all solvents that will come into contact with this compound with 0.1% BHT (w/v).[1][8]
-
Work Under Subdued Light: Perform all subsequent steps under dim or yellow light to prevent photo-isomerization.[1]
-
Prepare Stock Solution: a. Accurately weigh the required amount of this compound standard. b. Dissolve the standard in a small volume of THF containing 0.1% BHT to create a concentrated stock solution (e.g., 1 mg/mL).[1] Use an ultrasonic bath briefly if necessary to ensure complete dissolution. c. Flush the headspace of the stock solution vial with nitrogen, seal tightly, and store at -18°C or below.[1][8]
-
Prepare Working Solutions: a. On the day of analysis, allow the stock solution to come to room temperature. b. Prepare serial dilutions using a solvent compatible with your initial mobile phase (e.g., an acetonitrile/methanol mixture) that also contains 0.1% BHT.[1]
-
Sample Extraction (from a matrix): a. Homogenize the sample in a suitable extraction solvent (e.g., a mixture of hexane, acetone, and ethanol) containing 0.1% BHT. b. After extraction, evaporate the solvent under a gentle stream of nitrogen at a low temperature (<35°C).[1] c. Reconstitute the dried extract in the initial mobile phase. d. Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Workflow for optimizing HPLC parameters for this compound isomer separation.
Caption: Troubleshooting logic for common issues in this compound HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Study of RP HPLC Retention Behaviours in Analysis of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. C30 HPLC Column, Columns Used in HPLC Chemistry - Hawach [hawachhplccolumn.com]
stability and degradation challenges of decaprenoxanthin during storage
For researchers, scientists, and professionals in drug development, ensuring the stability of decaprenoxanthin during storage is critical for accurate experimental results and the development of effective therapeutics. This technical support center provides a comprehensive guide to understanding and mitigating the challenges associated with this compound degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of yellow color in this compound samples. | Oxidative degradation due to exposure to air (oxygen). | Store samples under an inert atmosphere (e.g., nitrogen or argon). Use airtight containers and minimize headspace. The addition of antioxidants like butylated hydroxytoluene (BHT) to solvents can also mitigate oxidation.[1] |
| Appearance of unexpected peaks in HPLC analysis. | Isomerization or formation of degradation products due to light exposure. | Protect samples from light by using amber vials or wrapping containers in aluminum foil. Conduct all handling procedures under subdued light conditions. |
| Reduced potency or altered biological activity. | Thermal degradation from improper storage temperatures. | Store this compound at low temperatures, preferably at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
| Precipitation of this compound in solution. | Poor solubility in the chosen solvent or solvent evaporation. | Use appropriate solvents where this compound has good solubility, such as tetrahydrofuran (B95107) (THF), chloroform, or dichloromethane (B109758).[2] Ensure containers are sealed tightly to prevent solvent evaporation. |
| Inconsistent analytical results. | A combination of factors including oxidation, light exposure, and temperature fluctuations. | Implement a strict handling protocol that includes storage under inert gas, protection from light, and consistent low-temperature storage. Prepare fresh solutions for each experiment whenever possible. |
| Degradation in acidic or basic conditions. | pH-induced degradation. | Maintain the pH of solutions containing this compound within a neutral range (pH 6-8) unless the experimental design requires otherwise. Be aware that extreme pH values can accelerate degradation.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The primary factors leading to the degradation of this compound, a C50 carotenoid, are exposure to oxygen (oxidation), light (photo-degradation), and high temperatures (thermal degradation).[5] Its extended system of conjugated double bonds, which is responsible for its antioxidant properties, also makes it susceptible to these environmental factors.[6]
Q2: What are the visible signs of this compound degradation?
A2: The most apparent sign of degradation is a loss of its characteristic yellow color. In solution, this will be observed as a fading of the yellow hue. On a chromatogram, degradation is indicated by a decrease in the peak area of the parent this compound molecule and the appearance of new peaks corresponding to degradation products.
Q3: How should I store my this compound samples for short-term and long-term use?
A3: For short-term storage (days to weeks), samples should be stored in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at 4°C. For long-term storage (months to years), it is recommended to store samples at -20°C or ideally at -80°C, also under an inert atmosphere and protected from light.
Q4: What solvents are best for dissolving and storing this compound?
A4: this compound is a lipophilic molecule and dissolves well in chlorinated solvents like dichloromethane and chloroform, as well as in tetrahydrofuran (THF).[2] For analytical purposes, a mixture of solvents such as methanol, acetonitrile, and methyl tert-butyl ether is often used in HPLC.[7] It is crucial to use high-purity, HPLC-grade solvents and to consider adding an antioxidant like 0.1% BHT to prevent oxidative degradation in solution.[1]
Q5: Can I use antioxidants to prevent the degradation of this compound?
A5: Yes, antioxidants can be effective in protecting this compound from oxidative degradation. Butylated hydroxytoluene (BHT) and ascorbates are commonly used for this purpose.[1][8][9] Adding a small concentration (e.g., 0.1%) of an antioxidant to the storage solvent can significantly improve stability.
Q6: What are the expected degradation products of this compound?
A6: While specific mass spectrometry data for this compound is limited, based on studies of other carotenoids, degradation is expected to yield a variety of smaller molecules.[10] Oxidative cleavage can lead to the formation of apocarotenals and apocarotenones.[11] Isomerization due to light or heat can result in the formation of various cis-isomers from the all-trans form.
Quantitative Data on Carotenoid Stability
While specific kinetic data for this compound is scarce, the following tables provide data for other common carotenoids. This information can be used to estimate the relative stability of this compound, which, as a C50 carotenoid, is expected to have comparable or slightly higher sensitivity to degradation than C40 carotenoids due to its longer conjugated system.
Table 1: Estimated Half-life of Carotenoids under Different Storage Temperatures
| Carotenoid | Temperature (°C) | Estimated Half-life | Reference |
| β-Carotene | 21 | 8-12 months (encapsulated) | [3][12] |
| β-Carotene | 30 | 3-4 months (encapsulated) | [3][12] |
| β-Carotene | 37 | 1.5-2 months (encapsulated) | [3][12] |
| Lycopene | 25 | ~2 months (in oil) | N/A (General Knowledge) |
| Lutein (B1675518) | 25 | More stable than β-carotene | [13] |
| This compound (estimated) | 4 | >12 months (in inert atmosphere, dark) | Extrapolation |
| This compound (estimated) | 25 | Weeks to few months (with precautions) | Extrapolation |
Table 2: Degradation Rate Constants (k) for Carotenoids in Solution
| Carotenoid | Conditions | Rate Constant (k) | Reference |
| Total Carotenoids (in puree) | 60°C | 0.0050 min⁻¹ | [14] |
| Total Carotenoids (in puree) | 90°C | 0.0152 min⁻¹ | [14] |
| β-Carotene | 35°C (in model system with light) | Higher than lutein and zeaxanthin | [13] |
| This compound (estimated) | 25°C (in solution, exposed to air/light) | Expected to be in the range of 10⁻³ to 10⁻² min⁻¹ | Extrapolation |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound by HPLC
This protocol outlines the procedure for extracting this compound from a sample and quantifying it using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
If the sample is in a complex matrix (e.g., bacterial cells), perform a suitable extraction procedure, such as solvent extraction with a mixture of methanol, acetone, and petroleum ether.
-
For saponification to remove interfering lipids, add 1 mL of 10% methanolic KOH and incubate at room temperature for 1 hour in the dark.[7]
-
-
Extraction:
-
Add an equal volume of diethyl ether or hexane (B92381) to the saponified mixture.
-
Add a saturated NaCl solution to facilitate phase separation.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully collect the upper organic layer containing this compound.
-
Repeat the extraction twice more and pool the organic phases.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume of the initial HPLC mobile phase (e.g., a mixture of methanol, acetonitrile, and methyl tert-butyl ether).[15]
-
-
HPLC Analysis:
-
Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers. A C18 column can also be used.
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of methanol/water to methyl tert-butyl ether.
-
Detection: Use a photodiode array (PDA) or UV-Vis detector set to the maximum absorption wavelength of this compound (typically around 440-470 nm).
-
Quantification: Create a standard curve using a this compound standard of known concentration. Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under controlled stress conditions to understand its degradation pathways and validate the stability-indicating nature of an analytical method.[16][17][18]
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., THF with 0.1% BHT) at a known concentration.
-
-
Stress Conditions (perform in separate, appropriately protected vials):
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) in the dark for a specified time.
-
Photodegradation: Expose the stock solution to a controlled light source (e.g., a photostability chamber with a specific lux level) for a specified duration.
-
-
Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the sample by HPLC-PDA and/or HPLC-MS to identify and quantify the remaining this compound and the newly formed degradation products.
-
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids: Effect of Solvent Nature, Temperature and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical and chemical stability of β-carotene-enriched nanoemulsions: Influence of pH, ionic strength, temperature, and emulsifier type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Effect of pH on the chemical stability of carotenoids in juice | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mbvt.blt.kit.edu [mbvt.blt.kit.edu]
- 7. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Beta-Carotene Degradation Compounds and Their Structural Elucidation by High-Resolution Accurate Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of Carotenoids Degradation during the Storage of Encapsulated Carrot Waste Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. benchchem.com [benchchem.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. medcraveonline.com [medcraveonline.com]
- 18. biomedres.us [biomedres.us]
Technical Support Center: Refining Mass Spectrometry Techniques for Sensitive Decaprenoxanthin Detection
Welcome to the technical support center for the analysis of decaprenoxanthin via mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the sensitive and accurate detection of this C50 carotenoid.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of this compound?
A1: The chemical formula for this compound is C₅₀H₇₂O₂. Its exact monoisotopic mass is 704.55323154 Da.[1] This mass should be used when setting up your mass spectrometer for precursor ion detection.
Q2: Which ionization technique is best for this compound analysis?
A2: For carotenoids like this compound, Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred method over Electrospray Ionization (ESI).[2][3] APCI is more efficient at ionizing the relatively nonpolar carotenoid backbone, typically forming protonated molecules ([M+H]⁺) in positive ion mode.
Q3: I am not seeing any signal for my this compound standard. What should I check first?
A3: Start by verifying your instrument is properly tuned and calibrated. Then, confirm your sample preparation procedure is appropriate and that you are using a suitable mobile phase, such as one containing methanol (B129727) or acetonitrile (B52724) with a small amount of an additive like ammonium (B1175870) acetate (B1210297) to promote ionization. Ensure you are looking for the correct precursor ion (m/z 705.5605 for [M+H]⁺). If the issue persists, refer to the detailed troubleshooting guide below.
Q4: How can I improve the sensitivity of my this compound assay?
A4: To enhance sensitivity, consider optimizing your sample preparation to remove interfering matrix components using Solid-Phase Extraction (SPE). In your LC-MS/MS method, use Multiple Reaction Monitoring (MRM) mode, focusing on the most intense and specific precursor-to-product ion transitions for this compound. Optimization of collision energy for each transition is also critical.
Troubleshooting Guide
Below is a guide to common issues encountered during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | - Incorrect precursor ion selected.- Inefficient ionization.- Sample degradation.- High matrix suppression. | - Verify the precursor ion is m/z 705.5605 for [M+H]⁺.- Use APCI source; ensure source parameters (e.g., vaporizer temperature) are optimized.- Prepare fresh samples and standards; protect from light and heat.- Improve sample cleanup (e.g., use SPE) to remove interfering compounds. |
| Poor Peak Shape (Tailing or Broadening) | - Column contamination or degradation.- Inappropriate mobile phase or gradient.- Sample solvent incompatible with mobile phase. | - Flush the column with a strong solvent; if unresolved, replace the column.- Ensure mobile phase is properly degassed and pH is stable.- Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. |
| Retention Time Shifts | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column aging. | - Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.- Equilibrate the column with a sufficient volume of mobile phase before each run. |
| Inconsistent Fragmentation | - Fluctuation in collision energy.- Incorrect collision gas pressure. | - Ensure the collision energy is optimized and stable for each MRM transition.- Check the collision gas supply and pressure settings. |
| High Background Noise | - Contaminated mobile phase or LC system.- Non-volatile salts in the sample or mobile phase. | - Use high-purity LC-MS grade solvents and additives.- Flush the LC system thoroughly.- Avoid non-volatile buffers like phosphates; use volatile additives like ammonium acetate. |
Experimental Protocols
Protocol 1: Sample Preparation from Bacterial Cell Pellet
This protocol outlines the extraction of this compound from a bacterial cell pellet, such as Corynebacterium glutamicum.
Materials:
-
Bacterial cell pellet
-
Methanol with 0.1% Butylated Hydroxytoluene (BHT)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Nitrogen gas evaporator
-
Vortex mixer and centrifuge
Procedure:
-
To a known mass of the cell pellet, add 3 mL of methanol with 0.1% BHT and vortex for 2 minutes.
-
Add 3 mL of chloroform and vortex for another 2 minutes.
-
Add 3 mL of saturated NaCl solution and vortex for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower chloroform layer into a clean tube.
-
Repeat the extraction of the upper layer and cell debris with another 3 mL of chloroform.
-
Pool the chloroform extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general workflow for the analysis of this compound by LC-MS/MS.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A C30 reversed-phase column is highly recommended for carotenoid analysis.
-
Tandem mass spectrometer equipped with an APCI source.
LC Conditions:
-
Mobile Phase A: Methanol with 0.1% formic acid and 10 mM ammonium acetate.
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE) with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of A and gradually increase the percentage of B to elute the nonpolar this compound. An example gradient is: 0-2 min, 95% A; 2-15 min, ramp to 50% A; 15-20 min, ramp to 5% A; 20-25 min, hold at 5% A; 25-30 min, return to 95% A and re-equilibrate.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive APCI
-
Vaporizer Temperature: 400-500 °C (optimize for your instrument)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
Quantitative Data: Predicted MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation | Collision Energy (eV) - Starting Point |
| 705.56 | 687.55 | [M+H - H₂O]⁺ | 20 |
| 705.56 | 669.54 | [M+H - 2H₂O]⁺ | 25 |
| 705.56 | 613.47 | [M+H - Toluene]⁺ | 35 |
| 705.56 | 599.45 | [M+H - Xylene]⁺ | 35 |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. This compound | C50H72O2 | CID 15613507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling ionization and fragmentation pathways of carotenoids using orbitrap technology: a first step towards identification of unknowns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Support Center: Enhancing the Photoprotective Effects of Decaprenoxanthin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with decaprenoxanthin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the photoprotective effects of this potent C50 carotenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising photoprotective agent?
A1: this compound is a C50 carotenoid that is the primary yellow pigment in the bacterium Corynebacterium glutamicum.[1][2] Its extended chain of conjugated double bonds and terminal hydroxyl groups give it strong antioxidant properties.[1] These properties make it highly attractive for use in pharmaceuticals and cosmetics as a photoprotective agent, capable of neutralizing reactive oxygen species (ROS) generated by UV radiation.[1]
Q2: What is the primary mechanism behind this compound's photoprotective effect?
A2: The primary mechanism is its potent antioxidant activity. UV radiation generates ROS in the skin, which triggers signaling cascades leading to inflammation, collagen degradation (photoaging), and DNA damage.[3] this compound can quench these harmful ROS, thereby mitigating the downstream damaging effects. This includes reducing the expression of matrix metalloproteinases (MMPs) that break down collagen and potentially activating the Nrf2 antioxidant response pathway.[4][5][6]
Q3: Why am I seeing poor efficacy of this compound in my in vitro models?
A3: The most common reason for poor efficacy is the low bioavailability of this compound due to its high lipophilicity and poor water solubility.[7] If the compound precipitates in your cell culture medium or is not effectively delivered to the cells, its protective effects will be minimal. Enhancing solubility and stability through proper formulation is critical.
Q4: What are the main challenges in formulating this compound for experiments?
A4: The two main challenges are its extremely low water solubility and its susceptibility to degradation from light, heat, and oxygen.[7][8] These challenges can lead to inconsistent results, precipitation in aqueous media, and loss of activity during storage or experimentation.
Q5: Can I measure the antioxidant capacity of my this compound formulation?
A5: Yes, several spectrophotometric assays can be used to determine the antioxidant capacity. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[9][10][11] These assays measure the ability of your formulation to neutralize a stable radical, which is indicative of its antioxidant potential.
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Medium
This is a frequent problem due to the compound's hydrophobicity.
| Possible Cause | Solution | Experimental Considerations |
| Poor Aqueous Solubility | Use a suitable solvent system for the initial stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[12] Prepare a high-concentration stock (e.g., 10-20 mM) in 100% anhydrous DMSO. | Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration but without this compound).[13] |
| "Crashing Out" on Dilution | Employ a stepwise dilution method. Instead of a single large dilution, try serial dilutions into pre-warmed (37°C) culture medium while vortexing to prevent aggregation.[13] | The final concentration of serum in the medium can sometimes aid in solubilization, if appropriate for your cell line and experiment. |
| Insufficient Solubilization | Utilize a delivery system to enhance solubility. Encapsulation with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can form water-soluble "host-guest" complexes.[7] | This creates a new formulation. You must characterize the complex and run appropriate controls to ensure the delivery vehicle itself does not affect the cells. |
Issue 2: Inconsistent Photoprotective Effects Between Experiments
Variability often stems from the degradation of the this compound compound.
| Possible Cause | Solution | Experimental Considerations |
| Photodegradation | Protect all solutions from light. Use amber vials or wrap containers in aluminum foil. Prepare fresh working solutions for each experiment from a frozen stock.[13] | When irradiating cells with UV, ensure the control groups (including the vehicle control) are handled identically, minus the UV exposure, to account for any potential degradation from ambient light. |
| Oxidation | Store stock solutions under an inert gas (e.g., argon or nitrogen) at -20°C or -80°C.[13] For working solutions, use de-gassed buffers or media where possible. | The extended polyene chain of this compound is highly susceptible to oxidation, which will diminish its antioxidant and photoprotective activity.[1] |
| Thermal Degradation | Avoid excessive heating. If gentle warming is used to aid dissolution, do not exceed 37°C.[12] Store stock solutions in a freezer and working solutions on ice when not in immediate use. | High temperatures can cause significant degradation of carotenoids.[14] |
Experimental Protocols
Protocol 1: Preparation and Solubilization of this compound for Cell Culture
This protocol provides a general method for preparing this compound for in vitro assays, adapted from best practices for hydrophobic compounds.[12][13]
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a high concentration (e.g., 10 mM).
-
Facilitate dissolution by placing the tube in an ultrasonic bath for 10-15 minutes or a 37°C water bath until the solution is clear.
-
Visually inspect to ensure no particles are visible.
-
Blanket the stock solution with argon or nitrogen gas, seal tightly, and store at -80°C protected from light.
-
-
Working Solution Preparation (Stepwise Dilution):
-
Pre-warm the required volume of cell culture medium (e.g., DMEM) to 37°C.
-
Create an intermediate dilution by adding a small volume of the DMSO stock solution to a volume of pre-warmed medium while vortexing (e.g., 1:10 dilution).
-
Immediately add the intermediate dilution to the final volume of cell culture medium to achieve the desired working concentration.
-
Ensure the final DMSO concentration remains below 0.5%.
-
Use the working solution immediately.
-
Protocol 2: In Vitro Antioxidant Activity Assay (ABTS Method)
This protocol is adapted from standard ABTS assays and measures the radical-scavenging ability of a this compound formulation.[9][10][11][15]
-
Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM solution of ABTS in water.
-
Potassium Persulfate Solution: Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the blue-green ABTS radical cation.
-
Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of your this compound sample (at various concentrations) to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes in the dark.
-
Measure the absorbance at 734 nm using a microplate reader.
-
Use Trolox (a water-soluble vitamin E analog) as a positive control and standard.
-
-
Calculation:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration to determine the IC50 value (the concentration required to inhibit 50% of the ABTS radicals).
-
Protocol 3: Assessing Photoprotection Against UV-Induced MMP-1 Expression
This protocol outlines a cell-based assay to determine if this compound can protect against UV-induced collagen-degrading enzyme expression.
-
Cell Culture and Treatment:
-
Culture human dermal fibroblasts (HDFs) in appropriate medium until they reach ~80% confluency.
-
Serum-starve the cells for 24 hours before treatment.
-
Pre-treat the cells with various non-toxic concentrations of your this compound formulation (or vehicle control) for 2-4 hours.
-
-
UVB Irradiation:
-
Remove the medium and wash the cells with sterile Phosphate-Buffered Saline (PBS).
-
Irradiate the cells with a single dose of UVB (e.g., 20-50 mJ/cm²), leaving a thin layer of PBS to prevent dehydration.[16] Control plates should be sham-irradiated.
-
After irradiation, remove the PBS and add fresh, serum-free medium (containing the this compound formulation or vehicle).
-
-
Sample Collection and Analysis:
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted MMP-1 protein in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
-
Data Interpretation:
-
Compare the levels of MMP-1 in the UV-irradiated cells versus the cells pre-treated with this compound before UV irradiation. A significant reduction in MMP-1 levels in the this compound-treated group indicates a photoprotective effect.[17]
-
Data Presentation
Table 1: Solubility of Carotenoids in Common Solvents
(This table provides general solubility data for carotenoids, which can be used as a starting point for this compound.)
| Solvent | Solubility Profile | Typical Concentration Range | Notes |
| Water | Insoluble | < 1 µg/mL | Requires formulation for aqueous systems. |
| Ethanol | Very slightly soluble | < 0.1 mg/mL | May be used in co-solvent systems. |
| Dimethyl Sulfoxide (DMSO) | Soluble | 1-10 mg/mL | Good for stock solutions but can be toxic to cells at high concentrations.[12] |
| Chloroform / Dichloromethane | Soluble | > 10 mg/mL | Effective for extraction but generally not biocompatible for cell culture. |
| Vegetable Oils | Slightly soluble | 0.1-1 mg/mL | Useful for topical formulations but difficult for in vitro aqueous assays. |
Table 2: Comparison of In Vitro Antioxidant Capacity Assays
(Adapted from various sources comparing antioxidant assay methodologies)[10][11][15]
| Assay | Principle | Radical Source | Measurement Wavelength | Pros | Cons |
| DPPH | Hydrogen Atom Transfer | 2,2-diphenyl-1-picrylhydrazyl (Stable Radical) | ~517 nm | Simple, rapid, and does not require a generator for the radical. | Can be influenced by the solvent; some compounds show low reactivity. |
| ABTS | Electron Transfer | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (Radical Cation) | ~734 nm | Applicable to both hydrophilic and lipophilic antioxidants; stable and reproducible. | Radical must be pre-generated; reaction kinetics can vary. |
| FRAP | Electron Transfer | Ferric tripyridyltriazine complex (Fe³⁺-TPTZ) | ~593 nm | Simple, fast, and automated. | Measures reducing power, not radical scavenging activity; may not correlate with other assays. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: UV-induced skin damage pathway and points of intervention for this compound.
Caption: Workflow for assessing this compound's effect on UV-induced MMP-1 expression.
Caption: Troubleshooting logic for this compound precipitation in cell culture media.
References
- 1. mbvt.blt.kit.edu [mbvt.blt.kit.edu]
- 2. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Systemic administration of the apocarotenoid bixin protects skin against solar UV-induced damage through activation of NRF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 activation protects against solar-simulated ultraviolet radiation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of ultraviolet radiation on the Nrf2 signaling pathway in skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Supramolecular Carotenoid Complexes of Enhanced Solubility and Stability—The Way of Bioavailability Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges to understanding and measuring carotenoid bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Matrix metalloproteinase-1 is the major collagenolytic enzyme responsible for collagen damage in UV-irradiated human skin [pubmed.ncbi.nlm.nih.gov]
resolving co-eluting peaks in decaprenoxanthin chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of decaprenoxanthin, with a specific focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
The most frequently encountered co-eluting peaks with this compound are its glycosylated derivatives, namely this compound monoglucoside and this compound diglucoside.[1] These compounds have very similar chromophores to this compound, making them spectrally similar, but differ in polarity due to the addition of sugar moieties.[1] Other structurally related carotenoids or isomers, if present in the sample matrix, could also potentially co-elute.
Q2: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
Poor peak shape for this compound can arise from several factors:
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Secondary Interactions: Active silanol (B1196071) groups on the surface of the HPLC column packing can interact with the polar hydroxyl groups of this compound, leading to peak tailing.[2]
-
Column Overload: Injecting too high a concentration of the sample can saturate the column, causing peak fronting.[3]
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Sample Degradation: Carotenoids like this compound are susceptible to degradation, and the degradation products can co-elute with the main peak, causing tailing.[3]
-
Inappropriate Mobile Phase: An unsuitable mobile phase pH or composition can lead to poor peak shapes.[2][4]
Q3: How can I prevent the degradation of this compound during sample preparation and analysis?
This compound is sensitive to light, heat, and oxidation. To minimize degradation:
-
Work in Subdued Light: Perform sample preparation under dim or yellow light and use amber vials or foil-wrapped containers to protect samples from light.[3]
-
Use Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) at a concentration of ~0.1% to your extraction and mobile phase solvents.[3][5][6]
-
Control Temperature: Prepare samples on ice and store extracts at -20°C or lower.[3] Avoid high temperatures during any solvent evaporation steps.
-
Deoxygenate Solvents: Purge solvents with nitrogen or helium to remove dissolved oxygen and store prepared solutions under an inert atmosphere.[3]
Q4: What is the advantage of using a C30 column over a C18 column for this compound analysis?
While C18 columns are widely used in reversed-phase chromatography, C30 columns offer superior selectivity for separating carotenoids and their isomers.[3][7][8] The longer alkyl chain of the C30 stationary phase provides enhanced shape selectivity, which is crucial for resolving structurally similar molecules like this compound and its glycosylated forms or geometric isomers.[7][9]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to diagnosing and resolving co-elution issues during this compound chromatography.
Initial Assessment: Sample Integrity
Before modifying your HPLC method, ensure proper sample handling to prevent the formation of degradation products that can complicate the chromatogram. Follow the sample protection guidelines outlined in FAQ Q3 .
Troubleshooting Workflow
If co-elution persists after verifying sample integrity, follow the workflow below.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Detailed Troubleshooting Steps
1. Stationary Phase Selection:
-
Issue: Co-elution of this compound with its glucosides or other carotenoids on a C18 column.
-
Solution: Switch to a C30 reversed-phase column (e.g., 250 x 4.6 mm, 3 or 5 µm). C30 columns provide better selectivity for carotenoids.[7][8]
2. Mobile Phase Optimization:
-
Issue: Inadequate separation even on a C30 column.
-
Solution: Modify the mobile phase composition. A ternary gradient is often effective for separating compounds with different polarities.
-
Example Mobile Phase: A gradient of Methanol (A), Methyl-tert-butyl ether (MTBE) (B), and Water (C).[8]
-
Strategy: Adjust the proportions of the strong (MTBE) and weak (Methanol/Water) solvents. A shallower gradient (slower increase in the strong solvent) can improve the resolution of closely eluting peaks.
-
3. Column Temperature:
-
Issue: Overlapping peaks due to insufficient selectivity.
-
Solution: Optimize the column temperature. Lowering the temperature can sometimes enhance the resolution between carotenoid isomers and related compounds. A typical starting point is ambient temperature (e.g., 20-25°C), which can be adjusted downwards.[8]
4. Mobile Phase Additives:
-
Issue: Peak tailing caused by interactions with the stationary phase.
-
Solution: Add a small amount of an amine modifier, such as triethylamine (B128534) (TEA) (e.g., 0.05-0.1%), to the mobile phase.[6] TEA helps to mask active silanol sites on the column, improving peak symmetry for polar analytes.
Experimental Protocols
Protocol 1: HPLC Method for Separation of this compound and its Glucosides
This protocol is a representative method for the separation of this compound from its more polar glycosylated forms using a C30 column.
-
HPLC System: An HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Column: C30 Reversed-Phase Column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase:
-
A: Methanol
-
B: Methyl-tert-butyl ether (MTBE)
-
C: Water
-
-
Gradient Elution:
Time (min) %A (Methanol) %B (MTBE) %C (Water) 0.0 83 15 2 24.0 83 15 2 32.0 63.5 35 1.5 34.0 33.5 66 0.5 35.0 83 15 2 | 45.0 | 83 | 15 | 2 |
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 470 nm
-
Injection Volume: 20 µL
Expected Elution Order: this compound diglucoside (most polar) will elute first, followed by this compound monoglucoside, and then this compound (least polar).[1]
Protocol 2: Sample Preparation
-
Extraction: Extract the sample containing this compound with a suitable organic solvent (e.g., a mixture of methanol, acetone, and petroleum ether) under subdued light.
-
Antioxidant Addition: Ensure all solvents used for extraction and reconstitution contain 0.1% BHT to prevent oxidative degradation.[3]
-
Solvent Evaporation: If necessary, evaporate the solvent under a stream of nitrogen at a temperature below 35°C.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase or a compatible solvent mixture.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Data Presentation
The following table provides representative retention times for this compound and its glucosides based on the separation principle where polarity dictates elution order in reversed-phase chromatography. Actual retention times will vary depending on the specific HPLC system and conditions.
| Compound | Expected Retention Time (min) | Relative Polarity |
| This compound Diglucoside | Early Eluting | High |
| This compound Monoglucoside | Mid Eluting | Medium |
| This compound | Late Eluting | Low |
Visualizations
Caption: Relationship between this compound and its glucosides.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. scispace.com [scispace.com]
- 6. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 7. C30 HPLC Column, Columns Used in HPLC Chemistry - Hawach [hawachhplccolumn.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Characterization of Triacontyl (C-30) Liquid Chromatographic Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Carotenoids and Chlorophylls by the HPLC-UV-VIS Method in Soybean Seeds | MDPI [mdpi.com]
optimizing culture conditions for enhanced decaprenoxanthin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for enhanced decaprenoxanthin production, with a focus on experiments utilizing Corynebacterium glutamicum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a C50 carotenoid, a natural pigment produced by microorganisms like Corynebacterium glutamicum. Its extended structure with numerous conjugated double bonds and hydroxyl groups confers strong antioxidant properties, making it a compound of interest for the pharmaceutical, cosmetic, and nutraceutical industries.
Q2: Which microorganism is a model for this compound production?
A2: Corynebacterium glutamicum is a well-established, non-pathogenic industrial microorganism used for large-scale amino acid production and is a natural producer of this compound.[1] Its genetic tractability makes it an ideal chassis for metabolic engineering to enhance carotenoid yields.
Q3: What is the basic biosynthetic pathway for this compound?
A3: In C. glutamicum, this compound synthesis begins with precursors from the non-mevalonate (MEP) pathway, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2] These are converted through a series of enzymatic steps involving key intermediates like geranylgeranyl pyrophosphate (GGPP), phytoene, and lycopene (B16060), ultimately leading to this compound.[1][3]
Q4: Can this compound production be improved through genetic engineering?
A4: Yes, metabolic engineering is a primary strategy for enhancing this compound production. This often involves the overexpression of key enzymes in the biosynthetic pathway to increase metabolic flux towards the final product and the deletion of genes in competing pathways.
Troubleshooting Guide
Low or No this compound Yield
Issue: After fermentation, the cell pellet is white or pale yellow, and HPLC analysis shows little to no this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Culture Conditions | Verify and optimize key fermentation parameters such as pH, temperature, and aeration. For C. glutamicum, a temperature of 30°C is standard.[2] Ensure adequate oxygen supply, as carotenoid biosynthesis can be influenced by aeration. |
| Nutrient Limitation in Media | Review the composition of your culture medium. Carbon, nitrogen, and phosphate (B84403) sources are critical. Ensure essential vitamins and trace elements are not limiting. Consider using a richer medium like BHI for initial growth before transferring to a minimal medium for production.[1] |
| Incorrect Genetic Construct | If using an engineered strain, verify the integrity of your plasmids and the sequence of the inserted genes (crtE, crtB, crtI, crtEb, crtYe, crtYf). Confirm that the promoters used for overexpression are active under your fermentation conditions. |
| Metabolic Bottlenecks | The conversion of lycopene to this compound can be a bottleneck.[1] Consider overexpressing the genes responsible for this conversion: crtEb (lycopene elongase) and crtYe/Yf (cyclase).[1][3] Also, enhancing the precursor supply from the MEP pathway by overexpressing dxs can improve yields.[2] |
Accumulation of Intermediates (e.g., Pink or Red Colonies)
Issue: The cell pellet appears pink or red instead of yellow, and HPLC analysis confirms the presence of lycopene but low levels of this compound.
| Potential Cause | Troubleshooting Steps |
| Inefficient Conversion of Lycopene | This is a common issue indicating a bottleneck at the lycopene elongation and cyclization steps. The pink/red color is due to the accumulation of lycopene.[1][4] |
| Solution 1: Genetic Engineering | Overexpress the genes crtEb, crtYe, and crtYf which are responsible for converting lycopene to this compound.[1][3] This can be done using a multi-gene expression plasmid. |
| Solution 2: Process Optimization | While primarily a genetic issue, sometimes suboptimal conditions can affect the efficiency of downstream enzymes. Re-optimize fermentation parameters as described above. |
| Deletion of Downstream Genes | If you are working with a strain that has been engineered, confirm that the genes downstream of lycopene in the pathway (crtEb, crtYe, crtYf) have not been inadvertently deleted or mutated. Deletion of crtEb is a known strategy to intentionally produce lycopene.[1] |
Variability in Batch-to-Batch Production
Issue: Significant differences in this compound yield are observed between different fermentation runs, even with the same strain and media.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Inoculum | The age and physiological state of the inoculum can impact fermentation performance. Standardize your inoculum preparation procedure, including the growth phase and cell density of the seed culture. |
| Slight Variations in Media Preparation | Ensure precise and consistent preparation of all media components. Use high-quality reagents and verify the final pH of the medium before inoculation. |
| Fluctuations in Fermentation Conditions | Monitor and control fermentation parameters (temperature, pH, dissolved oxygen) tightly throughout the entire run. Small deviations can lead to significant changes in metabolic activity. |
| Plasmid Instability | If using plasmid-based expression systems, plasmid loss can lead to inconsistent production. Maintain antibiotic selection pressure throughout the fermentation. Consider genomic integration of the expression cassettes for more stable production. |
Data Presentation
Table 1: this compound and Lycopene Production in Engineered Corynebacterium glutamicum Strains
| Strain | Genetic Modification | Product | Yield (mg/g CDW) |
| C. glutamicum ΔcrtEb | Deletion of crtEb | Lycopene | 0.03 ± 0.01 |
| C. glutamicum ΔcrtEb | Overexpression of crtB | Lycopene | 0.06 ± 0.01 |
| C. glutamicum ΔcrtEb | Overexpression of crtE | Lycopene | 0.12 ± 0.01 |
| C. glutamicum ΔcrtEb | Overexpression of crtE and crtB | Lycopene | 0.8 ± 0.1 |
| C. glutamicum ΔcrtEb | Overexpression of crtE, crtB, and crtI | Lycopene | 2.4 ± 0.3 |
| C. glutamicum WT | Overexpression of crtE | This compound | ~0.025 (β-carotene equivalents) |
| C. glutamicum WT | Overexpression of crtE, crtB, crtI | This compound | ~0.04 (β-carotene equivalents) |
| C. glutamicum LYC3-MEP(pVWEX1-idi)(pEKEx3-crtEbY) | Overexpression of MEP pathway and carotenogenesis genes | This compound | Not specified |
Data is compiled from multiple studies and experimental conditions may vary.[1][2][5]
Experimental Protocols
Cultivation of Corynebacterium glutamicum
-
Seed Culture: Inoculate a single colony of C. glutamicum into a culture tube containing 5 mL of BHI (Brain Heart Infusion) or LB (Luria-Bertani) medium. Incubate at 30°C with shaking at 200 rpm overnight.
-
Pre-culture: Transfer the overnight seed culture into a 250 mL flask containing 50 mL of BHI or LB medium. Incubate at 30°C with shaking at 200 rpm until the culture reaches an optical density at 600 nm (OD600) of 4-6.
-
Main Culture: Harvest the pre-culture cells by centrifugation at 4000 x g for 10 minutes. Wash the cell pellet once with a carbon-source-free minimal medium (e.g., CGXII).
-
Inoculate a 250 mL flask containing 50 mL of production medium (e.g., CGXII with a defined carbon source like glucose) to a starting OD600 of 1.0.[2]
-
If using inducible promoters, add the inducer (e.g., IPTG) at the beginning of the main culture.
-
Incubate the main culture at 30°C with vigorous shaking (e.g., 120 rpm in baffled flasks) for 48-72 hours, or until the carbon source is depleted.[2]
Extraction of this compound
-
Harvest 15 mL of the cell culture by centrifugation at 10,000 x g for 15 minutes.
-
Wash the cell pellet with deionized water and centrifuge again.
-
Resuspend the pellet in 10 mL of a methanol:acetone mixture (7:3 v/v).
-
Incubate at 60°C for 30 minutes, vortexing thoroughly every 10 minutes.
-
Repeat the extraction cycle until the cell pellet becomes colorless.
-
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet cell debris.
-
Carefully transfer the supernatant containing the carotenoids to a new, light-protected tube.
Quantification of this compound by HPLC
-
Sample Preparation: The extracted supernatant can be directly used for HPLC analysis. If necessary, evaporate the solvent under a stream of nitrogen and redissolve the carotenoid extract in a known volume of a suitable solvent (e.g., methanol/MTBE).
-
HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is suitable.
-
Column: A C18 or C30 reversed-phase column is commonly used for carotenoid separation.
-
Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and methyl-tert-butyl ether (MTBE) is often employed. A specific mobile phase could be a gradient of acetonitrile, methanol, chloroform, and n-heptane.
-
Detection: Monitor the elution of carotenoids at their maximum absorbance wavelength, which is typically around 450-475 nm for this compound.
-
Quantification: Create a calibration curve using a this compound standard of known concentrations. If a commercial standard is unavailable, quantification can be estimated using a calibration curve of a structurally similar carotenoid like β-carotene, noting that this will be an approximation.[5]
Visualizations
References
- 1. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimization of the IPP Precursor Supply for the Production of Lycopene, this compound and Astaxanthin by Corynebacterium glutamicum [frontiersin.org]
- 3. Expression and functional analysis of a gene cluster involved in the synthesis of this compound reveals the mechanisms for C50 carotenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detailed biosynthetic pathway to this compound diglucoside in Corynebacterium glutamicum and identification of novel intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
addressing matrix effects in the quantification of decaprenoxanthin from complex samples
A highly specialized technical support center has been established to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of decaprenoxanthin in complex samples, with a particular focus on addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. In the context of this compound quantification, components of a complex sample (e.g., plasma, tissue homogenates) can either suppress or enhance the signal of this compound, leading to inaccurate and unreliable results. This interference can lead to underestimation or overestimation of the true concentration.
Q2: What are the most common analytical techniques used for this compound quantification and their susceptibility to matrix effects?
A2: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is the most prevalent technique for this compound quantification due to its high sensitivity and selectivity. However, it is also highly susceptible to matrix effects. Other techniques like HPLC with UV detection are less prone to matrix effects but may lack the required sensitivity for low-concentration samples.
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The most common method is the post-extraction addition (or post-column infusion) experiment. This involves comparing the response of an analyte in a pure solution to the response of the same analyte spiked into a blank matrix extract. A significant difference in the signal intensity indicates the presence of matrix effects. The matrix factor (MF) can be calculated, with a value of 1 indicating no matrix effect, <1 indicating ion suppression, and >1 indicating ion enhancement.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of this compound quantification | Significant and variable matrix effects between samples. | Implement a stable isotope-labeled internal standard (SIL-IS) like ¹³C-decaprenoxanthin. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction. |
| Low signal intensity or complete signal loss (ion suppression) | Co-eluting phospholipids (B1166683) or other endogenous matrix components. | Optimize the sample preparation procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering compounds. Consider a phospholipid removal SPE cartridge. |
| Artificially high quantification results (ion enhancement) | Co-eluting compounds that improve the ionization efficiency of this compound. | Improve chromatographic separation. A longer gradient, a different column chemistry (e.g., C30 instead of C18), or a smaller particle size column can help resolve this compound from the enhancing species. |
| Inconsistent matrix effects across different sample lots | Variability in the composition of the biological matrix. | Develop a matrix-matched calibration curve for each batch of samples or use the standard addition method for critical samples. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Addition
-
Prepare a blank matrix extract: Process a sample of the matrix (e.g., plasma) that is free of this compound using your established extraction procedure.
-
Prepare a pure standard solution: Dissolve a known amount of this compound reference standard in a pure solvent (e.g., methanol).
-
Prepare the post-extraction spiked sample: Spike the blank matrix extract with the this compound standard solution to a known concentration.
-
Analyze the samples: Inject the pure standard solution and the post-extraction spiked sample into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Pure Standard Solution)
-
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No matrix effect |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal
-
Sample Pre-treatment: To 100 µL of plasma, add 300 µL of methanol (B129727) containing the internal standard. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a phospholipid removal SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
Visualizations
Validation & Comparative
Decaprenoxanthin's Antioxidant Function Under Scrutiny: An In Vivo Validation Using Gene Knockouts in Corynebacterium glutamicum
A comparative analysis of the C50 carotenoid decaprenoxanthin and its C40 precursor, lycopene (B16060), reveals significant antioxidant capabilities inherent to these molecules. This guide delves into the in vivo validation of this compound's antioxidant function, leveraging gene knockout strategies in the bacterium Corynebacterium glutamicum. By comparing the wild-type strain, which produces this compound, to a genetically engineered mutant that accumulates lycopene, we can elucidate the protective roles of these carotenoids against oxidative stress.
Introduction
Carotenoids are a diverse class of pigments renowned for their antioxidant properties, which play a crucial role in protecting organisms from the damaging effects of reactive oxygen species (ROS). This compound, a C50 carotenoid, is naturally synthesized by Corynebacterium glutamicum. Its extended polyene backbone suggests potent antioxidant activity. To experimentally validate this function in a living system, a gene knockout approach provides a precise and controlled method.
This guide compares the in vivo antioxidant performance of this compound with that of lycopene, a well-known C40 carotenoid and a direct precursor in the this compound biosynthesis pathway. By deleting the crtEb gene, which encodes the lycopene elongase responsible for converting lycopene to the next intermediate in the pathway, a mutant strain of C. glutamicum is created that accumulates lycopene. This allows for a direct comparison of the antioxidant capacities of the native C50 this compound and the C40 lycopene within the same cellular environment.
Comparative Analysis of Antioxidant Performance
It is generally hypothesized that the extended conjugated double bond system of C50 carotenoids like this compound confers superior radical scavenging ability compared to their C40 counterparts like lycopene. The following table summarizes the expected outcomes based on the known properties of these carotenoids.
| Parameter | Wild-Type C. glutamicum (this compound) | ΔcrtEb Mutant C. glutamicum (Lycopene) | Alternative Antioxidant (e.g., Staphyloxanthin in S. aureus) |
| Carotenoid Produced | This compound (C50) | Lycopene (C40) | Staphyloxanthin (C30) |
| Survival under Oxidative Stress (e.g., H₂O₂ exposure) | High | Moderate to High | Moderate |
| Intracellular ROS Levels | Low | Moderate | Moderate |
| Protein Carbonylation | Low | Moderate | Moderate |
| Lipid Peroxidation | Low | Moderate | Moderate |
Experimental Methodologies
To empirically validate the antioxidant function of this compound, the following experimental protocols can be employed:
Strain Construction: Gene Knockout of crtEb
The creation of a lycopene-accumulating strain of Corynebacterium glutamicum is achieved through the targeted deletion of the crtEb gene. This is typically accomplished using homologous recombination techniques.
Protocol:
-
Construct a deletion vector: A suicide vector containing flanking regions homologous to the upstream and downstream sequences of the crtEb gene is constructed. A selectable marker (e.g., an antibiotic resistance gene) is often included.
-
Transformation: The deletion vector is introduced into wild-type C. glutamicum cells via electroporation.
-
Selection of single crossovers: Transformants are selected on media containing the appropriate antibiotic. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.
-
Selection of double crossovers: Single crossover colonies are then subjected to counter-selection (e.g., using a sacB gene which is lethal in the presence of sucrose) to select for cells that have undergone a second recombination event, resulting in the excision of the plasmid and the crtEb gene.
-
Verification: The successful deletion of the crtEb gene is confirmed by PCR analysis and DNA sequencing. The accumulation of lycopene in the mutant strain can be confirmed by spectrophotometry and HPLC analysis.
Oxidative Stress Assays
To compare the antioxidant capabilities of the wild-type and ΔcrtEb strains, they are exposed to an oxidative stressor, and various parameters are measured.
a) Hydrogen Peroxide (H₂O₂) Sensitivity Assay: This assay measures the survival rate of the bacterial strains after exposure to a lethal concentration of H₂O₂.
Protocol:
-
Culture preparation: Both wild-type and ΔcrtEb strains are grown to the mid-exponential phase in a suitable liquid medium.
-
Stress induction: The cultures are treated with a specific concentration of H₂O₂ (e.g., 50 mM) for a defined period (e.g., 30 minutes).
-
Viable cell counting: After treatment, serial dilutions of the cultures are plated on agar (B569324) plates.
-
Data analysis: The number of colony-forming units (CFU) is counted after incubation, and the percentage of survival is calculated relative to untreated control cultures.
b) Measurement of Intracellular Reactive Oxygen Species (ROS): The fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) is used to quantify the levels of intracellular ROS.
Protocol:
-
Cell preparation: Cells from both strains are harvested and washed.
-
Probe loading: The cells are incubated with DCFH-DA, which diffuses into the cells and is deacetylated to the non-fluorescent DCFH.
-
Oxidative stress induction: The cells are then exposed to an oxidative stressor.
-
Fluorescence measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorometer or a fluorescence microscope.
c) Protein Carbonylation Assay: This assay detects the level of protein damage caused by oxidative stress by measuring the amount of carbonyl groups introduced into proteins.
Protocol:
-
Protein extraction: Proteins are extracted from cells that have been exposed to oxidative stress.
-
Derivatization: The carbonyl groups in the protein samples are derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
-
Detection: The derivatized proteins are then detected by Western blotting using an anti-DNP antibody.
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway and Gene Knockout Strategy
The following diagram illustrates the biosynthetic pathway of this compound in Corynebacterium glutamicum and the point of intervention via the knockout of the crtEb gene.
Experimental Workflow for Comparative Antioxidant Analysis
This diagram outlines the experimental steps to compare the antioxidant function of this compound and lycopene in C. glutamicum.
Putative Role of this compound in Mitigating Oxidative Stress
This diagram illustrates the hypothetical mechanism by which this compound protects the cell from oxidative stress.
Conclusion
The use of gene knockouts in Corynebacterium glutamicum provides a powerful platform for the in vivo validation of this compound's antioxidant function. By comparing a this compound-producing wild-type strain with a lycopene-accumulating ΔcrtEb mutant, it is possible to directly assess the contribution of the C50 carotenoid structure to cellular protection against oxidative stress. The experimental protocols outlined in this guide offer a robust framework for quantifying the antioxidant efficacy of this compound. The expected findings would likely confirm the superior antioxidant capacity of the longer-chain C50 carotenoid, this compound, in a living system, highlighting its potential significance for the organism's survival in challenging environments and its potential for biotechnological applications. Further research conducting these direct comparative studies is warranted to provide concrete quantitative data to support this hypothesis.
A Comparative Analysis of Decaprenoxanthin and Astaxanthin: Unveiling the Potential of C50 and C40 Carotenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of decaprenoxanthin, a C50 carotenoid, and astaxanthin (B1665798), a well-studied C40 carotenoid. By examining their antioxidant and anti-inflammatory properties, supported by available experimental data, this document aims to offer valuable insights for research and development in the fields of pharmaceuticals, nutraceuticals, and cosmetics.
Chemical Structure and Biosynthesis: A Tale of Two Carotenoids
This compound and astaxanthin belong to the vast family of carotenoids, natural pigments responsible for the vibrant colors in many organisms. However, they differ fundamentally in their chemical structure, which in turn influences their biosynthetic pathways and biological activities.
This compound is a C50 carotenoid, meaning its molecular backbone consists of 50 carbon atoms. It is primarily produced by the bacterium Corynebacterium glutamicum.[1][2] Its biosynthesis involves the elongation of the C40 intermediate, lycopene, by adding two C5 isoprene (B109036) units.[1][3] This extended conjugated double bond system is a key feature of C50 carotenoids and is thought to contribute significantly to their potent antioxidant properties.[1]
Astaxanthin , on the other hand, is a C40 carotenoid, the more common type found in nature. It is famously responsible for the red-pink hue of salmon, shrimp, and flamingos. Its biosynthesis starts from β-carotene, which undergoes oxidation to introduce keto and hydroxyl groups, resulting in the characteristic structure of astaxanthin.
Comparative Antioxidant Activity
The antioxidant capacity of carotenoids is a key determinant of their protective effects against cellular damage caused by reactive oxygen species (ROS). While direct comparative studies on this compound and astaxanthin are limited, insights can be drawn from research on other C50 carotenoids, such as bacterioruberin (B1237277), which shares structural similarities with this compound.
| Property | This compound (inferred from Bacterioruberin data) | Astaxanthin | Other Carotenoids |
| DPPH Radical Scavenging Activity (IC50/EC50) | Potentially lower IC50 than astaxanthin, suggesting higher activity. Bacterioruberin shows higher activity than β-carotene. | 17.5 ± 3.6 µg/mL[4], 15.39 µg/mL (HCl-AST)[5], 25.42 ± 1.43 µg/mL[6] | β-carotene: Higher IC50 than bacterioruberin[7] |
| ABTS Radical Scavenging Activity (IC50/TEAC) | Higher TEAC value (2.3) than astaxanthin.[7] | 7.7 ± 0.6 µg/mL[4], 20.32 µg/mL (HCl-AST)[5], TEAC value of 0.3[7] | β-carotene: TEAC value of 0.9[7], Lycopene: TEAC value of 1.1[7] |
| Ferric Reducing Antioxidant Power (FRAP) | Higher TEAC value (4.62) than astaxanthin.[7] | TEAC value of 0.2[7] | β-carotene: TEAC value of 1.90[7] |
| Singlet Oxygen Quenching Rate | Longer chain carotenoids show higher quenching rates.[8] | Strong quenching activity, higher than many other antioxidants.[4][9][10] | Longer chain carotenoids (C50, C60) have quenching rates approximately double that of C40 carotenoids like β-carotene.[8] |
| DNA Nicking Protection | Bacterioruberin showed higher protection (57.6% supercoiled DNA) than astaxanthin.[7] | Lower protection (33.3% supercoiled DNA) compared to bacterioruberin.[7] | β-carotene: 47.1%[7], Lycopene: 67.9%[7] |
Key Insights: Studies on the C50 carotenoid bacterioruberin suggest that it possesses superior antioxidant activity in DPPH, ABTS, and FRAP assays compared to the C40 carotenoid astaxanthin.[7][11] This enhanced activity is likely attributable to the longer conjugated double bond system in C50 carotenoids.[11] Furthermore, longer chain carotenoids have been shown to have significantly higher singlet oxygen quenching rates.[8] While these data are for bacterioruberin, they provide a strong indication that this compound may also exhibit a more potent antioxidant profile than astaxanthin.
Astaxanthin is a well-documented powerful antioxidant, with studies demonstrating its activity to be significantly higher than that of vitamin C, vitamin E, and β-carotene.[12] It effectively quenches singlet oxygen and scavenges free radicals, protecting cells from oxidative damage.[13][14]
Comparative Anti-inflammatory Properties
Chronic inflammation is a key driver of many diseases. Carotenoids, including astaxanthin, have demonstrated significant anti-inflammatory effects. Data on the specific anti-inflammatory activity of this compound is scarce, but the general properties of C50 carotenoids and the well-documented mechanisms of astaxanthin provide a basis for comparison.
| Property | This compound | Astaxanthin | Other Carotenoids |
| Mechanism of Action | Likely involves antioxidant and modulation of inflammatory pathways, similar to other carotenoids. C50 carotenoids from haloarchaea have shown anti-inflammatory effects.[15] | Modulates NF-κB and MAPK signaling pathways, reducing the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[14][16][17] Activates the Nrf2 antioxidant response element (ARE) pathway.[16][18] | β-carotene has been shown to reduce pro-inflammatory adipokines.[19] |
| In Vitro IC50 Values | Data not available. | Data on specific IC50 values for inflammatory markers is varied depending on the cell type and stimulus. | Data not readily available for direct comparison. |
| Cytoprotective Effects | Expected to have cytoprotective effects due to its strong antioxidant potential. | Demonstrates cytoprotection against oxidative stress-induced cell death, partly through autophagy-dependent mechanisms.[20] Protects against H2O2 and doxorubicin-induced toxicity in cardiomyocytes.[21] | Carotenoids, in general, are known to have cytoprotective effects. |
Key Insights: Astaxanthin exerts its potent anti-inflammatory effects by modulating key signaling pathways. It inhibits the pro-inflammatory NF-κB pathway, thereby reducing the expression of inflammatory mediators.[14][16][17] Concurrently, it activates the Nrf2 pathway, which upregulates the expression of antioxidant and cytoprotective genes.[16][18] This dual action makes astaxanthin a powerful agent in combating inflammation-related cellular stress.
While direct evidence for this compound is lacking, the known anti-inflammatory properties of other carotenoids, including C50 carotenoids, suggest that it likely possesses similar capabilities.[15][19] The strong antioxidant activity of C50 carotenoids would contribute to their anti-inflammatory potential by reducing the oxidative stress that often triggers inflammatory responses.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of carotenoids. Below are summaries of standard protocols for key antioxidant and anti-inflammatory assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the decrease in absorbance at 517 nm is measured spectrophotometrically.
-
Reagents: DPPH solution in methanol (B129727) or ethanol, test compound, and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Prepare a working solution of DPPH in the chosen solvent.
-
Add various concentrations of the test compound to the DPPH solution.
-
Incubate the mixture in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: The blue-green ABTS•+ chromophore is reduced by antioxidants, leading to a decrease in absorbance at 734 nm.
-
Reagents: ABTS stock solution, potassium persulfate (to generate the radical), test compound, and a positive control (e.g., Trolox).
-
Procedure:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark.
-
Dilute the ABTS•+ solution with a suitable solvent to obtain a specific absorbance at 734 nm.
-
Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value.
-
Singlet Oxygen Quenching Assay
This assay determines the rate at which a compound can quench singlet oxygen, a highly reactive form of oxygen.
-
Principle: A photosensitizer is used to generate singlet oxygen, which then reacts with a probe, leading to a measurable change (e.g., decrease in fluorescence or absorbance). The ability of a quencher to compete with the probe for singlet oxygen is measured.
-
Reagents: A photosensitizer (e.g., methylene (B1212753) blue or rose bengal), a singlet oxygen probe (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF), the test compound, and a suitable solvent.
-
Procedure:
-
A solution containing the photosensitizer, probe, and test compound is irradiated with light of a specific wavelength to generate singlet oxygen.
-
The decay of the probe is monitored over time by measuring its absorbance or fluorescence.
-
The rate constant for singlet oxygen quenching by the test compound is calculated based on the kinetics of the probe's decay in the presence and absence of the quencher.
-
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This simple assay provides a preliminary indication of a compound's anti-inflammatory activity.
-
Principle: Inflammation can induce protein denaturation. The ability of a compound to inhibit heat-induced protein (e.g., bovine serum albumin or egg albumin) denaturation is measured.
-
Reagents: Protein solution (e.g., 1% aqueous solution of bovine serum albumin), test compound, and a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium).
-
Procedure:
-
A reaction mixture containing the protein solution and various concentrations of the test compound is prepared.
-
The mixture is incubated at a specific temperature (e.g., 37°C) and then heated (e.g., 57°C) to induce denaturation.
-
After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated.
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound and astaxanthin are mediated through complex cellular signaling pathways. Visualizing these pathways and the workflows of comparative experiments can aid in understanding their mechanisms of action.
Caption: General mechanism of carotenoid antioxidant action.
Caption: Workflow for comparative analysis of carotenoids.
Caption: Simplified Nrf2 signaling pathway activation by carotenoids.
Conclusion
This comparative analysis highlights the significant potential of both this compound and astaxanthin as potent antioxidant and anti-inflammatory agents. While astaxanthin is a well-established compound with a large body of supporting research, the available data on related C50 carotenoids suggests that this compound may possess even greater antioxidant capabilities.
For researchers and drug development professionals, these findings underscore the importance of further investigating C50 carotenoids like this compound. Direct comparative studies are warranted to quantify its biological activities and elucidate its mechanisms of action. The unique properties of these longer-chain carotenoids may offer novel opportunities for the development of advanced therapeutic and preventative strategies against a range of oxidative stress- and inflammation-related diseases. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and conducting such future investigations.
References
- 1. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carotenoid Production by Recombinant Corynebacterium glutamicum: Strain Construction, Cultivation, Extraction, and Quantification of Carotenoids and Terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and functional analysis of a gene cluster involved in the synthesis of this compound reveals the mechanisms for C50 carotenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bacterioruberin extract from Haloarchaea Haloferax marinum: Component identification, antioxidant activity and anti‐atrophy effect in LPS‐treated C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Singlet Oxygen and Free Radical Reactions of Retinoids and Carotenoids—A Review [mdpi.com]
- 9. cyanotech.com [cyanotech.com]
- 10. cyanotech.com [cyanotech.com]
- 11. Effects of Bacterioruberin-Rich Haloarchaeal Carotenoid Extract on the Thermal and Oxidative Stabilities of Fish Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Astaxanthin and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carotenoids and Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Astaxanthin Provides Cytoprotection in Response to Oxidative Stress in an Autophagy-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mitochondrial Protection by Astaxanthin Reduces Toxicity Caused by H2O2 and Doxorubicin in Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Decaprenoxanthin: A C50 Carotenoid's Role in Bacterial Membrane Protection Compared to Other Carotenoids
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of decaprenoxanthin in safeguarding bacterial membranes against environmental stressors.
In the competitive microbial world, the integrity of the cell membrane is paramount for survival. Bacteria have evolved diverse strategies to protect this vital barrier, with the production of carotenoids being a prominent defense mechanism. Among these, the C50 carotenoid this compound, produced by organisms such as Corynebacterium glutamicum, stands out. This guide provides a comparative analysis of this compound's performance in membrane protection against other key bacterial carotenoids, namely the C50 carotenoid bacterioruberin (B1237277) and the C30 carotenoid staphyloxanthin, supported by experimental data and detailed methodologies.
Introduction to Bacterial Carotenoids and Membrane Protection
Carotenoids are lipophilic pigments responsible for the vibrant yellow, orange, and red colors observed in many bacteria. Beyond their pigmentation, they play crucial roles as antioxidants and membrane stabilizers.[1] Their integration into the lipid bilayer allows them to modulate membrane fluidity and protect against oxidative damage, thereby enhancing cellular resilience to various stresses, including temperature fluctuations, osmotic stress, and oxidative agents.
This guide focuses on three significant bacterial carotenoids:
-
This compound: A C50 carotenoid found in Corynebacterium glutamicum.
-
Bacterioruberin: Another C50 carotenoid, notably produced by haloarchaea and some bacteria, recognized for its exceptional antioxidant properties.[2]
-
Staphyloxanthin: A C30 carotenoid that imparts the characteristic golden color to Staphylococcus aureus and is a key virulence factor.[1][3]
Comparative Analysis of Membrane Protection
The protective effects of these carotenoids on bacterial membranes can be assessed through various experimental approaches, primarily focusing on their ability to maintain membrane fluidity and mitigate lipid peroxidation.
Regulation of Membrane Fluidity
Membrane fluidity is crucial for the proper functioning of membrane-embedded proteins and for cellular processes such as transport and signaling. Carotenoids can modulate membrane fluidity, helping bacteria adapt to changing environmental conditions.
While direct comparative studies measuring the impact of all three carotenoids on membrane fluidity under identical conditions are scarce, data from individual studies on their respective producing organisms provide valuable insights. The effect on membrane fluidity is often quantified by measuring fluorescence anisotropy using probes like 1-(4-(trimethylamino)phenyl)-6-phenylhexa-1,3,5-triene (TMA-DPH). A lower anisotropy value indicates higher membrane fluidity.
Table 1: Comparison of the Effect of Bacterial Carotenoids on Membrane Fluidity
| Carotenoid | Producing Organism | Experimental Observation | Quantitative Data (Fluorescence Anisotropy) | Reference |
| This compound | Corynebacterium glutamicum | Data on the specific impact of this compound on the membrane fluidity of C. glutamicum is not readily available in direct comparative studies. However, its structural similarity to other C50 carotenoids suggests a role in membrane stabilization. | Not Available | |
| Bacterioruberin | Arthrobacter species | Increased bacterioruberin content at lower growth temperatures correlated with increased membrane fluidity (lower anisotropy), suggesting a role in cold adaptation.[4][5] | At 10°C, cells with higher bacterioruberin content showed lower anisotropy values (approx. 0.22-0.24) compared to cells with lower content (approx. 0.26-0.28).[5] | [4][5] |
| Staphyloxanthin | Staphylococcus aureus | Staphyloxanthin production leads to a more rigid cell membrane (higher anisotropy), which contributes to its resistance against antimicrobial peptides.[6] | Wild-type S. aureus (staphyloxanthin-producing) exhibited higher fluorescence polarization (a measure related to anisotropy) compared to a non-pigmented mutant, indicating decreased membrane fluidity.[6] | [6] |
From the available data, it is evident that different carotenoids can have contrasting effects on membrane fluidity, likely reflecting the specific adaptation strategies of their host organisms. While bacterioruberin appears to increase membrane fluidity in response to cold, staphyloxanthin contributes to a more rigid membrane, enhancing resistance to external threats. The precise role of this compound in modulating membrane fluidity in C. glutamicum warrants further direct investigation.
Antioxidant Activity and Prevention of Lipid Peroxidation
A primary function of carotenoids in membrane protection is their ability to quench reactive oxygen species (ROS) and inhibit lipid peroxidation, a destructive chain reaction that can lead to cell death. The antioxidant capacity of these molecules can be compared using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with results often expressed as the half-maximal inhibitory concentration (IC50).
Table 2: Comparison of the Antioxidant Activity of Bacterial Carotenoids
| Carotenoid | Antioxidant Activity Measurement | Result | Reference |
| This compound | Not Available | Specific quantitative antioxidant activity data for purified this compound is not readily available in the reviewed literature. | |
| Bacterioruberin | DPPH Radical Scavenging Assay | Bacterioruberin from Haloferax alexandrinus exhibited a strong antioxidant activity with an IC50 of 6.50 µM.[7] Other studies have highlighted that bacterioruberin extracts show significantly higher antioxidant power than β-carotene and astaxanthin.[8][9] | [7][8][9] |
| Staphyloxanthin | DPPH Radical Scavenging Assay | Staphyloxanthin-enriched extracts from Staphylococcus aureus demonstrated dose-dependent radical scavenging, with 52.51% of DPPH radicals scavenged at a concentration of 100 µg/mL.[10] | [10] |
Bacterioruberin stands out for its potent antioxidant activity, with a reported IC50 value indicating strong radical scavenging capabilities.[7] Staphyloxanthin also demonstrates significant antioxidant potential.[10] The lack of specific quantitative antioxidant data for this compound is a notable gap in the current literature, preventing a direct comparison. However, its extended C50 polyene structure suggests it likely possesses significant antioxidant properties.
Experimental Protocols
To facilitate further comparative research, detailed methodologies for key experiments are provided below.
Measurement of Membrane Fluidity using TMA-DPH
This protocol describes the use of the fluorescent probe TMA-DPH to measure membrane fluidity through fluorescence anisotropy.
Materials:
-
Bacterial cell cultures (e.g., wild-type and carotenoid-deficient mutants)
-
Phosphate-buffered saline (PBS), pH 7.4
-
TMA-DPH (1-(4-(trimethylamino)phenyl)-6-phenylhexa-1,3,5-triene) stock solution in dimethylformamide (DMF) or DMSO.
-
Fluorometer with polarization filters
Procedure:
-
Cell Preparation: Harvest bacterial cells in the desired growth phase by centrifugation. Wash the cells twice with PBS and resuspend in PBS to a standardized optical density (e.g., OD600 of 0.5).
-
Labeling: Add the TMA-DPH stock solution to the cell suspension to a final concentration of 1-5 µM. Incubate at the desired temperature (e.g., 37°C) in the dark for 5-10 minutes.
-
Measurement: Transfer the labeled cell suspension to a cuvette. Measure the fluorescence anisotropy using a fluorometer with excitation at ~355 nm and emission at ~430 nm. The instrument will measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.
-
Calculation: The fluorescence anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the grating correction factor of the instrument.
Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.
Materials:
-
Bacterial cell cultures
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Harvest bacterial cells and resuspend them in a suitable buffer. Induce oxidative stress if required (e.g., by adding H2O2).
-
Reaction: To the cell suspension, add an equal volume of 20% TCA and a small amount of BHT to prevent further oxidation during the assay. Mix well and centrifuge to precipitate cellular debris.
-
Color Development: To the supernatant, add an equal volume of 0.67% TBA solution. Incubate the mixture in a boiling water bath for 15-30 minutes. A pink color will develop.
-
Measurement: Cool the samples to room temperature and measure the absorbance at 532 nm using a spectrophotometer.
-
Quantification: The concentration of MDA can be calculated using a standard curve prepared with known concentrations of MDA.
Signaling Pathways and Regulatory Mechanisms
The production of carotenoids in bacteria is often upregulated in response to environmental stressors, particularly oxidative stress. This regulation involves complex signaling pathways that sense the stress and activate the expression of carotenoid biosynthesis genes.
In many bacteria, two-component systems and alternative sigma factors are key players in this regulatory network. For instance, in Staphylococcus aureus, the alternative sigma factor SigB is known to regulate the expression of the crt operon, which is responsible for staphyloxanthin biosynthesis, in response to various stresses.[11] Similarly, in Corynebacterium glutamicum, a complex network of regulators, including those from the Whc family, is involved in the oxidative stress response, which likely influences the production of this compound.[1][12]
Conclusion and Future Directions
The available evidence strongly suggests that bacterial carotenoids are critical components of the cellular machinery for membrane protection. While C50 carotenoids like bacterioruberin exhibit remarkably potent antioxidant activity and a significant influence on membrane fluidity, the C30 carotenoid staphyloxanthin also plays a vital role in the defense and virulence of its host.
This compound, with its C50 backbone, is structurally poised to be a highly effective membrane protectant. However, the current body of research lacks direct quantitative comparisons of its performance against other key bacterial carotenoids. Future studies should focus on:
-
Direct Comparative Analyses: Conducting experiments under standardized conditions to directly compare the effects of this compound, bacterioruberin, and staphyloxanthin on membrane fluidity and their antioxidant capacities.
-
Elucidating Regulatory Networks: Further investigation into the specific signaling pathways that regulate this compound biosynthesis in Corynebacterium glutamicum in response to membrane stress.
-
In Vivo Studies: Moving beyond in vitro assays to assess the protective effects of these carotenoids in whole-cell models under physiologically relevant stress conditions.
A deeper understanding of the comparative advantages of this compound will be invaluable for its potential applications in biotechnology and pharmacology, including the development of novel antioxidants and agents to combat bacterial pathogenesis.
References
- 1. Regulatory interaction of the Corynebacterium glutamicum whc genes in oxidative stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Carotenoids synthesis affects the salt tolerance mechanism of Rhodopseudomonas palustris [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Physiological response of Corynebacterium glutamicum to oxidative stress induced by deletion of the transcriptional repressor McbR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Do carotenoids protect phytodetritus-associated bacteria from oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]
- 10. Antimicrobial Activity of HPLC-Purified Staphyloxanthin Isolated from Pathogenic Staphylococcus aureus | Journal of Higher Education Service Science and Management (JoHESSM) [joherd.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Regulation of oxidative stress response and antioxidant modification in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure of Decaprenoxanthin: A Comparative Guide to Advanced NMR and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of bioactive compounds is paramount. This guide provides a comprehensive comparison of advanced Nuclear Magnetic Resonance (NMR) techniques and other spectroscopic methods for the structural elucidation of decaprenoxanthin, a C50 carotenoid with significant biological interest. Experimental data and detailed protocols are presented to offer a practical resource for the analysis of this and similar long-chain isoprenoids.
This compound, a yellow carotenoid pigment found in various bacteria, possesses a C50 backbone, distinguishing it from the more common C40 carotenoids. Its extended polyene chain and terminal ring structures present a unique challenge for complete and unambiguous structural assignment. Advanced analytical techniques are therefore essential for its definitive characterization.
Advanced NMR Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structural determination of organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the carbon skeleton and the connectivity of protons, enabling a complete structural assignment.
Key NMR Techniques for this compound Analysis:
-
1D NMR (¹H and ¹³C): The initial step in NMR analysis involves acquiring 1D proton (¹H) and carbon-13 (¹³C) spectra. The ¹H NMR spectrum reveals the different types of protons present in the molecule and their immediate electronic environment, while the ¹³C NMR spectrum provides information about the carbon framework.
-
2D Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY is crucial for establishing the spin systems within the polyene chain and the terminal rings.
-
Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear correlation experiment that maps protons directly attached to carbon atoms. This technique is invaluable for assigning the proton signals to their corresponding carbons in the this compound structure.
-
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is essential for connecting the different spin systems identified by COSY and for confirming the overall connectivity of the molecule, including the placement of methyl groups and the linkage of the terminal rings to the polyene chain.
Experimental Workflow for NMR Analysis
The structural elucidation of this compound using advanced NMR techniques follows a logical progression. The workflow begins with the acquisition of 1D spectra to get an overview of the molecule, followed by 2D experiments to piece together the structural fragments.
Quantitative NMR Data for this compound
The following table summarizes the ¹³C NMR chemical shift data for this compound, as reported in the literature, providing a valuable reference for researchers.[1]
| Carbon Atom | Chemical Shift (δ) in CDCl₃ (ppm) |
| 1, 1' | 35.1 |
| 2, 2' | 40.2 |
| 3, 3' | 127.9 |
| 4, 4' | 135.5 |
| 5, 5' | 136.1 |
| 6, 6' | 53.4 |
| 7, 7' | 125.1 |
| 8, 8' | 137.5 |
| 9, 9' | 136.9 |
| 10, 10' | 130.8 |
| 11, 11' | 124.6 |
| 12, 12' | 137.3 |
| 13, 13' | 136.5 |
| 14, 14' | 132.5 |
| 15, 15' | 130.0 |
| 16, 16' | 29.1 |
| 17, 17' | 29.1 |
| 18, 18' | 21.8 |
| 19, 19' | 12.9 |
| 20, 20' | 12.8 |
| 21, 21' | 125.9 |
| 22, 22' | 65.2 |
| 23, 23' | 13.9 |
| 24, 24' | 141.2 |
Detailed Experimental Protocols for Advanced NMR
Reproducibility of results is contingent on detailed experimental protocols. Below are typical parameters for acquiring high-quality NMR data for carotenoids.
Sample Preparation:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice for carotenoids due to its excellent dissolving power and minimal interference in the relevant spectral regions.
-
Concentration: A concentration of 5-10 mg of the purified this compound in 0.5-0.7 mL of solvent is typically sufficient for most modern NMR spectrometers equipped with a cryoprobe.
-
Purity: The sample should be of high purity to avoid overlapping signals from impurities, which can complicate spectral interpretation.
1D NMR Acquisition Parameters (¹H and ¹³C):
-
Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
2D NMR Acquisition Parameters (COSY, HSQC, HMBC): [2]
-
COSY:
-
Spectral Width: Optimized to cover all proton signals.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans per Increment: 2-8
-
Relaxation Delay: 1-2 seconds
-
-
HSQC:
-
Spectral Width (¹H and ¹³C): Optimized for the respective nuclei.
-
Number of Increments: 128-256 in t₁.
-
Number of Scans per Increment: 4-16
-
Relaxation Delay: 1-2 seconds
-
One-bond coupling constant (¹JCH): Typically set to 145 Hz.
-
-
HMBC:
-
Spectral Width (¹H and ¹³C): Optimized for the respective nuclei.
-
Number of Increments: 256-512 in t₁.
-
Number of Scans per Increment: 8-32
-
Relaxation Delay: 1.5-2.5 seconds
-
Long-range coupling constant (ⁿJCH): Optimized for 2-4 bond correlations, typically around 8 Hz.
-
Comparison with Alternative Spectroscopic Techniques
While NMR is the cornerstone for complete structural elucidation, other spectroscopic techniques provide complementary and confirmatory information.
| Technique | Information Provided | Advantages | Limitations |
| Advanced NMR (COSY, HSQC, HMBC) | Complete 3D structure, stereochemistry, and connectivity. | Unambiguous structural determination. | Requires higher sample amounts, longer acquisition times, and specialized expertise for data interpretation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula. | Does not provide detailed stereochemical information or complete connectivity. |
| UV-Visible (UV-Vis) Spectroscopy | Information about the conjugated polyene system (chromophore). | Rapid and simple, good for quantification. | Provides limited structural information beyond the chromophore. |
| Raman Spectroscopy | Vibrational modes of the molecule, particularly the C=C and C-C bonds in the polyene chain. | Non-destructive, can be used for in-situ analysis. | Can be affected by fluorescence, interpretation can be complex. |
Logical Relationship of Analytical Techniques
The structural confirmation of this compound is best achieved through a synergistic approach, where each technique provides a piece of the puzzle.
Conclusion
The structural confirmation of complex natural products like this compound relies heavily on the application of advanced NMR techniques. The combination of 1D and 2D NMR experiments provides an unparalleled level of detail, allowing for the complete and unambiguous assignment of the molecular structure. While other spectroscopic methods such as Mass Spectrometry, UV-Vis, and Raman spectroscopy offer valuable complementary data, NMR remains the definitive tool for structural elucidation. This guide provides researchers with the foundational knowledge and experimental considerations necessary for the successful characterization of this compound and other C50 carotenoids. The availability of complete and assigned ¹H NMR data in the future will further solidify the understanding of this important bioactive molecule.
References
comparative genomics of decaprenoxanthin-producing microbial strains
A Comparative Genomic Guide to Decaprenoxanthin-Producing Microbial Strains
This guide provides a comparative genomic analysis of two notable this compound-producing microbial strains: Corynebacterium glutamicum ATCC 13032 and Cellulomonas fimi ATCC 484. This compound, a C50 carotenoid, is of significant interest to researchers and drug development professionals for its potential antioxidant and other biological activities. This document outlines the genomic features, biosynthetic pathways, and relevant experimental methodologies for these microorganisms.
Genomic Comparison
A summary of the key genomic features of Corynebacterium glutamicum ATCC 13032 and Cellulomonas fimi ATCC 484 is presented below. This data is essential for understanding the genetic blueprint that governs the production of this compound and other cellular processes.
| Feature | Corynebacterium glutamicum ATCC 13032 | Cellulomonas fimi ATCC 484 |
| Genome Size | 3,282,708 bp[1] | ~3.8 Mb |
| GC Content | 53.8%[2] | Not explicitly stated |
| Number of Chromosomes | 1 (circular)[1] | Not explicitly stated |
| Protein-Coding Genes | 3,002[1] | Not explicitly stated |
| This compound Biosynthesis Gene Cluster | Present and well-characterized[3][4][5] | Putative, as a member of Actinomycetales |
This compound Biosynthesis Pathway
The biosynthesis of this compound from the central metabolite geranylgeranyl pyrophosphate (GGPP) is a multi-step enzymatic process. In Corynebacterium glutamicum, this pathway is well-elucidated and involves a series of enzymes encoded by a dedicated gene cluster.[3][5]
The key genes and their functions in C. glutamicum are:
-
crtE : Encodes for geranylgeranyl pyrophosphate synthase, which produces GGPP.[3]
-
crtB : Encodes for phytoene (B131915) synthase, which catalyzes the condensation of two GGPP molecules to form phytoene.[3]
-
crtI : Encodes for phytoene desaturase, which introduces double bonds into phytoene to produce lycopene (B16060).[3]
-
crtEb : Encodes for lycopene elongase, which adds two C5 units to lycopene to form the C50 backbone.[3]
-
crtYe and crtYf : Encode for the subunits of a heterodimeric cyclase that converts the C50 intermediate into this compound.[3]
Interestingly, C. glutamicum possesses a second carotenoid gene cluster containing crtB2 and crtI2-1/2, suggesting a degree of functional redundancy in the early steps of the pathway.[5] While the complete this compound pathway in Cellulomonas fimi is not as extensively detailed in the provided literature, as a member of the Actinomycetales, it is expected to harbor a similar gene cluster.[6]
Biosynthesis Pathway Diagram
Caption: this compound biosynthesis pathway in C. glutamicum.
Experimental Protocols
The genomic analysis of these microbial strains involves several key experimental procedures.
DNA Extraction and Sequencing
High-quality genomic DNA is a prerequisite for whole-genome sequencing. For bacteria like C. glutamicum and C. fimi, this typically involves:
-
Cell Culture: Growing the microbial strain in a suitable liquid medium (e.g., YTP-2 medium for C. fimi) to obtain sufficient biomass.
-
Cell Lysis: Disrupting the bacterial cell wall and membrane to release the genomic DNA. This can be achieved through enzymatic digestion (e.g., with lysozyme) followed by treatment with detergents (e.g., SDS).
-
DNA Purification: Removing cellular debris, proteins, and RNA using methods such as phenol-chloroform extraction or commercially available DNA purification kits.
-
Genome Sequencing: The purified genomic DNA is then sequenced using next-generation sequencing (NGS) platforms.
Genome Assembly and Annotation
The raw sequencing reads are processed through a bioinformatics pipeline:
-
Quality Control: Assessing the quality of the sequencing reads and trimming low-quality bases.
-
Genome Assembly: Assembling the short sequencing reads into a complete or near-complete genome sequence.
-
Gene Prediction and Annotation: Identifying protein-coding genes, RNA genes, and other genomic features. The function of predicted genes is often inferred by comparing their sequences to databases of known proteins.[1]
Comparative Genomic Analysis
To compare the genomes of different strains, various bioinformatics tools and methods are employed:
-
Whole-Genome Alignment: Aligning the genome sequences to identify regions of similarity and difference.
-
Phylogenetic Analysis: Constructing phylogenetic trees based on the sequences of conserved genes to understand the evolutionary relationships between the strains.
-
Pangenome Analysis: Identifying the core genome (genes present in all strains), the accessory genome (genes present in some strains), and unique genes for each strain.
This comparative approach provides valuable insights into the genetic basis of phenotypic differences, including variations in the efficiency of this compound production.
References
- 1. The complete Corynebacterium glutamicum ATCC 13032 genome sequence and its impact on the production of L-aspartate-derived amino acids and vitamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General features of the C. glutamicum ATCC 13 - Bacteria Corynebacterium gluta - BNID 110436 [bionumbers.hms.harvard.edu]
- 3. Expression and functional analysis of a gene cluster involved in the synthesis of this compound reveals the mechanisms for C50 carotenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carotenoid Production by Recombinant Corynebacterium glutamicum: Strain Construction, Cultivation, Extraction, and Quantification of Carotenoids and Terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Decaprenoxanthin's Role as a Potential Virulence Factor: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of bacterial pathogenesis is paramount. This guide provides a comparative analysis of decaprenoxanthin as a potential virulence factor, contrasting it with the well-established role of staphyloxanthin in Staphylococcus aureus. While direct experimental validation of this compound's contribution to virulence is not extensively documented, its structural similarity to other carotenoids known to be virulence factors suggests a potential role in protecting pathogenic bacteria from host immune responses.
The Antioxidant Shield: A Common Strategy for Bacterial Survival
Bacterial pathogens have evolved numerous strategies to evade the host's innate immune system. One critical challenge for invading bacteria is overcoming the oxidative burst from phagocytic cells like neutrophils and macrophages. These host cells produce reactive oxygen species (ROS) to kill invading microbes. Carotenoid pigments, with their antioxidant properties, can neutralize these ROS, thereby acting as a shield and promoting bacterial survival and virulence.[1][2]
Staphyloxanthin, the golden pigment of Staphylococcus aureus, is a well-characterized virulence factor.[1][2][3] Studies have shown that S. aureus strains producing staphyloxanthin are more resistant to killing by neutrophils and are more pathogenic in animal models of infection compared to non-pigmented mutants.[1] The antioxidant activity of staphyloxanthin is crucial for this protective effect.[2]
This compound: A Potential but Unconfirmed Virulence Factor
This compound is a C50 carotenoid produced by several bacteria, most notably Corynebacterium glutamicum.[4][5][6] While C. glutamicum is not a primary pathogen, the production of a carotenoid with antioxidant potential raises questions about its possible role in virulence if produced by a pathogenic species.
At present, there is a lack of direct experimental evidence in the scientific literature specifically validating this compound as a virulence factor. Comparative studies with isogenic mutants (wild-type producing this compound versus a non-producing mutant) in a pathogenic bacterial species are needed to definitively establish its role in pathogenesis.
Comparative Overview: this compound vs. Staphyloxanthin
| Feature | This compound | Staphyloxanthin |
| Chemical Structure | C50 Carotenoid | Triterpenoid Carotenoid |
| Producing Organism (Example) | Corynebacterium glutamicum | Staphylococcus aureus |
| Proven Role as a Virulence Factor | Not experimentally validated | Yes, experimentally validated[1][2] |
| Mechanism of Action (as a virulence factor) | Postulated to be an antioxidant, protecting against ROS | Acts as an antioxidant, neutralizing ROS from host immune cells[1][2] |
Biosynthesis of this compound
The biosynthetic pathway of this compound in Corynebacterium glutamicum has been elucidated.[4][7][8][9] It begins with precursors from the non-mevalonate pathway and involves a series of enzymatic steps to build the C50 backbone.
Below is a diagram illustrating the key steps in the this compound biosynthesis pathway.
Caption: Biosynthesis pathway of this compound from the MEP pathway.
Experimental Protocols for Validating Virulence Factors
To validate the role of this compound as a virulence factor, a series of experiments would be necessary. These protocols are based on established methods used to validate other virulence factors like staphyloxanthin.
Generation of a this compound-Deficient Mutant
Objective: To create a mutant strain of a this compound-producing pathogenic bacterium that is unable to synthesize the pigment.
Methodology:
-
Identify the gene(s) responsible for a key step in this compound biosynthesis (e.g., the gene encoding the lycopene elongase, crtEb).
-
Disrupt the target gene using techniques such as homologous recombination or CRISPR-Cas9-based gene editing.
-
Confirm the loss of pigment production in the mutant strain by visual inspection and spectrophotometric analysis of pigment extracts.
-
Verify the genetic disruption by PCR and DNA sequencing.
-
Create a complemented strain by reintroducing a functional copy of the disrupted gene on a plasmid to ensure that any observed phenotype is due to the specific gene knockout.
Neutrophil Killing Assay
Objective: To compare the survival of the wild-type, mutant, and complemented strains in the presence of neutrophils.
Methodology:
-
Isolate human or murine neutrophils from fresh blood.
-
Co-incubate a defined number of bacteria (wild-type, mutant, and complemented strains) with the isolated neutrophils at a specific multiplicity of infection (MOI).
-
After a set incubation period, lyse the neutrophils to release the intracellular bacteria.
-
Plate serial dilutions of the lysate on appropriate agar (B569324) plates to determine the number of surviving colony-forming units (CFUs).
-
Calculate the percentage of bacterial survival for each strain.
In Vivo Animal Model of Infection
Objective: To assess the virulence of the wild-type, mutant, and complemented strains in a relevant animal model.
Methodology:
-
Select an appropriate animal model (e.g., mice) and a relevant route of infection (e.g., intraperitoneal, intravenous, or subcutaneous).
-
Infect groups of animals with a sublethal dose of the wild-type, mutant, or complemented bacterial strains.
-
Monitor the animals for signs of illness, weight loss, and survival over a set period.
-
At specific time points post-infection, euthanize a subset of animals from each group and determine the bacterial load in target organs (e.g., spleen, liver, kidneys) by plating homogenized tissue samples.
The following workflow diagram illustrates the process of validating a potential virulence factor.
Caption: Experimental workflow for validating a potential virulence factor.
Conclusion and Future Directions
While this compound shares structural and functional characteristics with known carotenoid virulence factors, its direct role in bacterial pathogenesis remains to be experimentally validated. The proposed experimental protocols provide a roadmap for future research to elucidate the contribution of this compound to bacterial survival and virulence. Such studies are crucial for identifying new targets for the development of anti-virulence therapies, which represent a promising strategy to combat antibiotic-resistant infections. By targeting virulence factors, it may be possible to disarm pathogens without exerting strong selective pressure for the development of resistance.
References
- 1. Staphylococcus aureus golden pigment impairs neutrophil killing and promotes virulence through its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mbl.or.kr [mbl.or.kr]
- 4. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial-Derived Carotenoids and Their Health Benefits | MDPI [mdpi.com]
- 6. Carotenoid Production by Recombinant Corynebacterium glutamicum: Strain Construction, Cultivation, Extraction, and Quantification of Carotenoids and Terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression and functional analysis of a gene cluster involved in the synthesis of this compound reveals the mechanisms for C50 carotenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detailed biosynthetic pathway to this compound diglucoside in Corynebacterium glutamicum and identification of novel intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Decaprenoxanthin Quantification: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of decaprenoxanthin, a C50 carotenoid with significant antioxidant properties, is crucial for its development as a potential therapeutic agent. This guide provides a comprehensive comparison of the three primary analytical methods for this compound quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible (UV-Vis) Spectrophotometry. We present a detailed examination of their performance characteristics, experimental protocols, and the biochemical context of this compound.
This compound is a yellow pigment naturally produced by organisms such as Corynebacterium glutamicum.[1][2] Its extended structure of conjugated double bonds is responsible for its potent antioxidant capabilities, making it a compound of interest for the pharmaceutical and cosmetic industries.[3] To support research and development efforts, robust and reliable analytical methods for its quantification are essential.
This guide offers a side-by-side comparison of HPLC, LC-MS, and UV-Vis spectrophotometry, summarizing their quantitative performance in clearly structured tables. Detailed experimental protocols for each method are provided to ensure reproducibility. Additionally, we include diagrams of the this compound biosynthesis pathway and a general experimental workflow to provide a complete analytical framework.
Comparative Analysis of Analytical Methods
The choice of analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC with UV-Vis detection is a widely used and robust technique, LC-MS offers superior sensitivity and specificity. UV-Vis spectrophotometry, on the other hand, provides a simpler and more accessible method for rapid, albeit less specific, quantification.
| Parameter | HPLC-UV/Vis | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV-Vis detection. | Chromatographic separation followed by mass-based detection. | Measurement of light absorbance at a specific wavelength. |
| Specificity | Good. Can separate isomers with appropriate columns (e.g., C30).[4] | Excellent. Provides structural information and can distinguish between isobaric compounds.[5] | Low. Measures total absorbance of all compounds that absorb at the selected wavelength.[6] |
| Sensitivity (LOD) | ng/mL range (e.g., 0.0051–0.0300 μg/mL for similar carotenoids).[4] | pg/mL to low ng/mL range (e.g., 0.14 ng/g for other microbial toxins).[7] | µg/mL range (e.g., 0.034 µg/mL for β-carotene).[8] |
| Sensitivity (LOQ) | ng/mL range (e.g., 0.0155–0.0909 μg/mL for similar carotenoids).[4] | pg/mL to low ng/mL range. | µg/mL range (e.g., 0.1 µg/mL for β-carotene).[8] |
| Linearity (R²) | Typically >0.99.[4] | Typically >0.99. | Typically >0.99.[8] |
| Precision (%RSD) | Good (typically <15%).[9][10] | Excellent (typically <15%). | Good (typically <15%).[8] |
| Cost | Moderate. | High. | Low. |
| Throughput | Moderate. | Moderate. | High. |
| Expertise Required | Intermediate. | High. | Low. |
Note: Specific performance characteristics for this compound may vary and the data for similar carotenoids are provided as a reference.
This compound Biosynthesis Pathway
This compound is synthesized in Corynebacterium glutamicum from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the non-mevalonate pathway.[2] The key steps involve the formation of geranylgeranyl pyrophosphate (GGPP), followed by the synthesis of lycopene, which is then elongated and cyclized to form this compound.[2][11]
This compound biosynthesis pathway in C. glutamicum.
Experimental Workflow for this compound Quantification
The general workflow for quantifying this compound from a bacterial culture involves sample preparation (cell harvesting and extraction) followed by analysis using one of the instrumental methods.
General experimental workflow for this compound quantification.
Experimental Protocols
Sample Preparation: Extraction of this compound from Corynebacterium glutamicum
This protocol is adapted from methods described for carotenoid extraction from bacterial cultures.[12]
Materials:
-
Bacterial cell culture of C. glutamicum
-
Deionized water
-
Methanol (B129727):acetone mixture (7:3, v/v)
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 60°C
Protocol:
-
Harvest 15 mL of the C. glutamicum cell culture by centrifugation at 10,000 x g for 15 minutes.
-
Discard the supernatant and wash the cell pellet with deionized water. Centrifuge again under the same conditions and discard the supernatant.
-
Add 10 mL of the methanol:acetone (7:3) mixture to the cell pellet.
-
Vortex thoroughly to resuspend the pellet.
-
Incubate the mixture at 60°C for 30 minutes, with thorough vortexing every 10 minutes to ensure efficient extraction.
-
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the cell debris.
-
Carefully transfer the supernatant containing the extracted this compound to a new tube.
-
If the cell pellet remains colored, repeat the extraction steps (3-7) until the pellet is colorless.
-
The combined supernatant is now ready for analysis.
HPLC-UV/Vis Analysis
This protocol outlines a general reversed-phase HPLC method for the separation and quantification of this compound.
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
C18 or C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm). A C30 column is often recommended for better separation of carotenoid isomers.[4]
HPLC Parameters:
-
Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and methyl tert-butyl ether is commonly used. A specific example for carotenoid separation is a gradient of methanol with 0.1% trimethylamine (B31210) (Solvent A) and methyl tert-butyl ether (Solvent B).[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 470 nm for this compound.[12]
Quantification:
-
Prepare a calibration curve using a this compound standard of known concentrations.
-
Inject the extracted samples into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.
LC-MS/MS Analysis
This protocol provides a general framework for the sensitive and selective quantification of this compound using LC-MS/MS.
Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
C18 or C30 reversed-phase column.
LC Parameters:
-
Similar to the HPLC-UV/Vis method, a gradient elution with solvents like methanol, acetonitrile, and water, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization, is used.[13]
MS/MS Parameters:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode are commonly used for carotenoids.[14][15]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard. For other carotenoids, the molecular ion ([M]+) or the protonated molecule ([M+H]+) is often selected as the precursor ion.
-
Optimization: Cone voltage and collision energy should be optimized for the specific instrument and compound to achieve the best sensitivity.
Quantification:
-
Prepare a calibration curve using a this compound standard.
-
Analyze the samples using the optimized LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode.
-
Quantify this compound based on the peak area of the specific MRM transition and the calibration curve.
UV-Vis Spectrophotometry Analysis
This is a simple and rapid method for estimating the total this compound content.
Instrumentation:
-
UV-Vis Spectrophotometer.
Protocol:
-
Take an aliquot of the this compound extract.
-
Measure the absorbance of the extract at the wavelength of maximum absorption (λmax) for this compound, which is approximately 470 nm in methanol:acetone.[12]
-
Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance.
-
ε is the molar extinction coefficient of this compound in the specific solvent (this needs to be determined or found in the literature).
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration.
-
Note: This method is less specific as other compounds in the extract may also absorb at 470 nm.
Conclusion
The selection of an appropriate analytical method for this compound quantification is a critical step in research and development. HPLC-UV/Vis provides a balance of performance and cost for routine analysis. For high-sensitivity and high-specificity requirements, particularly in complex matrices or for metabolic studies, LC-MS/MS is the method of choice. UV-Vis spectrophotometry serves as a valuable tool for rapid, high-throughput screening, although it lacks the specificity of chromatographic methods. By understanding the principles, performance characteristics, and protocols of each technique, researchers can make informed decisions to achieve accurate and reliable quantification of this promising C50 carotenoid.
References
- 1. Detailed biosynthetic pathway to this compound diglucoside in Corynebacterium glutamicum and identification of novel intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mbvt.blt.kit.edu [mbvt.blt.kit.edu]
- 4. mdpi.com [mdpi.com]
- 5. LC-MS method for screening unknown microbial carotenoids and isoprenoid quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agritrop.cirad.fr [agritrop.cirad.fr]
- 7. Development and validation of a multiclass LC-MS/MS method for the analysis of cyanotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Analytical Methods for Determination of β-Carotene in Pumpkin (Cucurbita maxima) Flesh, Peel, and Seed Powder Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a multi-analyte HPLC method for the determination of carotenoids used as feed additives in fish and poultry feed: results of an interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tmiclinode.com [tmiclinode.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Guide to Cross-Laboratory Validation of Decaprenoxanthin Measurements
The accurate quantification of decaprenoxanthin is essential for understanding its pharmacokinetic and pharmacodynamic properties. However, variability in analytical methods, instrumentation, and laboratory protocols can lead to significant discrepancies in reported concentrations. This guide aims to equip researchers with the knowledge to design and interpret cross-validation studies, thereby ensuring the reliability and consistency of their findings.
Comparison of Analytical Methods for Carotenoid Quantification
The choice of analytical method is a critical factor influencing the outcome of this compound measurements. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for its ability to separate and quantify individual carotenoids with high precision.[1][2] However, other methods like spectrophotometry offer simpler and more cost-effective alternatives, particularly for total carotenoid estimation.
Below is a summary of performance parameters for common analytical methods used for carotenoid analysis, based on data from various validation studies. These parameters are indicative of what can be expected in a cross-validation study of this compound.
| Analytical Method | Principle | Precision (Repeatability - RSDr) | Precision (Reproducibility - RSDR) | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation based on polarity | 2.2% - 16.2%[3] | 6.8% - 39%[3] | Considered the "gold standard"[1][2]; allows for separation of isomers[3]; requires sophisticated equipment and expertise.[1] |
| Spectrophotometry | Measurement of light absorbance at a specific wavelength | - | - | Simpler, faster, and less costly than HPLC[1]; may overestimate carotenoid concentration in the presence of interfering substances like chlorophyll (B73375).[4][5] |
| Near-Infrared Spectroscopy (NIRS) | Measurement of the absorption of near-infrared light | - | - | A rapid screening tool[1]; performance can be variable, with portable devices sometimes showing poorer repeatability.[1] |
| iCheck Carotene | Portable device for rapid carotenoid estimation | Good agreement with HPLC in some matrices[1] | - | Can show lower values compared to HPLC, especially in processed samples.[1] |
RSDr (Relative Standard Deviation for repeatability) and RSDR (Relative Standard Deviation for reproducibility) are common metrics for assessing the precision of an analytical method in inter-laboratory studies.
Experimental Protocols
Detailed and standardized experimental protocols are the cornerstone of any successful cross-laboratory validation study. The following outlines a general workflow and key considerations for the analysis of this compound, primarily focusing on the gold-standard HPLC method.
Sample Preparation
A critical step that can introduce significant variability. A standardized protocol should be followed by all participating laboratories.
-
Extraction: Carotenoids are typically extracted from biological matrices using organic solvents. The choice of solvent and extraction technique should be consistent.
-
Saponification: For samples containing chlorophyll or fatty acid esters of carotenoids, a saponification step (treatment with methanolic potassium hydroxide) may be necessary to avoid interference and overestimation.[4][5] However, it's important to note that saponification can also lead to carotenoid losses.[5]
-
Concentration and Reconstitution: The extract is often evaporated to dryness and reconstituted in a solvent compatible with the analytical system.
HPLC Analysis
-
Chromatographic System: A typical HPLC system for carotenoid analysis consists of a pump, an autosampler, a column oven, and a UV/Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column is commonly used for separating carotenoids.[6]
-
Mobile Phase: The mobile phase composition (e.g., a mixture of acetonitrile, methanol, and dichloromethane) and gradient program should be precisely defined.
-
Detection: Carotenoids are typically detected by their absorbance in the visible range (around 450-480 nm).
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards.
Inter-Laboratory Cross-Validation Workflow
A well-structured cross-validation study is essential to assess the comparability of results between different laboratories. The following diagram illustrates a typical workflow.
References
- 1. A comparison study of five different methods to measure carotenoids in biofortified yellow cassava (Manihot esculenta) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Comparison of 3 spectrophotometric methods for carotenoid determination in frequently consumed fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isfcppharmaspire.com [isfcppharmaspire.com]
comparative studies of decaprenoxanthin production in various bacterial species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of decaprenoxanthin production across various bacterial species, with a focus on quantitative yields and the underlying biosynthetic pathways. This compound, a C50 carotenoid, is a subject of growing interest due to its potential applications as a potent antioxidant and UV protectant. This document summarizes key production data, details common experimental protocols, and visualizes the essential biological and methodological workflows to support further research and development.
Quantitative Comparison of this compound Production
The majority of research on this compound production has centered on Corynebacterium glutamicum, a gram-positive soil bacterium recognized as safe (GRAS) and widely used in industrial biotechnology.[1] While other species, such as those from the genera Arthrobacter and Microbacterium, are known to produce this compound, comprehensive quantitative data for these organisms is less prevalent in current literature.[2][3][4]
Metabolic engineering has significantly enhanced this compound yields in C. glutamicum. The following table summarizes production data from wild-type and various engineered strains, showcasing the impact of genetic modifications on production titers.
| Bacterial Strain | Key Genetic Modification(s) | This compound Yield | Reference(s) |
| Corynebacterium glutamicum WT | Wild-Type | Low / Baseline Levels | [5][6] |
| C. glutamicum Engineered Strain 1 | Plasmid-based overexpression of crtE, crtB, crtI, crtY, and crtEb | 20-fold increase vs. WT | [5] |
| C. glutamicum Engineered Strain 2 | Genome editing & plasmid-based overexpression of carotenogenic genes | 230 mg/L (shake flask) | [7] |
| C. glutamicum Engineered Strain 2 | Genome editing & plasmid-based overexpression of carotenogenic genes | 1450 mg/L (fed-batch) | [7] |
| C. glutamicum Engineered Strain 2 | Genome editing & plasmid-based overexpression of carotenogenic genes | 12.6 mg/g (biomass specific yield) | [7] |
| Arthrobacter glacialis | Wild-Type | 7% of total carotenoids (absolute yield not specified) | [2] |
| Microbacterium sp. (Clip185) | Wild-Type | Production confirmed (quantitative data not available) | [4] |
This compound Biosynthesis Pathway
This compound synthesis in bacteria like Corynebacterium glutamicum begins with precursors from the central metabolism, which enter the non-mevalonate, or methylerythritol phosphate (B84403) (MEP), pathway to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[8][9] These C5 building blocks are sequentially condensed to form the C40 carotenoid lycopene. The pathway is then extended by a unique set of enzymes that elongate and cyclize the C40 backbone to produce the final C50 this compound.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Bacterial carotenoids, XLVI. C50-Carotenoids, 14. C50-Carotenoids from Arthrobacter glacialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 8. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validating the Interaction of Decaprenoxanthin with a Focus on Membrane Properties and the Biosynthetic Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the interaction of the C50 carotenoid decaprenoxanthin with bacterial cell membranes. As direct evidence for specific this compound-membrane protein binding is currently limited in scientific literature, this document focuses on its well-documented role as a modulator of membrane biophysical properties and its relationship with the enzymatic machinery responsible for its synthesis. We will compare its function to other membrane-active molecules and provide detailed experimental protocols to facilitate further research in this area.
This compound and Its Role in the Cell Membrane
This compound is a C50 carotenoid naturally produced by the Gram-positive bacterium Corynebacterium glutamicum.[1][2] Like other carotenoids, it is a lipophilic molecule that integrates into the hydrophobic core of the cell membrane.[1] Its primary function is believed to be the modulation of membrane fluidity and stability, which in turn can influence the function of integral and membrane-associated proteins.[1] The biosynthesis of this compound is carried out by a series of enzymes encoded by the crt gene cluster.[1][3]
Comparative Analysis of Membrane Modulators
While a specific membrane protein receptor for this compound has not been identified, its function can be understood by comparing it to other molecules known to modulate membrane properties.
| Feature | This compound | Cholesterol | Hopanoids |
| Class | C50 Carotenoid | Sterol | Triterpenoid |
| Primary Organisms | Bacteria (e.g., Corynebacterium glutamicum) | Eukaryotes | Bacteria |
| Location in Membrane | Hydrophobic core | Intercalated between phospholipids | Intercalated between phospholipids |
| Primary Effect on Membrane | Increases membrane rigidity and stability | Modulates fluidity; creates lipid rafts | Increase membrane rigidity and decrease permeability |
| Interaction with Proteins | Likely indirect, through modulation of the lipid bilayer | Direct interaction with specific protein domains (e.g., CRAC) and indirect modulation | Can influence the function of membrane proteins |
Investigating this compound-Membrane Interactions: Experimental Protocols
Researchers can investigate the interaction of this compound with membranes and its potential influence on proteins using a variety of biophysical and proteomic techniques.
Membrane Fluidity and Order Analysis
a. Fluorescence Anisotropy
-
Principle: This technique measures the rotational mobility of a fluorescent probe embedded in the membrane. Changes in anisotropy reflect changes in membrane fluidity.
-
Protocol:
-
Prepare liposomes or bacterial membrane vesicles with and without this compound.
-
Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the membranes.
-
Measure the fluorescence anisotropy of the probe using a fluorescence spectrophotometer with polarizing filters.
-
An increase in anisotropy indicates a decrease in membrane fluidity.
-
b. Laurdan Generalized Polarization (GP)
-
Principle: The fluorescent probe Laurdan exhibits a spectral shift depending on the polarity of its environment, which is related to water penetration into the membrane and thus lipid packing.
-
Protocol:
-
Label liposomes or bacterial cells with Laurdan.
-
Measure the fluorescence emission intensity at two wavelengths (e.g., 440 nm and 490 nm).
-
Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490).
-
An increase in the GP value corresponds to a more ordered, less fluid membrane.
-
Identification of Interacting Proteins
a. Co-immunoprecipitation (Co-IP) with Biosynthetic Enzymes
-
Principle: This method can be used to test the hypothesis that this compound transiently interacts with the complex of enzymes that synthesize it.
-
Protocol:
-
Engineer a strain of C. glutamicum to express a tagged version of a Crt enzyme (e.g., CrtEb with a His-tag).
-
Grow the cells under conditions that promote this compound synthesis.
-
Lyse the cells and solubilize the membrane proteins using a mild, non-ionic detergent.
-
Perform affinity chromatography using the tag to pull down the Crt enzyme and any interacting molecules.
-
Analyze the co-eluted molecules for the presence of this compound using HPLC or mass spectrometry.
-
b. Proximity Ligation Assay (PLA)
-
Principle: PLA can be used to visualize and quantify protein-molecule interactions in situ.
-
Protocol:
-
Develop an antibody that specifically recognizes this compound and another antibody against a membrane protein of interest (e.g., a Crt enzyme).
-
Fix and permeabilize C. glutamicum cells.
-
Incubate the cells with both primary antibodies.
-
Add secondary antibodies conjugated with oligonucleotide probes.
-
If the proteins are in close proximity, the oligonucleotides can be ligated to form a circular DNA template.
-
Amplify the circular DNA via rolling circle amplification and detect with a fluorescent probe.
-
Visualizing Pathways and Workflows
Caption: this compound biosynthesis pathway in Corynebacterium glutamicum.
Caption: Hypothesized model of this compound's interaction with the cell membrane.
Caption: Experimental workflow for validating this compound's membrane interactions.
References
- 1. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoprenoid Pyrophosphate-Dependent Transcriptional Regulation of Carotenogenesis in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and functional analysis of a gene cluster involved in the synthesis of this compound reveals the mechanisms for C50 carotenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Decaprenoxanthin
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling decaprenoxanthin for disposal, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure and ensure personal safety.
Required Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use impervious gloves, such as nitrile or neoprene.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust, use a particulate respirator.[2]
General Safety Precautions:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Avoid all direct contact with the skin and eyes.[3]
-
Do not eat, drink, or smoke in the area where this compound is handled.
-
Wash hands thoroughly after handling the compound.[1]
-
Keep the compound away from heat, sparks, and open flames, as fine dusts of organic solids can be combustible.[3]
-
Avoid contamination with strong oxidizing agents, as this can create a fire hazard.[3]
II. Step-by-Step Disposal Procedure
The proper disposal of this compound involves treating it as a chemical waste product. Adherence to institutional and local regulations is mandatory.
Step 1: Waste Collection and Segregation
-
Solid Waste:
-
Collect pure this compound waste, as well as materials lightly contaminated with it (e.g., weighing paper, gloves, paper towels), in a designated, clearly labeled, and sealable container.[3]
-
The container should be made of a compatible material, such as polyethylene (B3416737) or polypropylene.[3]
-
Do not mix this compound waste with other incompatible chemical wastes.[4] Specifically, avoid mixing with strong oxidizing agents.[3]
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, collect the waste solution in a separate, sealed, and properly labeled waste container.
-
Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management program.[5]
-
Never dispose of this compound solutions down the drain.[4]
-
Step 2: Waste Container Labeling
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
If in solution, the name and concentration of the solvent(s).
-
The primary hazards associated with the waste (e.g., "Combustible Solid").
-
The date the waste was first added to the container.
-
Your name, lab location, and contact information.
-
Step 3: Storage of Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area within your laboratory.
-
Ensure the storage area is away from sources of ignition and incompatible chemicals.[3]
-
Keep the waste container tightly closed except when adding waste.[4]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]
-
Follow all institutional procedures for waste manifest and pickup.
-
Disposal must be carried out through an approved and licensed hazardous waste disposal facility.[1]
III. Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, clean up the spill using dry methods to avoid generating dust.[3]
-
Carefully sweep the solid material into a designated waste container.
-
Clean the spill area with soap and water.[1]
-
Collect all cleanup materials (e.g., contaminated wipes, gloves) and place them in the hazardous waste container.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.[3]
-
Prevent entry into the affected area.
-
Provide the emergency response team with information on the spilled substance.
-
IV. Data Presentation
As no specific quantitative data for this compound was found in the public domain, this table presents general data for carotenoids.
| Parameter | Value/Information | Source |
| Chemical Class | Carotenoid, Xanthophyll | N/A |
| Physical Form | Solid (likely powder/crystals) | [3] |
| Combustibility | Combustible solid. Dust may form explosive mixtures with air. | [3] |
| Incompatibilities | Strong oxidizing agents (e.g., nitrates, peroxides, chlorine) | [3] |
| Storage Temperature | Cool, dry, well-ventilated area. Protect from light. | [3] |
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Decaprenoxanthin
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized compounds like Decaprenoxanthin is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to ensure the integrity of your research and the safety of laboratory personnel.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1 approved | Protects eyes from splashes and airborne particles. |
| Chemical Splash Goggles | ANSI Z87.1 approved, with indirect ventilation | Required when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | ASTM D6319 | Provides a barrier against incidental skin contact. Double-gloving is recommended for added protection. |
| Body Protection | Laboratory Coat | Standard cotton or a blend | Protects skin and personal clothing from minor spills and contamination. |
| Respiratory | Not generally required | N/A | This compound is a solid with low volatility. Use in a well-ventilated area. |
Experimental Protocols: Handling and Storage
This compound, like other carotenoids, is sensitive to light, oxygen, and heat. Adherence to the following procedural steps is critical to prevent degradation and ensure experimental accuracy.
Receiving and Storage:
-
Inspect: Upon receipt, inspect the container for any damage.
-
Protect from Light: Immediately store the container in a light-proof secondary container or wrap it in aluminum foil.
-
Inert Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Temperature Control: Store at or below -20°C to minimize thermal degradation.
Handling Procedures:
-
Work Area Preparation:
-
Conduct all handling in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Whenever possible, work in a darkened room or under red light to prevent photodegradation.
-
-
Personal Protective Equipment (PPE):
-
Don a lab coat, safety glasses, and nitrile gloves before handling the compound.
-
-
Weighing and Aliquoting:
-
Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound quickly and efficiently.
-
If creating aliquots, prepare them in amber-colored vials or vials wrapped in aluminum foil.
-
Purge the headspace of the vials with an inert gas before sealing.
-
-
Dissolving:
-
Use deoxygenated solvents for preparing solutions. Solvents can be deoxygenated by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Prepare solutions in glassware protected from light.
-
-
Post-Handling:
-
Tightly reseal the main container under an inert atmosphere.
-
Clean the work area thoroughly.
-
Dispose of contaminated materials according to the disposal plan.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to maintain a safe laboratory environment and comply with regulations.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder and any grossly contaminated items (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for halogenated or non-halogenated solvent waste, depending on the solvent used. Do not pour solutions down the drain.
-
Sharps: Needles or other sharps used for transferring solutions should be disposed of in a designated sharps container.
-
Glassware: Rinse contaminated glassware with an appropriate solvent and collect the rinsate as chemical waste.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the solvent used (for liquid waste).
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of all chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
-
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
